Carbamoyl
描述
属性
分子式 |
CH2NO |
|---|---|
分子量 |
44.033 g/mol |
InChI |
InChI=1S/CH2NO/c2-1-3/h(H2,2,3) |
InChI 键 |
KKFDJZZADQONDE-UHFFFAOYSA-N |
SMILES |
[C](=O)N |
规范 SMILES |
[C](=O)N |
产品来源 |
United States |
Foundational & Exploratory
The Carbamoyl Group: A Comprehensive Technical Guide to its Resonance, Electronic Effects, and Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbamoyl group, a fundamental functional moiety in organic chemistry, plays a pivotal role in the design and efficacy of numerous therapeutic agents. Its unique electronic properties, arising from a delicate interplay of resonance and inductive effects, govern its chemical reactivity, conformational preferences, and interactions with biological targets. This technical guide provides an in-depth analysis of the this compound group's electronic characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key signaling pathways. Understanding these core principles is essential for the rational design of novel therapeutics and the optimization of existing drug candidates.
Electronic Effects of the this compound Group
The electronic behavior of the this compound group (-CONH₂) is characterized by a duality of effects: a resonance-donating (mesomeric) effect and an electron-withdrawing inductive effect. This combination dictates its overall influence on a molecule's properties.
Resonance Effect (+M)
The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, as depicted by its resonance structures. This delocalization imparts a partial double bond character to the C-N bond, which restricts free rotation.[1] This resonance effect increases electron density on the carbonyl oxygen and is a key feature in the stability and reactivity of carbamates.[2] Three primary resonance structures contribute to the overall hybrid of the carbamate moiety.[1][2]
Caption: Resonance structures of the this compound group.
This +M effect can increase the electron density of a conjugated system to which the this compound group is attached.
Inductive Effect (-I)
The electronegative oxygen and nitrogen atoms in the this compound group exert an electron-withdrawing inductive effect (-I) through the sigma bonds.[3] This effect polarizes the adjacent bonds, leading to a decrease in electron density on the neighboring atoms. The carbonyl group itself is strongly electron-withdrawing.[4] The overall electronic influence of the this compound group is a balance between its resonance-donating and inductively-withdrawing properties.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent can be quantified using Hammett and Taft constants, which are derived from the ionization of substituted benzoic acids and the hydrolysis of esters, respectively. These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies.
| Parameter | Value | Description |
| σ_m_ | 0.31 | Hammett constant for a meta-substituent, reflecting the inductive effect.[5] |
| σ_p_ | - | Hammett constant for a para-substituent, reflecting both inductive and resonance effects. A value is not readily available, but the negative value for the related acetamido group (-0.06) suggests a net electron-donating character at the para position due to resonance.[5] |
| σ | - | Taft constant, quantifying the polar/inductive effect. While a specific value for -CONH₂ is not readily available, related amide and ester functionalities show positive σ values, indicating an electron-withdrawing inductive effect. |
Role in Drug Design and Action: The Case of Rivastigmine
The this compound group is a key structural motif in many approved drugs, including the anti-Alzheimer's agent, rivastigmine.[6] Rivastigmine is a carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][7]
Mechanism of Action and Signaling Pathway
In cholinergic synapses, acetylcholine is released into the synaptic cleft and binds to postsynaptic receptors to propagate a nerve impulse. AChE terminates this signal by hydrolyzing acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine. Rivastigmine acts as a "pseudo-irreversible" inhibitor of AChE.[1] The this compound group of rivastigmine is transferred to the serine residue in the active site of AChE, forming a carbamoylated enzyme that is slow to hydrolyze. This leads to a sustained increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[1][8]
Caption: Cholinergic signaling and inhibition by rivastigmine.
Modulation of the α-Secretase Pathway
Beyond its role as a cholinesterase inhibitor, evidence suggests that rivastigmine can also modulate the processing of amyloid precursor protein (APP). It has been shown to promote the non-amyloidogenic α-secretase pathway, leading to an increase in the neuroprotective sAPPα fragment and a decrease in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[9] This is achieved by upregulating the levels of ADAM-9, -10, and -17, which are α-secretases.[9]
Caption: Modulation of APP processing by rivastigmine.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbamate Analysis
Objective: To characterize the structure and determine the syn/anti rotamer ratio of a carbamate derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the carbamate compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent may influence the observed rotamer ratio.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum at room temperature on a 400 MHz or higher spectrometer.
-
Key resonances to observe include the carbamate N-H proton, which will often show distinct signals for the syn and anti rotamers. The chemical shifts of protons adjacent to the this compound group will also be sensitive to the rotameric conformation.
-
Integrate the signals corresponding to the syn and anti rotamers to determine their relative populations.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbonyl carbon resonance is a key indicator of the electronic environment.
-
Other carbon signals in proximity to the this compound group may also show distinct chemical shifts for the different rotamers.
-
-
Variable Temperature (VT) NMR:
-
To study the dynamics of C-N bond rotation, acquire a series of ¹H NMR spectra at different temperatures (e.g., from -40 °C to 100 °C).
-
At lower temperatures, the exchange between rotamers may be slow on the NMR timescale, resulting in sharp, distinct signals for each rotamer.
-
As the temperature is increased, the rate of rotation increases, leading to broadening of the signals, which eventually coalesce into a single time-averaged signal at the coalescence temperature.
-
The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the rotamer signals.
-
X-ray Crystallography for a Carbamate-Containing Compound
Objective: To determine the precise three-dimensional atomic structure of a carbamate-containing molecule in the solid state.
Methodology:
-
Crystallization:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent system is critical and often requires extensive screening.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to yield a set of structure factors (|F_o_|).
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods to minimize the difference between the observed structure factors (|F_o_|) and the calculated structure factors (|F_c_|) based on the atomic model.
-
The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry, and providing insights into intermolecular interactions in the crystal lattice.
-
Computational Chemistry Analysis of this compound Group Electronic Properties
Objective: To theoretically investigate the electronic properties, charge distribution, and conformational preferences of a this compound-containing molecule.
Methodology:
-
Model Building: Construct the 3D structure of the molecule of interest using a molecular modeling software package.
-
Conformational Search: Perform a conformational search to identify the low-energy conformers of the molecule, particularly focusing on the rotation around the C-N bond of the this compound group.
-
Geometry Optimization:
-
Perform geometry optimization of the identified conformers using an appropriate level of theory and basis set (e.g., Density Functional Theory (DFT) with B3LYP functional and a 6-31G* or larger basis set).
-
This will yield the minimum energy structures and their relative energies.
-
-
Electronic Property Calculations:
-
For the optimized geometries, perform single-point energy calculations to obtain various electronic properties.
-
Natural Bond Orbital (NBO) Analysis: To analyze the charge distribution, orbital interactions (e.g., n -> π* delocalization), and bond orders. This can provide a quantitative measure of the resonance effect.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.
-
Calculation of Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to compare with experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.
-
Conclusion
The this compound group is a versatile and electronically complex functional group with profound implications in medicinal chemistry and drug development. Its characteristic resonance and inductive effects are not merely theoretical concepts but have tangible consequences for molecular structure, stability, and biological activity. A thorough understanding of these principles, aided by quantitative data and modern analytical and computational techniques, is indispensable for the continued development of innovative and effective carbamate-based therapeutics. This guide provides a foundational framework for researchers and professionals in the field to further explore and exploit the unique properties of this important chemical entity.
References
- 1. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hammett substituent constants [stenutz.eu]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
The Carbamoyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbamoyl group, a deceptively simple functional moiety, has emerged as a critical structural and functional component in the design and development of a wide array of therapeutic agents. Its unique physicochemical properties, including its ability to act as a bioisostere for the amide bond and its capacity to engage in crucial hydrogen bonding interactions, have cemented its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the this compound group, detailing its synthesis, physicochemical characteristics, and diverse roles in drug design. We will explore its application through detailed case studies of prominent this compound-containing drugs, complete with quantitative data, experimental protocols, and visualizations of their mechanisms of action.
Physicochemical Properties and Synthetic Strategies
The this compound group (R-NH-C(=O)-) is structurally a hybrid of an amide and an ester, bestowing upon it a unique combination of stability and reactivity.[1][2] It is a planar, resonance-stabilized functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[2][3] This dual hydrogen-bonding capability is a key determinant of its frequent involvement in drug-target interactions.
Compared to the amide bond, the this compound group often imparts improved metabolic stability, particularly against proteolytic cleavage, a significant advantage in the design of peptidomimetics.[3] Furthermore, the substitution on the nitrogen and oxygen atoms of the carbamate allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and membrane permeability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2][3]
Synthetic Strategies:
The synthesis of carbamates can be broadly categorized into several approaches. A common method involves the reaction of an alcohol with an isocyanate. Alternatively, alcohols can be reacted with phosgene or a phosgene equivalent to form a chloroformate, which is then treated with an amine.[4] Due to the hazardous nature of phosgene, alternative methods are often preferred. One such method involves the use of this compound chlorides, which are synthesized by reacting an amine with phosgene or by the addition of hydrogen chloride to an isocyanate.[4] Another versatile approach is the use of 1,1'-carbonyldiimidazole (CDI) to activate an amine, forming a carbamoylimidazole intermediate that can then react with an alcohol.[5][6]
The this compound Group in Drug Design
The versatility of the this compound group is evident in its multifaceted roles in drug design, including its use as a bioisostere, a key pharmacophoric element, and a component of prodrugs.
Bioisosteric Replacement of the Amide Bond
The this compound group is widely recognized as a successful bioisostere for the amide bond.[3] Amide bonds are susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability and short in-vivo half-lives of peptide-based drugs.[7] Replacing an amide with a carbamate can significantly enhance metabolic stability while preserving the key hydrogen bonding interactions necessary for biological activity.[8] This strategy has been instrumental in the development of peptidomimetics with improved pharmacokinetic profiles.
Direct Drug-Target Interactions
In many drugs, the this compound group is not merely a stable linker but an active participant in the binding to the biological target. The hydrogen bonding capacity of the this compound N-H and C=O groups allows for specific and strong interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.[3]
Prodrug Strategies
The this compound moiety is a valuable tool in prodrug design.[1] By masking a hydroxyl or an amino group of a parent drug with a carbamate, it is possible to improve its oral bioavailability, increase its lipophilicity for better membrane permeability, or protect it from first-pass metabolism.[1] Once absorbed, the carbamate prodrug is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug.[1]
Case Studies of this compound-Containing Drugs
To illustrate the practical application of the this compound group in medicinal chemistry, we will now examine four approved drugs: Rivastigmine, Felbamate, Carisbamate, and Cenobamate.
Rivastigmine: A Dual Cholinesterase Inhibitor
Rivastigmine is a carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[9][10] Its mechanism of action involves the carbamoylation of the serine residue in the active site of these enzymes, leading to their reversible inhibition and a subsequent increase in the levels of the neurotransmitter acetylcholine in the brain.[10]
Quantitative Data for Rivastigmine
| Parameter | Value | Reference(s) |
| IC₅₀ (AChE) | 4.3 nM - 4.15 µM | [1][9][11] |
| IC₅₀ (BChE) | 16 - 238 nM | [1] |
| Oral Bioavailability (F) | ~36% (3 mg dose) | [10] |
| Tₘₐₓ (oral) | ~1 hour | [10] |
| Terminal Half-life (t₁/₂) | ~1.5 hours | [10] |
| Protein Binding | ~40% | [10] |
Experimental Protocols
Synthesis of Rivastigmine: A detailed synthetic route can be found in the literature, often involving the reaction of 3-aminophenol with N-ethyl-N-methylthis compound chloride in the presence of a base.
Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Prepare a solution of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound (Rivastigmine) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Initiate the reaction by adding acetylcholinesterase enzyme.
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion, resulting from the reaction of DTNB with thiocholine (the product of acetylthiocholine hydrolysis), by measuring the absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ value is determined by plotting the percent inhibition against a range of inhibitor concentrations.
Signaling Pathway
Felbamate: A Broad-Spectrum Anticonvulsant
Felbamate is an anticonvulsant medication used in the treatment of epilepsy.[12] Its mechanism of action is complex and not fully elucidated, but it is known to modulate the function of N-methyl-D-aspartate (NMDA) receptors and may also potentiate GABAergic neurotransmission.[12] The dicarbamate structure is central to its activity.
Quantitative Data for Felbamate
| Parameter | Value | Reference(s) |
| Oral Bioavailability (F) | >90% | [13] |
| Tₘₐₓ | 1-6 hours | [14] |
| Terminal Half-life (t₁/₂) | 20-23 hours | [13][15] |
| Apparent Oral Clearance (CL/F) | 2.43 L/hr | [13] |
| Apparent Volume of Distribution (Vd/F) | 51 L | [13] |
Experimental Protocols
Synthesis of Felbamate: Felbamate can be synthesized from 2-phenyl-1,3-propanediol by reaction with chlorosulfonyl isocyanate followed by hydrolysis, or via reaction with a cyanate and a strong acid.[12][16]
NMDA Receptor Modulation Assay:
-
Culture primary neurons or use cell lines expressing NMDA receptors.
-
Apply NMDA and a co-agonist (e.g., glycine) to elicit a response, typically measured as an increase in intracellular calcium using a fluorescent indicator (e.g., Fura-2) or as an inward current using patch-clamp electrophysiology.
-
Pre-incubate the cells with various concentrations of Felbamate before applying the agonists.
-
Measure the effect of Felbamate on the NMDA-induced response to determine its modulatory activity.
Signaling Pathway
Carisbamate: A Voltage-Gated Sodium Channel Inhibitor
Carisbamate is another this compound-containing compound that was investigated for the treatment of epilepsy.[6][13] Its primary mechanism of action is the inhibition of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[2][17] By blocking these channels, carisbamate reduces neuronal excitability.
Quantitative Data for Carisbamate
| Parameter | Value | Reference(s) |
| IC₅₀ (rat Nav1.2) | 68 µM | [2][17] |
| Tₘₐₓ | 1-2 hours | [13] |
| Terminal Half-life (t₁/₂) | 11.5 - 12.8 hours | [13][17] |
| Apparent Oral Clearance (CL/F) | 35.1 - 41.4 ml/h/kg | [13][17] |
Experimental Protocols
Synthesis of Carisbamate: The synthesis of (R)-Carisbamate can be achieved through a multi-step process starting from 2-chlorophenol, involving the formation of a chiral epoxide, nucleophilic opening, and subsequent carbamoylation using an agent like trichloroacetyl isocyanate.[4]
Voltage-Gated Sodium Channel Assay (Patch-Clamp Electrophysiology):
-
Use whole-cell patch-clamp recordings on cells expressing the desired sodium channel subtype (e.g., Nav1.2).
-
Hold the cell membrane at a negative potential (e.g., -100 mV) and then apply a depolarizing voltage step to elicit a sodium current.
-
Perfuse the cells with different concentrations of Carisbamate and measure the reduction in the peak sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive decline in the current amplitude in the presence of the compound.
-
Determine the IC₅₀ by plotting the fractional block of the current as a function of the drug concentration.
Signaling Pathway
Cenobamate: A Dual-Action Antiepileptic
Cenobamate is a newer antiepileptic drug that possesses a dual mechanism of action. It enhances the inhibitory effects of GABA by acting as a positive allosteric modulator of GABAA receptors at a non-benzodiazepine binding site, and it also inhibits the persistent sodium current.[7][18][19]
Quantitative Data for Cenobamate
| Parameter | Value | Reference(s) |
| EC₅₀ (GABA-induced current potentiation) | 42 - 194 µM | [19][20] |
| IC₅₀ (persistent sodium current) | ~59 µM | [20] |
| Oral Bioavailability (F) | ~88% | [13] |
| Tₘₐₓ | 1-4 hours | [13] |
| Terminal Half-life (t₁/₂) | 50-60 hours | [13] |
| Protein Binding | ~60% | [13] |
Experimental Protocols
Synthesis of Cenobamate: The synthesis of cenobamate involves several steps, typically starting from a substituted phenylacetic acid derivative, and includes the introduction of the this compound group at a later stage.
GABAA Receptor Positive Allosteric Modulator Assay (Two-Electrode Voltage Clamp):
-
Express the desired GABAA receptor subunits in Xenopus oocytes.
-
Use a two-electrode voltage clamp to hold the oocyte membrane potential at a fixed value (e.g., -70 mV).
-
Apply a low concentration of GABA to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with various concentrations of Cenobamate and measure the potentiation of the GABA-induced current.
-
Determine the EC₅₀ for potentiation by plotting the percentage increase in current against the Cenobamate concentration.
Signaling Pathway
Conclusion
The this compound group stands as a testament to the power of a single functional group to profoundly impact the field of medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and diverse roles in modulating biological activity have made it an indispensable tool for drug designers. The case studies of rivastigmine, felbamate, carisbamate, and cenobamate highlight the successful application of the this compound moiety in developing treatments for complex neurological disorders. As our understanding of drug-target interactions and metabolic pathways continues to grow, the strategic incorporation of the this compound group is poised to remain a key strategy in the quest for safer and more effective medicines.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. benchchem.com [benchchem.com]
- 5. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. vjneurology.com [vjneurology.com]
- 8. researchgate.net [researchgate.net]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 16. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
- 20. researchgate.net [researchgate.net]
The Carbamoyl Moiety: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamoyl moiety, characterized by a carbonyl group attached to a nitrogen atom (-C(=O)N-), is a fundamental functional group in organic chemistry that has emerged as a privileged pharmacophore in modern drug design. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its conformational rigidity, and its metabolic stability, make it a versatile scaffold for interacting with a wide range of biological targets. This technical guide provides a comprehensive overview of the this compound moiety's role in medicinal chemistry, detailing its structural features, its incorporation into successful drug molecules, and the experimental methodologies used to synthesize and evaluate its therapeutic potential.
Physicochemical Properties and Role in Drug Design
The this compound group's utility as a pharmacophore stems from its distinct electronic and structural characteristics. It is a neutral, polar group capable of participating in strong hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[1] The planar nature of the this compound unit, a result of resonance delocalization, imparts a degree of conformational constraint on the molecule, which can be advantageous for optimizing binding affinity and selectivity.[2]
In drug design, the this compound moiety is frequently employed as a bioisosteric replacement for the more labile amide or ester functionalities, offering enhanced metabolic stability against hydrolysis by proteases and esterases.[2][3] This increased stability often translates to improved pharmacokinetic profiles and longer duration of action in vivo. Furthermore, the this compound group is a key component in the design of prodrugs, where it can be used to mask polar functional groups to enhance membrane permeability and oral bioavailability.[1]
This compound-Containing Drugs: A Survey of Therapeutic Applications
The versatility of the this compound pharmacophore is evident in the diverse range of approved drugs that incorporate this moiety. From anticancer agents to treatments for neurodegenerative diseases and viral infections, the this compound group has proven to be a critical component for achieving therapeutic efficacy.
Kinase Inhibitors
A significant number of kinase inhibitors feature a this compound moiety, which often plays a crucial role in binding to the hinge region of the kinase domain.
-
Sorafenib: An oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The this compound urea linkage in sorafenib is essential for its potent inhibition of the Raf/MEK/ERK signaling pathway.[4][5]
Protease Inhibitors
The this compound group is a key structural feature in several HIV protease inhibitors, where it mimics a peptide bond and interacts with the enzyme's active site.
-
Darunavir: A second-generation HIV-1 protease inhibitor with high potency against both wild-type and multi-drug resistant viral strains. The carbamate group in darunavir forms critical hydrogen bonds with the backbone of the protease active site.[6][7]
Cholinesterase Inhibitors
Carbamate-based inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the treatment of Alzheimer's and Parkinson's diseases.
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE. The carbamate moiety of rivastigmine is transferred to the active site serine of the enzymes, leading to their inactivation.[6][8][9]
GPCR Ligands
The this compound group is also found in ligands that target G-protein coupled receptors (GPCRs).
-
Carbachol: A cholinergic agonist that acts on both muscarinic and nicotinic acetylcholine receptors. The this compound group contributes to its resistance to hydrolysis by cholinesterases.[10][11]
Other Therapeutic Areas
-
Cabotegravir: An integrase strand transfer inhibitor for the treatment of HIV-1 infection, featuring a this compound pyridone structure.[12][13]
-
Methocarbamol: A centrally acting muscle relaxant.[14]
-
Tirzepatide: A dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity, which contains a this compound group in its complex structure.[15]
Quantitative Pharmacological Data
The following table summarizes key pharmacological data for a selection of this compound-containing drugs, highlighting their potency against their respective targets.
| Drug | Target(s) | IC50 / Ki / Kd | Therapeutic Area |
| Sorafenib | B-Raf, VEGFR-2, PDGFR-β | B-Raf: 6 nM (IC50), VEGFR-2: 90 nM (IC50) | Oncology |
| Darunavir | HIV-1 Protease | 4.5 x 10⁻¹² M (Kd)[6] | Antiviral (HIV) |
| Rivastigmine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | AChE: 4.4 µM (IC50), BuChE: 0.6 µM (IC50) | Neurodegenerative Disease |
| Avacopan | C5a receptor 1 (C5aR1) | < 5 nM (IC50)[12] | Autoimmune Disease |
| Cabotegravir | HIV Integrase | 2.2 nM (IC50) | Antiviral (HIV) |
Experimental Protocols
Synthesis of this compound-Containing Compounds: General Procedure for Sorafenib
This protocol describes a common synthetic route to Sorafenib, highlighting the formation of the critical urea (a dithis compound derivative) linkage.[5][7][16][17]
Step 1: Synthesis of Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of phenyl chloroformate at 0 °C.
-
Add a non-nucleophilic base, such as triethylamine, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the phenyl carbamate intermediate.
Step 2: Synthesis of Sorafenib
-
In a reaction flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide and the phenyl carbamate intermediate from Step 1 in pyridine.[4]
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the pyridine under vacuum.
-
Purify the crude product by column chromatography (dichloromethane/methanol) to afford Sorafenib.[4]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a this compound-containing kinase inhibitor using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[18][19][20][21]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to their final concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Add the ADP-Glo™ reagent to deplete unused ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro HIV-1 Protease Inhibition Assay
This protocol describes a FRET-based assay to determine the inhibitory activity of a this compound-containing compound against HIV-1 protease.[22][23][24][25][26]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Dilute recombinant HIV-1 protease in the assay buffer.
-
Prepare a solution of a FRET-based peptide substrate.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted HIV-1 protease and the test inhibitor.
-
Pre-incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the FRET substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for 1-2 hours at 37 °C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding the mechanism of action and the development process of this compound-containing drugs.
Signaling Pathway of Sorafenib
Sorafenib exerts its anticancer effects by inhibiting multiple kinases in the Ras/Raf/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[27][28][29][30]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
Signaling Pathway of a Muscarinic Agonist (Carbachol)
Carbachol, a this compound-containing cholinergic agonist, activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate various physiological responses through different G-protein subtypes.[31][32]
Caption: Simplified Gq-coupled signaling pathway activated by Carbachol.
General Experimental Workflow for Drug Discovery
The discovery and development of a novel this compound-containing drug follows a multi-step process from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of a new drug candidate.
Bioisosteric Replacements for the this compound Moiety
While the this compound group offers many advantages, in certain contexts, its properties may need to be fine-tuned to optimize a drug's profile. Bioisosteric replacement is a key strategy in medicinal chemistry to address issues such as potency, selectivity, and pharmacokinetics.[2][3][33][34][35][36][37][38][39]
| Bioisostere | Structure | Key Physicochemical Properties Comparison to this compound |
| Thioamide | -C(=S)N- | Weaker hydrogen bond acceptor, stronger hydrogen bond donor. Generally more lipophilic. |
| Urea | -N(H)C(=O)N(H)- | Additional hydrogen bond donor site. Can increase polarity. |
| Sulfonamide | -S(=O)₂N(H)- | Tetrahedral geometry. More acidic NH proton. Strong hydrogen bond acceptor. |
| 1,2,3-Triazole | (Heterocycle) | Aromatic, planar. Can act as a hydrogen bond acceptor. Metabolically very stable. |
| Oxadiazole | (Heterocycle) | Aromatic, planar. Hydrogen bond acceptor. Good metabolic stability. |
Conclusion
The this compound moiety continues to be a cornerstone of modern pharmacophore-based drug design. Its ability to form key interactions with biological targets, coupled with its favorable physicochemical and pharmacokinetic properties, has led to its inclusion in a wide array of successful therapeutic agents. A thorough understanding of its characteristics, synthetic accessibility, and potential for bioisosteric modification is essential for medicinal chemists aiming to develop the next generation of innovative medicines. This guide provides a foundational resource for researchers in this endeavor, summarizing the critical aspects of the this compound group as a powerful tool in the drug discovery arsenal.
References
- 1. youtube.com [youtube.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. tarjomefa.com [tarjomefa.com]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 8. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rivastigmine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 11. Carbachol - Wikipedia [en.wikipedia.org]
- 12. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabotegravir - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
- 15. Tirzepatide - Wikipedia [en.wikipedia.org]
- 16. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 17. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 26. abcam.co.jp [abcam.co.jp]
- 27. researchgate.net [researchgate.net]
- 28. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Energetic requirement of carbachol-induced Ca2+ signaling in single mouse beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. hyphadiscovery.com [hyphadiscovery.com]
- 35. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 38. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery of Carbamoyl-Containing Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl-containing natural products represent a diverse and significant class of bioactive molecules. The this compound group (-OCONH2), a functional moiety derived from carbamic acid, imparts unique physicochemical properties to these compounds, often contributing to their potent biological activities. These activities span a wide therapeutic spectrum, including anticancer, antifungal, antibacterial, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery of this compound-containing natural products, from initial screening and isolation to structure elucidation and biological characterization. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and pharmacology.
Biosynthesis of the this compound Moiety
The this compound group in natural products originates from this compound phosphate. The biosynthesis of this compound phosphate is a fundamental metabolic process. It is catalyzed by this compound phosphate synthetase (CPS), which utilizes bicarbonate, ammonia (or glutamine), and two molecules of ATP.[1][2] This essential precursor then enters various metabolic pathways, including the biosynthesis of arginine and pyrimidines, where carbamoyltransferases catalyze the transfer of the this compound group to a specific acceptor molecule.[3][4] Understanding the genetic basis of carbamoyltransferase enzymes is pivotal for the discovery of novel this compound-containing natural products through genome mining approaches.
Discovery Workflow: From Source to Pure Compound
The discovery of novel this compound-containing natural products is a multi-step process that integrates bioactivity screening, isolation, and structure elucidation. A typical workflow is outlined below.
Caption: A generalized workflow for the discovery of bioactive natural products.
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of this compound-Containing Alkaloids from Marine Sponges
This protocol provides a framework for the isolation of bioactive compounds from marine invertebrates, a rich source of novel natural products.[5][6][7]
1. Sample Collection and Extraction:
-
Collect marine sponge specimens (e.g., Agelas sp.) and freeze-dry them.
-
Grind the lyophilized sponge material to a fine powder.
-
Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol.
-
Concentrate each extract under reduced pressure to obtain crude extracts.
2. Bioactivity Screening:
-
Screen the crude extracts for a desired biological activity (e.g., antifungal, cytotoxic). For antifungal screening, a microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).[8]
-
Select the most active extract for further fractionation.
3. Bioassay-Guided Fractionation:
-
Subject the active extract (e.g., the ethyl acetate extract) to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Test the resulting fractions for bioactivity.
-
Pool the active fractions and subject them to further separation using Sephadex LH-20 column chromatography, eluting with methanol.
-
Continue to track the bioactivity of the resulting fractions.
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
Purify the active fractions from the Sephadex column using preparative reversed-phase HPLC (RP-HPLC).[2]
-
Use a C18 column with a gradient elution system, typically water and acetonitrile or methanol, often with a small percentage of a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution profile with a UV detector and collect the individual peaks.
-
Assess the purity of the isolated compounds by analytical HPLC.
Protocol 2: Genome Mining for Carbamoyltransferase Gene Clusters in Streptomyces
This protocol outlines a bioinformatics approach to identify potential biosynthetic gene clusters (BGCs) for this compound-containing natural products in actinomycetes.[2][9][10]
1. Genome Sequencing:
-
Isolate genomic DNA from a Streptomyces strain of interest.
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
Assemble the genome sequence to obtain a high-quality draft or complete genome.
2. BGC Identification with antiSMASH:
-
Submit the assembled genome sequence to the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) web server or standalone version.[9]
-
antiSMASH will predict the locations of secondary metabolite BGCs within the genome.
3. Identification of Carbamoyltransferase Genes:
-
Analyze the antiSMASH output for BGCs containing genes annotated as "carbamoyltransferase" or similar designations (e.g., "N-carbamoyltransferase," "carbamoylphosphate synthase").
-
Examine the genomic neighborhood of the putative carbamoyltransferase gene to understand the overall architecture of the BGC and predict the potential class of natural product (e.g., polyketide, non-ribosomal peptide).
4. Heterologous Expression and Product Identification:
-
Clone the identified BGC into a suitable expression vector.
-
Introduce the vector into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[11]
-
Cultivate the engineered host strain under conditions conducive to secondary metabolite production.
-
Analyze the culture extract by LC-MS/MS to detect the production of novel compounds corresponding to the expressed BGC.[12]
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for screening natural product extracts or pure compounds for enzyme inhibitory activity, which can be adapted for various this compound-containing inhibitors.[1][3][13][14]
1. Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Dissolve the natural product extracts or pure compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Assay Procedure (96-well plate format):
-
In the wells of a microtiter plate, add the following in order:
-
Buffer
-
Test compound solution (at various concentrations) or solvent control.
-
Enzyme solution.
-
-
Pre-incubate the mixture for a defined period at a specific temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
3. Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Structure Elucidation
The determination of the chemical structure of a novel this compound-containing natural product relies heavily on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help to identify characteristic losses, such as the loss of the this compound group.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for complete structure elucidation.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon of the this compound group typically resonates in the range of 150-160 ppm.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons, including the this compound carbonyl.
-
Quantitative Data on Bioactive this compound-Containing Natural Products
The following tables summarize the biological activities of selected this compound-containing natural products.
Table 1: Antifungal Activity of β-Carboline Derivatives
| Compound | Fungus | EC50 (mg/L) | Reference |
| T1 | Botrytis cinerea | 42.08 | [6] |
| T3 | Botrytis cinerea | 29.35 | [6] |
| T9 | Botrytis cinerea | 26.21 | [6] |
| T1 | Sclerotinia sclerotiorum | 44.65 | [6] |
| T3 | Sclerotinia sclerotiorum | 31.65 | [6] |
| T9 | Sclerotinia sclerotiorum | 54.42 | [6] |
| T11 | Sclerotinia sclerotiorum | 24.05 | [6] |
| F4 | Peronophythora litchii (in vivo curative) | 92.59% inhibition | [16] |
| F4 | Peronophythora litchii (in vivo protective) | 59.26% inhibition | [16] |
| F5 | Rhizoctonia solani | 53.35% inhibition | [16] |
| F16 | Oospora citriaurantii | 43.28% inhibition | [16] |
Table 2: Antibacterial Activity of this compound-Containing Compounds
| Compound | Bacteria | MIC (mg/mL) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene derivatives | Various strains | 0.156 - 10 | [17] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 0.03 | [18] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 0.03 | [18] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 0.04 | [18] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 0.05 | [18] |
Table 3: Antitumor Activity of this compound-Containing Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Agelasine B | MCF-7 (Breast) | 3.22 | [19] |
| Agelasine B | SKBr3 (Breast) | 2.99 | [19] |
| Agelasine B | PC-3 (Prostate) | 6.86 | [19] |
| CCRG 81045 | L1210 Leukemia (in vivo) | >235% increase in survival | [20] |
| CCRG 81045 | P388 Leukemia (in vivo) | 176% increase in survival | [20] |
Signaling Pathways and Logical Relationships
The biological activities of this compound-containing natural products are often attributed to their interaction with specific molecular targets and modulation of cellular signaling pathways.
Antifungal Mechanism of β-Carboline Alkaloids
Some β-carboline alkaloids have been shown to inhibit malate synthase, a key enzyme in the glyoxylate cycle of fungi, which is absent in humans, making it an attractive drug target.[21]
Caption: Inhibition of fungal growth by β-carboline alkaloids.
Anti-pulmonary Fibrosis Activity of β-Carboline Alkaloids
Certain β-carboline alkaloids isolated from a deep-sea fungus have demonstrated anti-pulmonary fibrosis activity by inhibiting the TGF-β/Smad signaling pathway, a key pathway in the pathogenesis of fibrosis.[22]
Caption: Inhibition of the TGF-β/Smad signaling pathway.
Conclusion
The discovery of this compound-containing natural products is a dynamic and promising area of research. The integration of traditional bioassay-guided isolation techniques with modern approaches such as genome mining is accelerating the identification of novel bioactive compounds. The detailed protocols, quantitative data, and pathway diagrams presented in this guide are intended to equip researchers with the knowledge and tools necessary to advance the exploration of this important class of natural products for the development of new therapeutics.
References
- 1. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays (2021) | Chintha Lankatillake | 52 Citations [scispace.com]
- 4. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 7. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 11. Functional Genome Mining for Metabolites Encoded by Large Gene Clusters through Heterologous Expression of a Whole-Genome Bacterial Artificial Chromosome Library in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays | Semantic Scholar [semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. β-Carboline alkaloids from Galianthe ramosa inhibit malate synthase from Paracoccidioides spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Nitrogen Assimilation: A Technical Guide to Carbamoyl Phosphate Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carbamoyl phosphate is a critical metabolite, standing at the crossroads of nitrogen metabolism in most living organisms. It serves as an essential precursor for the biosynthesis of pyrimidines, arginine, and in terrestrial vertebrates, for the detoxification of ammonia via the urea cycle.[1][2] The synthesis of this high-energy molecule is catalyzed by a family of enzymes known as this compound phosphate synthetases (CPS), which are subject to intricate regulatory mechanisms. This technical guide provides an in-depth exploration of the this compound phosphate biosynthesis pathway, focusing on the structure, function, and regulation of the key enzymes involved. We present a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core processes to serve as a comprehensive resource for researchers in the field.
Introduction to this compound Phosphate Synthetases
The synthesis of this compound phosphate from bicarbonate, a nitrogen source (ammonia or glutamine), and two molecules of ATP is a thermodynamically challenging reaction. This compound phosphate synthetases are complex enzymes that navigate this challenge through a multi-step catalytic process.[3] There are three main isoforms of CPS, distinguished by their nitrogen source, subcellular localization, and physiological role:
-
This compound Phosphate Synthetase I (CPS I): Located in the mitochondria of hepatocytes in ureotelic organisms, CPS I utilizes ammonia as its nitrogen donor and is the first and rate-limiting enzyme of the urea cycle.[4]
-
This compound Phosphate Synthetase II (CPS II): Found in the cytosol of most eukaryotes, CPS II uses glutamine as its nitrogen source and channels the produced this compound phosphate into the pyrimidine biosynthesis pathway.[5] In mammals, CPS II is part of a multifunctional protein called CAD (this compound-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).
-
This compound Phosphate Synthetase III (CPS III): This isoform is found in some fish and invertebrates. Like CPS II, it uses glutamine as a nitrogen donor and is involved in arginine biosynthesis and, in some species, urea production.
The Catalytic Mechanism: A Journey Through a Molecular Tunnel
The enzymatic synthesis of this compound phosphate is a three-step process that occurs within distinct active sites of the enzyme.[3] These active sites are connected by a remarkable molecular tunnel, spanning nearly 100 Å, which serves to protect and channel the unstable reaction intermediates.[6]
The overall reaction is:
2 ATP + HCO₃⁻ + NH₃ (or Glutamine) → 2 ADP + Pi + this compound Phosphate
The three key steps are:
-
Phosphorylation of Bicarbonate: The first molecule of ATP is used to phosphorylate bicarbonate, forming carboxyphosphate and ADP.[3]
-
Nucleophilic Attack and Carbamate Formation: Ammonia (or ammonia derived from the hydrolysis of glutamine in CPS II and III) attacks carboxyphosphate to form carbamate, releasing inorganic phosphate.[3]
-
Phosphorylation of Carbamate: The second molecule of ATP is then used to phosphorylate carbamate, yielding the final product, this compound phosphate.[3]
Quantitative Insights: Enzyme Kinetics and Allosteric Regulation
The activity of this compound phosphate synthetases is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the transcriptional level and, more acutely, through allosteric interactions with various effector molecules.
Michaelis-Menten Constants (Km) for Substrates
The affinity of CPS isozymes for their substrates is a key determinant of their catalytic efficiency. The following table summarizes reported Km values for the substrates of different CPS isozymes.
| Enzyme | Organism | Substrate | Km Value (mM) | Reference(s) |
| CPS I | Rat Liver (in situ) | NH₃ | 0.013 | [7] |
| CPS I | Rat Liver (purified) | NH₃ | 0.038 | [7] |
| CPS II | Mammalian | NH₃ (high ATP) | 0.166 | [8] |
| CPS II | Mammalian | NH₃ (low ATP) | 0.026 | [8] |
| CPS II | Mammalian | Bicarbonate | 1.4 | [8] |
| CPS | Saccharomyces cerevisiae | Glutamine | 0.5 | [9] |
| CPS | Saccharomyces cerevisiae | Bicarbonate | 3.0 | [9] |
Allosteric Regulation: A Symphony of Activators and Inhibitors
Allosteric regulation provides a rapid and sensitive mechanism for controlling this compound phosphate synthesis in response to cellular metabolic status.
-
N-acetylglutamate (NAG): This molecule is an obligate allosteric activator of CPS I.[10] Its presence is essential for the enzyme to adopt its active conformation. The synthetic analog N-carbamylglutamate (NCG) can also activate CPS I, albeit with a lower affinity.[11]
-
Ornithine and IMP: In E. coli, ornithine (a precursor in the arginine biosynthetic pathway) and inosine monophosphate (IMP) act as allosteric activators.[12] Ornithine is also reported to stimulate CPS in rat liver mitochondria.[13]
-
Uridine Triphosphate (UTP) and Uridine Monophosphate (UMP): UTP is a feedback inhibitor of CPS II, the end-product of the pyrimidine biosynthetic pathway.[5] In E. coli, UMP acts as an allosteric inhibitor.[12]
The following table summarizes the kinetic parameters for these allosteric effectors.
| Enzyme | Organism | Effector | Parameter | Value (mM) | Reference(s) |
| CPS I | Human | N-acetylglutamate (NAG) | Ka | 0.15 | [11] |
| CPS I | Human | N-carbamylglutamate (NCG) | Ka | 2.0 | [11] |
| CPS | Saccharomyces cerevisiae | UTP | Ki | 0.24 | [9] |
Signaling Pathways Regulating this compound Phosphate Synthesis
The activity of this compound phosphate synthetases is also modulated by upstream signaling cascades, integrating cellular signals with metabolic output.
MAPK Signaling and CPS II Regulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often activated by growth factors, plays a role in regulating de novo pyrimidine synthesis. Phosphorylation of the CAD protein (which contains CPS II) by MAP kinase leads to a loss of feedback inhibition by UTP and an increased sensitivity to activation by phosphoribosyl pyrophosphate (PRPP). These changes promote pyrimidine biosynthesis to support cell proliferation.
SIRT5-Mediated Deacetylation of CPS I
SIRT5, a mitochondrial sirtuin, has been identified as a key regulator of the urea cycle. It deacetylates and activates CPS I, thereby enhancing ammonia detoxification. This regulatory mechanism is particularly important during metabolic states such as fasting, where amino acid catabolism is increased.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound phosphate biosynthesis pathway.
Purification of Recombinant this compound Phosphate Synthetase
This protocol describes the purification of a histidine-tagged recombinant CPS from E. coli.
Workflow:
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring a plasmid for His-tagged CPS.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol.
-
Ni-NTA affinity chromatography column.
-
Size-exclusion chromatography column (e.g., Superdex 200).
Procedure:
-
Expression: Inoculate a 1 L culture of LB medium with a single colony of the expression strain. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 25°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CPS with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.
-
Analysis: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a Bradford assay.
Coupled Spectrophotometric Assay for this compound Phosphate Synthetase Activity
This protocol describes a continuous coupled assay to measure the rate of this compound phosphate production. The formation of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Workflow:
Materials:
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 100 mM KCl.
-
Substrates: ATP, NaHCO₃, NH₄Cl (for CPS I) or L-glutamine (for CPS II/III).
-
Coupling System:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Purified CPS enzyme.
-
Spectrophotometer capable of reading at 340 nm with temperature control.
Procedure:
-
Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
800 µL Assay Buffer
-
10 mM ATP
-
50 mM NaHCO₃
-
20 mM NH₄Cl or 10 mM L-glutamine
-
2 mM PEP
-
0.2 mM NADH
-
5 units of PK
-
10 units of LDH
-
-
Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiation: Initiate the reaction by adding a small volume (e.g., 10-20 µL) of purified CPS enzyme.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Since the synthesis of one molecule of this compound phosphate produces two molecules of ADP, the rate of this compound phosphate formation is half the rate of NADH oxidation.
Site-Directed Mutagenesis of this compound Phosphate Synthetase
This protocol provides a general method for introducing point mutations into the CPS gene using PCR.
Materials:
-
Plasmid DNA containing the wild-type CPS gene.
-
Two complementary mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.[14]
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation. A typical PCR cycle is: 95°C for 30s, followed by 18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.[15]
-
DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[15]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Conclusion and Future Directions
The this compound phosphate biosynthesis pathway represents a cornerstone of nitrogen metabolism, with its intricate regulation and complex enzymatic machinery. The study of this compound phosphate synthetases continues to be an active area of research, with significant implications for understanding metabolic diseases and for the development of novel therapeutic strategies. Future research will likely focus on further elucidating the complex allosteric networks that regulate CPS activity, the role of post-translational modifications in fine-tuning enzyme function, and the development of specific inhibitors or activators for therapeutic intervention. The experimental approaches outlined in this guide provide a robust framework for researchers to contribute to this exciting and important field.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. This compound phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. This compound phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 5. This compound phosphate synthase II - Wikipedia [en.wikipedia.org]
- 6. Long-range allosteric transitions in this compound phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The apparent Km of ammonia for this compound phosphate synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the mammalian this compound-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Allosteric control of the oligomerization of this compound phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does ornithine stimulate carbamoylphosphate synthetase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-Directed Mutagenesis [protocols.io]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
A Technical Guide to Carbamoylating Agents for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of carbamoylating agents and their application in the synthesis of novel compounds. Carbamoylation, the introduction of a carbamoyl group (R₂NC(O)-), is a critical transformation in medicinal chemistry and drug development. The resulting carbamate and urea functionalities are prevalent in a wide array of approved therapeutic agents, serving as stable peptide bond surrogates, participating in crucial drug-target interactions, and improving pharmacokinetic properties.[1][2] This guide details the primary classes of carbamoylating agents, presents quantitative data for reaction efficiency, provides detailed experimental protocols for key methods, and illustrates relevant biological pathways and synthetic workflows.
Core Concepts and Agent Classes
Carbamoylation involves the reaction of a nucleophile, typically an alcohol or an amine, with a carbamoylating agent to form a carbamate or a urea, respectively. The choice of agent is critical and depends on factors such as substrate scope, reactivity, stability, and the desired reaction conditions. The most common classes of carbamoylating agents include isocyanates, this compound chlorides, and reagents for in situ this compound generation.
-
Isocyanates (R-N=C=O): These are highly reactive electrophiles that readily react with alcohols and amines to form carbamates and ureas.[3] Their high reactivity can be a disadvantage, leading to low selectivity and potential toxicity, necessitating careful handling.[4]
-
This compound Chlorides (R₂NCOCl): As acyl chlorides, these are potent carbamoylating agents. They are generally more stable than isocyanates but can be moisture-sensitive.[3][5] One-pot procedures that generate this compound chlorides in situ have been developed to avoid handling these sensitive reactants directly.[6][7]
-
Carbamoylimidazolium Salts: These salts are efficient, stable, and easy-to-handle carbamoylating reagents. They react with a broad range of nucleophiles under mild conditions, often producing high-purity products that do not require extensive purification.[8][9]
-
Transcarbamoylation Reagents: Methods such as tin-catalyzed transcarbamoylation use stable carbamate donors, like phenyl or methyl carbamate, to transfer a this compound group to an alcohol.[10][11] These methods are valued for their mild conditions and broad functional group tolerance.[4][12]
-
CO₂ and Urea as C1 Sources: Green chemistry approaches utilize carbon dioxide or urea as inexpensive and environmentally friendly this compound sources, often in conjunction with catalysts.[1][13]
A general diagram illustrating the primary carbamoylation pathways is shown below.
Data Presentation: Comparative Analysis of Methods
The selection of a carbamoylation method often depends on the desired yield and substrate compatibility. The following table summarizes reported yields for various key techniques, providing a basis for comparison.
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |
| Isocyanate Reaction | Primary & Secondary Amines | Isocyanate | >90 | Rapid, high-yielding, no base required.[3][14] |
| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols, tolerates various functional groups.[10][15] |
| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92 | Metal-free, uses water as a solvent.[15] |
| In Situ this compound Chloride | Phenols, Amines | Triphosgene, Pyridine | up to 99 | Avoids handling of sensitive this compound chlorides.[6] |
| Carbamoylimidazolium Salts | Amines, Thiols, Alcohols | Carbamoylimidazolium salts | High (often >90) | Broad nucleophile scope, high purity products without chromatography.[5][15] |
| Photoredox-Catalyzed | Heterocycles | Ir-based photocatalyst, Oxamic acid | 55-89 | Mild reaction conditions for functionalizing complex heterocycles.[15] |
| Indium Triflate-Catalyzed | Alcohols & Amines | Indium triflate, Urea | Good to Excellent | Utilizes eco-friendly urea as the this compound source.[15] |
Biological Significance: The Protein Carbamoylation Pathway
In biological systems, carbamoylation is a non-enzymatic post-translational modification where isocyanic acid reacts with free amino groups on proteins, particularly the ε-amino group of lysine residues.[1][16] This process is clinically significant, especially in chronic kidney disease (CKD), where elevated urea levels lead to an increase in isocyanic acid concentration.[17][18] Protein carbamoylation can alter protein structure and function, contributing to the pathophysiology of atherosclerosis, renal fibrosis, and immune dysfunction.[16][19]
Experimental Protocols
Detailed methodologies for key carbamoylation techniques are provided below. These protocols are adapted from published literature and represent robust methods for the synthesis of carbamates and ureas.
Protocol 1: Synthesis of Ureas from Isocyanates[14]
This protocol describes the straightforward reaction between an isocyanate and a primary amine to yield a substituted urea.
-
Materials:
-
Amine (e.g., p-toluidine, 1.0 eq)
-
Isocyanate (e.g., 2-thienyl isocyanate, 1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold DCM, and dry under vacuum. If no precipitate forms, perform a standard aqueous workup and purify by column chromatography.
-
Protocol 2: Tin-Catalyzed Transcarbamoylation of an Alcohol[10][15]
This method is adapted from the work of Ichikawa and colleagues for the synthesis of carbamates from alcohols.
-
Materials:
-
Alcohol (1.0 eq)
-
Phenyl carbamate (1.5 eq)
-
Dibutyltin maleate (3.0 mol%)
-
Toluene (anhydrous)
-
Reaction vessel with reflux condenser
-
-
Procedure:
-
Prepare a solution of the alcohol (1.0 eq), phenyl carbamate (1.5 eq), and dibutyltin maleate (3.0 mol%) in toluene in a reaction vessel.
-
Heat the mixture to 90 °C under an inert atmosphere.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using standard column chromatography on silica gel.
-
Protocol 3: Synthesis of Carbamates using Carbamoylimidazolium Salts[5]
This protocol describes the reaction of a phenol with a pre-formed carbamoylimidazolium salt.
-
Materials:
-
Carbamoylimidazolium salt (1.0 eq)
-
Phenol (1.0 eq)
-
Triethylamine (1.0 eq)
-
Acetonitrile (anhydrous)
-
Reaction vessel with reflux condenser
-
-
Procedure:
-
To a solution of the carbamoylimidazolium salt (1.0 eq) in acetonitrile, add the phenol (1.0 eq) and triethylamine (1.0 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) for 18 hours, or until TLC indicates completion.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carbamate product, which is often of high purity.
-
Standard Synthetic Workflow
The synthesis and development of novel carbamoylated compounds follow a structured workflow from initial reaction to final analysis. This process ensures the efficient production and characterization of the target molecule.
This workflow begins with the careful preparation and reaction of starting materials.[20] Progress is monitored analytically to determine the reaction endpoint.[20] Following the reaction, a workup procedure, typically involving quenching and extraction, isolates the crude product.[21] Purification is then performed, most commonly via column chromatography, to remove byproducts and unreacted starting materials.[22] Finally, the structure and purity of the final compound are confirmed using a suite of analytical techniques, including NMR, Mass Spectrometry, and HPLC.[22]
References
- 1. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. A New Protocol for the Formation of Carbamates and Thiocarbamates Using this compound Imidazolium Salts. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Further Development of the Tin-Catalyzed Transcarbamoylation Reaction [organic-chemistry.org]
- 13. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Increase of Urea Leads to Carbamylated Proteins Accumulation in Tissues in a Mouse Model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protein carbamylation and chronic kidney disease progression in the Chronic Renal Insufficiency Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
- 21. How To Run A Reaction [chem.rochester.edu]
- 22. Synthesis Technologies & Purification & Analysis at ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
Investigating the Biological Activity of Carbamoyl Derivatives: A Technical Guide
Introduction
The carbamate group, characterized by a carbonyl flanked by an oxygen and a nitrogen atom (R₂N-C(=O)-O-R'), is a versatile functional group that has garnered significant attention in medicinal chemistry and drug discovery.[1] Due to their chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, carbamoyl derivatives are integral structural and functional components of many approved drugs.[1] These compounds are employed in the treatment of a wide array of diseases, including cancer, epilepsy, and Alzheimer's disease.[1] The incorporation of a carbamate moiety can enhance the biological activity of parent molecules, improve pharmacokinetic properties, and modulate drug-target interactions.[1][2] this compound derivatives exhibit a broad spectrum of biological activities, acting as potent enzyme inhibitors and anticancer agents.[2][3][4] This guide provides an in-depth overview of their mechanisms of action, detailed protocols for their biological evaluation, and a summary of their quantitative activity data.
Mechanisms of Biological Activity: Enzyme Inhibition
A primary mechanism through which this compound derivatives exert their biological effects is by acting as enzyme inhibitors.[1] They are particularly effective as inhibitors of hydrolases, such as cholinesterases and fatty acid amide hydrolase (FAAH), where they act by carbamoylating a catalytically active serine residue in the enzyme's active site. This process forms a covalent, often slowly reversible, bond that inactivates the enzyme.
Several small molecules with a carbamate scaffold have been identified as potent inhibitors of FAAH and monoacylglycerol lipase (MAGL), which are key enzymes in the endocannabinoid system.[5] The inhibition of these enzymes by carbamates is typically covalent and reversible.[5][6] Similarly, carbamate-based insecticides function by reversibly inhibiting acetylcholinesterase through carbamylation.[2] This mechanism is also exploited in drugs developed for Alzheimer's disease, where selective inhibition of butyrylcholinesterase (BuChE) is a therapeutic strategy.[7]
Below is a diagram illustrating the general mechanism of serine hydrolase inhibition by a this compound derivative.
Experimental Evaluation of Biological Activity
The assessment of a compound's biological activity follows a structured workflow, beginning with initial screening and progressing to more detailed mechanistic studies.[8] High-throughput screening (HTS) is often employed in the initial phases to test large numbers of compounds against a specific target.[9]
The general workflow for screening and characterizing potential therapeutic agents is outlined below.
Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer drugs.[10][11] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
Cancer cell line (e.g., A-549, HeLa)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[10]
-
Test this compound derivative (dissolved in a suitable solvent like DMSO)[10]
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well flat-bottom plates[10]
-
Humidified incubator (37°C, 5% CO₂)[10]
-
Microplate reader (absorbance at 570 nm)[10]
Procedure:
-
Cell Seeding: Harvest and count cells, then resuspend them in complete medium to the desired density. Seed the cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate overnight to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include wells for a vehicle control (solvent only) and a blank (medium only).[13]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12][13]
-
MTT Addition: After incubation, carefully remove the medium and add fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT solution to 100 µL of medium per well).[12] Incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Remove the MTT-containing medium. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to correct for background signals.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting viability against compound concentration.[12]
Experimental Protocol 2: Enzyme Inhibition Assay
Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target.[14] This protocol describes a general procedure for a 96-well plate-based spectrophotometric assay.[15]
Materials:
-
Test this compound derivative (dissolved in a suitable solvent like DMSO)[15]
-
Assay buffer (optimized for enzyme activity, e.g., phosphate buffer)[14][15]
-
Sterile 96-well plates (UV-transparent if required)[14]
-
Microplate reader[14]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer or solvent.[15]
-
Assay Setup: In a 96-well plate, set up the following wells (typically in triplicate):[15]
-
Blank: Assay buffer and solvent only (no enzyme).
-
Control (100% Activity): Assay buffer, solvent, and enzyme solution.
-
Positive Control: Assay buffer, enzyme, and the known control inhibitor.
-
Test Wells: Assay buffer, enzyme, and varying concentrations of the test this compound derivative.[15]
-
-
Pre-incubation: Add the enzyme to all wells except the blank. Add the test compounds or control inhibitor to the appropriate wells. Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously, if possible.[14][15]
-
Data Acquisition: Immediately place the plate in the microplate reader. Monitor the reaction by measuring the change in absorbance (or fluorescence) over time at a specific wavelength.[14]
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[17]
Quantitative Data on Biological Activity
The biological efficacy of this compound derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: this compound Derivatives as Enzyme Inhibitors
Several studies have synthesized and evaluated this compound derivatives as potent inhibitors of various enzymes. The following table summarizes the IC₅₀ values for selected compounds against key enzyme targets.
| Compound Name/Reference | Target Enzyme | IC₅₀ Value | Reference |
| Phenyl [4-(piperidin-1-ylmethyl)phenyl]carbamate (2e) | MAGL | 19 nM | [5][6] |
| Benzyl (1H-benzo[d]imidazol-2-yl)carbamate (3h) | FAAH | 55 nM | [5][6] |
| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i) | FAAH | 82 nM | [5][6] |
| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i) | MAGL | 72 nM | [5][6] |
| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate (16) | BuChE | 2.00 µM | [7] |
| This compound tetrazole derivative (Compound 3) | FAAH | 2.1-5.4 nM | [18] |
| This compound tetrazole derivative (Compound 4) | FAAH | 2.1-5.4 nM | [18] |
Table 2: Anticancer Activity of this compound Derivatives
The this compound moiety is a feature of several potent anticancer agents.[2] Their cytotoxic activity is often evaluated against a panel of human cancer cell lines.
| Compound Class/Reference | Cell Line | Activity (IC₅₀) | Reference |
| 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate | A-549 | Potent | [19] |
| Carbazole carbamate derivative (Compound 27) | U87MG | 17.97 µM | [20] |
| Carbazole carbamate derivative (Compound 28) | U87MG | 15.25 µM | [20] |
| Carbazole carbamate derivative (Compound 30) | U87MG | 29.58 µM | [20] |
| Carbazole carbamate derivative (Compound 31) | U87MG | 23.80 µM | [20] |
| TNP-470 (O-(chloroacetyl) this compound fumagillol) | - | 0.43 nM | [20] |
Conclusion
This compound derivatives represent a highly valuable class of compounds in modern drug discovery.[1] Their ability to act as stable, peptidomimetic scaffolds and as effective carbamoylating agents for enzyme active sites makes them suitable for targeting a wide range of biological pathways.[1] The methodologies outlined in this guide, from cytotoxicity screening to specific enzyme inhibition assays, provide a robust framework for researchers to investigate and characterize the biological activity of novel this compound compounds. The quantitative data from existing literature demonstrate their potential for developing potent and selective inhibitors for therapeutic targets in cancer, neurodegenerative diseases, and beyond. Future research will undoubtedly continue to leverage the unique chemical properties of the carbamate group to design the next generation of therapeutic agents.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemcom.com [echemcom.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accio.github.io [accio.github.io]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound tetrazoles as inhibitors of endocannabinoid inactivation: a critical revisitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asianjpr.com [asianjpr.com]
The Carbamoyl Group: A Versatile Moiety in Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbamoyl group, a functional group consisting of a carbonyl group attached to an amino group, is a key structural motif in medicinal chemistry.[1][2] Its unique electronic and structural properties make it a versatile component in the design of enzyme inhibitors, contributing to both covalent and non-covalent interactions with target enzymes. This technical guide provides a comprehensive overview of the role of the this compound group in enzyme inhibition, with a focus on its mechanism of action, quantitative analysis of its inhibitory effects, and its application in drug design.
Mechanism of Action: Covalent Inhibition by Carbamoylation
The most prominent role of the this compound group in enzyme inhibition is as a "warhead" for covalent modification of enzyme active sites, particularly in serine hydrolases.[3][4] This process, known as carbamoylation, involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the this compound group. This results in the formation of a stable, covalent this compound-enzyme adduct, leading to the inactivation of the enzyme.[3]
The general mechanism can be described in two steps:
-
Reversible Binding: The carbamate inhibitor initially binds non-covalently to the enzyme's active site.[5]
-
Covalent Modification: The catalytic serine residue attacks the this compound carbonyl, leading to the displacement of the leaving group (often an alcohol or a phenol) and the formation of a carbamoylated enzyme.[3]
This covalent modification is often slowly reversible, with the rate of decarbamoylation depending on the specific substituents on the this compound nitrogen.[5]
Quantitative Analysis of this compound-Containing Enzyme Inhibitors
The potency of this compound-containing inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the inhibitory activities of several well-characterized carbamate inhibitors against their primary enzyme targets, acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).
Table 1: Inhibitory Activity of Carbamate Inhibitors against Acetylcholinesterase (AChE)
| Inhibitor | AChE Source | IC50 | Ki | Reference(s) |
| Rivastigmine | Electrophorus electricus | 4.15 µM | - | [6] |
| Rivastigmine | Human | - | - | [1] |
| Physostigmine | Electrophorus electricus | - | - | [7] |
| Compound S-I 26 | Electrophorus electricus | 14 µM | - | [7] |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]this compound}phenyl)carbamate | - | 36.05 µM | - | [8] |
Table 2: Inhibitory Activity of Carbamate Inhibitors against Fatty Acid Amide Hydrolase (FAAH)
| Inhibitor | FAAH Source | IC50 | Ki | Reference(s) |
| URB597 | Rat Brain | 4.6 nM | - | [2] |
| URB597 | Rat Brain | pI50 7.19 (pH 6), 7.75 (pH 8) | - | [9] |
| URB524 | - | 63 nM | - | [10] |
| PF-750 | Human/Rat Chimera | - | - | [11] |
| PF-3845 | Human/Rat Chimera | - | - | [2] |
| JZL-195 | - | 12 nM | - | [2] |
| Faah-IN-5 | - | 10.5 nM | - | [12] |
The this compound Group in Non-Covalent Interactions
While renowned for its role in covalent inhibition, the this compound group also participates in crucial non-covalent interactions that contribute to the initial binding of the inhibitor to the enzyme's active site. These interactions are critical for the proper orientation of the this compound group for subsequent covalent modification and can also be the primary mode of inhibition for reversible carbamate inhibitors.
The this compound group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[13] These interactions with amino acid residues in the active site, such as serine, histidine, and glutamate, are fundamental to the binding affinity of the inhibitor.
For example, in the crystal structure of fatty acid amide hydrolase (FAAH) in complex with the carbamate inhibitor URB597, the this compound moiety is positioned within the active site, allowing for interactions that precede the covalent carbamoylation of the catalytic serine.[10][14] Similarly, structures of acetylcholinesterase (AChE) complexed with carbamate inhibitors reveal key non-covalent contacts within the active site gorge.[15][16][17][18]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[19][20][21]
Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[19]
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
AChE enzyme solution (e.g., 1 U/mL in phosphate buffer)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C.[19][22]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.[19]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[19]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay is commonly used for screening FAAH inhibitors.[12][23][24][25]
Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is proportional to FAAH activity and can be measured using a fluorescence microplate reader.[12]
Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH enzyme (recombinant or from tissue lysates)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white, opaque, flat-bottomed plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer and keep it on ice.
-
Dilute the FAAH enzyme to the desired concentration in ice-cold FAAH Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., ethanol).[12]
-
-
Plate Setup:
-
Blank (No Enzyme Control): 50 µL of FAAH Assay Buffer.[12]
-
Positive Control: A known amount of active FAAH enzyme.
-
Sample Wells: 50 µL of the diluted FAAH enzyme.
-
-
Inhibitor Addition: Add the test compound at various concentrations to the sample wells. For irreversible inhibitors, a pre-incubation step (e.g., 15-30 minutes at 37°C) is crucial to allow for covalent modification.[12]
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted FAAH substrate to all wells. The final volume should be 100 µL.[12]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Read the fluorescence kinetically for 10-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[12]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mass Spectrometry for Identification of Carbamoylated Peptides
Mass spectrometry is a powerful tool to confirm the covalent modification of an enzyme by a carbamate inhibitor.[3][13][26][27][28]
General Workflow:
-
Inhibition Reaction: Incubate the target enzyme with the carbamate inhibitor to allow for carbamoylation.
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate free cysteines (e.g., with iodoacetamide).[27]
-
Proteolytic Digestion: Digest the carbamoylated protein into smaller peptides using a protease such as trypsin.[27]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database, including the expected mass shift corresponding to the this compound modification on the target residue (e.g., serine).
Signaling Pathways Involving Carbamate-Targeted Enzymes
Cholinergic Signaling Pathway
Acetylcholinesterase plays a critical role in terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (ACh).[29][30] Inhibition of AChE by carbamates leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of acetylcholine receptors (AChRs).[1]
Endocannabinoid Signaling Pathway
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[11][19] By inhibiting FAAH, carbamate inhibitors increase the levels of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2).[19]
References
- 1. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as this compound Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. japsonline.com [japsonline.com]
- 22. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. abcam.cn [abcam.cn]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. group.brc.hu [group.brc.hu]
- 27. info.gbiosciences.com [info.gbiosciences.com]
- 28. massspec.unm.edu [massspec.unm.edu]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-aryl Carbamates for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl carbamates are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their structural motif is present in a wide array of biologically active molecules, demonstrating efficacy as antifungal agents, enzyme inhibitors, and more. The carbamate linkage (-NH-C(=O)-O-) offers a stable and synthetically accessible scaffold that can be readily modified to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the synthesis of N-aryl carbamates and their subsequent biological screening, with a focus on antifungal and cholinesterase inhibitory activities.
Synthetic Methodologies
Several synthetic routes are available for the preparation of N-aryl carbamates, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance. Key methods include palladium-catalyzed cross-coupling, copper-catalyzed Chan-Lam coupling, Curtius rearrangement, and Hofmann rearrangement.
Palladium-Catalyzed Cross-Coupling
This method provides an efficient route to N-aryl carbamates from aryl halides or triflates and an isocyanate source, which is then trapped by an alcohol.[1][2][3][4][5][6] The use of aryl triflates can expand the substrate scope.[1][2][4][5]
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl Carbamates [4]
-
Materials:
-
Aryl halide (or triflate) (1.0 mmol)
-
Sodium cyanate (NaOCN) (2.0 mmol)
-
Alcohol (ROH) (1.2 mmol)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
Ligand (e.g., L1, a biarylphosphine ligand) (3.6 mol%)
-
Triethylamine (NEt₃) (0.25 mmol)
-
Toluene (2 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (or triflate), sodium cyanate, Pd₂(dba)₃, and the ligand.
-
Add toluene to the tube.
-
Preheat the mixture at 120 °C for 3 minutes.
-
Add the alcohol and triethylamine to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 90 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling offers a mild and efficient synthesis of N-aryl carbamates from azidoformates and boronic acids using a copper catalyst.[1][7][8][9][10] This reaction can often be performed at room temperature in an open flask.[1][7][8][9]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Aryl Carbamates [7][9]
-
Materials:
-
Arylboronic acid (2.0 mmol)
-
Azidoformate (e.g., benzyl azidoformate) (1.0 mmol)
-
Copper(I) chloride (CuCl) (10 mol%)
-
Methanol (MeOH) (2 mL)
-
-
Procedure:
-
In a round-bottom flask open to the air, dissolve the arylboronic acid and azidoformate in methanol.
-
Add copper(I) chloride to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours, depending on the substrates.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl carbamate.
-
Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate.[5][11][12][13][14][15][16] This method is valuable for its tolerance of a wide range of functional groups.
Experimental Protocol: One-Pot Curtius Rearrangement [11][14]
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Oxone® (2.0 mmol)
-
Potassium bromide (KBr) (0.2 mmol)
-
Acetonitrile (5 mL)
-
Water (5 mL)
-
Alcohol (e.g., methanol or ethanol) (5 mL)
-
-
Procedure:
-
Dissolve the aromatic aldehyde in a mixture of acetonitrile and water in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Sequentially add potassium bromide, sodium azide, and Oxone® to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours (monitor by TLC).
-
Upon completion of the acyl azide formation, heat the mixture to 60-70 °C for 1-2 hours to facilitate the Curtius rearrangement to the isocyanate.
-
Cool the reaction mixture and add the desired alcohol.
-
Stir for an additional 2 hours at room temperature.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by chromatography.
-
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate, which can be trapped with an alcohol to yield a carbamate.[5][17][18][19][20][21][22][23] A green synthesis approach utilizing Oxone® and a chloride source has been developed.[19][22][23]
Experimental Protocol: Green Hofmann Rearrangement [19][22][23]
-
Materials:
-
Aromatic amide (1.0 mmol)
-
Oxone® (2.0 mmol)
-
Potassium chloride (KCl) (1.0 mmol)
-
Sodium hydroxide (NaOH)
-
Alcohol (e.g., methanol)
-
Acetonitrile/Water solvent mixture
-
-
Procedure:
-
Dissolve the aromatic amide in a suitable solvent system (e.g., acetonitrile/water).
-
Add Oxone® and potassium chloride to the mixture to form the N-chloro amide intermediate.
-
Stir the reaction at room temperature until the starting amide is consumed (monitor by TLC).
-
Add a solution of sodium hydroxide to induce the rearrangement to the isocyanate.
-
Add the desired alcohol to trap the isocyanate and form the carbamate.
-
Stir until the reaction is complete.
-
Work up the reaction by extracting the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Biological Screening Protocols
Antifungal Activity Assay
The in vitro antifungal activity of synthesized N-aryl carbamates can be evaluated using the mycelial growth inhibition method against a panel of pathogenic fungi.[11][19]
Experimental Protocol: Mycelial Growth Inhibition Assay [11]
-
Materials:
-
Synthesized N-aryl carbamates
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Positive control (e.g., Azoxystrobin)
-
Petri dishes
-
-
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Incorporate the stock solutions into molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL for preliminary screening).
-
Pour the PDA medium containing the test compounds into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period, until the mycelial growth in the control plate (containing only DMSO) reaches a certain diameter.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.
-
For compounds showing significant inhibition, determine the EC₅₀ (half-maximal effective concentration) value by testing a range of concentrations.
-
Cholinesterase Inhibition Assay
N-aryl carbamates can be screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a modified Ellman's method.[24][25][26]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition [24][25]
-
Materials:
-
Synthesized N-aryl carbamates
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Positive control (e.g., Donepezil, Rivastigmine)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of the test compounds, positive control, enzymes, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a predefined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
Table 1: Synthesis of N-Aryl Carbamates - Reaction Yields
| Entry | Synthetic Method | Aryl Precursor | Alcohol/Amine | Product | Yield (%) | Reference |
| 1 | Palladium-Catalyzed | 4-Chlorotoluene | Methanol | Methyl (4-methylphenyl)carbamate | 85 | [4] |
| 2 | Copper-Catalyzed | Phenylboronic acid | Benzyl azidoformate | Benzyl phenylcarbamate | 94 | [7] |
| 3 | Curtius Rearrangement | 4-Chlorobenzaldehyde | Methanol | Methyl (4-chlorophenyl)carbamate | 93 | [11] |
| 4 | Hofmann Rearrangement | 4-Bromobenzamide | Methanol | Methyl (4-bromophenyl)carbamate | 81 | [19] |
| 5 | Palladium-Catalyzed | 2,4-Dimethoxy-5-chloropyrimidine | Methanol | Methyl (2,4-dimethoxy-5-pyrimidinyl)carbamate | 91 | [4] |
Table 2: Biological Activity of N-Aryl Carbamates
| Compound ID | Target Organism/Enzyme | Assay Type | Activity Metric | Value | Reference |
| 3b1 | Botrytis cinerea | Mycelial Growth Inhibition | EC₅₀ | 12.94 µg/mL | [11] |
| 3b2 | Fusarium graminearum | Mycelial Growth Inhibition | EC₅₀ | 9.53 µg/mL | [11] |
| 3a9 | Colletotrichum destructivum | Mycelial Growth Inhibition | EC₅₀ | 16.70 µg/mL | [11] |
| 1af | Fusarium graminearum | Mycelial Growth Inhibition | EC₅₀ | 12.50 µg/mL | [19][22][23] |
| 1z | Fusarium oxysporum | Mycelial Growth Inhibition | EC₅₀ | 16.65 µg/mL | [19][22][23] |
| 10c | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | IC₅₀ | 0.07 µM | N/A |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
N-aryl carbamates that act as acetylcholinesterase (AChE) inhibitors interfere with the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by AChE. Carbamate inhibitors block the active site of AChE, leading to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[27][28][29]
Caption: Cholinergic signaling pathway and the inhibitory action of N-aryl carbamates on AChE.
Experimental Workflow for Synthesis and Screening
The overall process from synthesis to biological evaluation follows a logical progression. It begins with the selection of a suitable synthetic method, followed by the reaction, purification, and characterization of the N-aryl carbamate. The purified compound is then subjected to biological screening assays to determine its activity.
Caption: General experimental workflow for the synthesis and biological screening of N-aryl carbamates.
Nrf2 Signaling Pathway and Carbamate Interaction
Some carbamates have been shown to induce toxic effects by affecting the Nrf2 signaling pathway.[30] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative stress (which can be induced by some carbamates), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. However, chronic exposure to certain carbamates may lead to the inhibition of this protective pathway in normal cells.
Caption: Simplified Nrf2 signaling pathway and the potential influence of carbamates.
References
- 1. A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan-Lam Coupling at Room Temperature [organic-chemistry.org]
- 2. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Item - Palladium-Catalyzed Synthesis of NâAryl Carbamates - figshare - Figshare [figshare.com]
- 7. ubinkim.com [ubinkim.com]
- 8. researchgate.net [researchgate.net]
- 9. A synthetic approach to N-aryl carbamates via copper-catalyzed Chan-Lam coupling at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. westmont.edu [westmont.edu]
- 11. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents | MDPI [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curtius Rearrangement [organic-chemistry.org]
- 17. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Semantic Scholar [semanticscholar.org]
- 18. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 19. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 21. organic chemistry - Hofmann rearrangement and carbamates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. [PDF] Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives | Semantic Scholar [semanticscholar.org]
- 23. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. attogene.com [attogene.com]
- 27. mdpi.com [mdpi.com]
- 28. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Carbamoyl Chlorides from Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl chlorides are valuable reagents in organic synthesis, serving as key intermediates in the preparation of a wide range of compounds, including ureas, carbamates, and isocyanates. These functionalities are prevalent in pharmaceuticals, agrochemicals, and other bioactive molecules. The most common method for synthesizing this compound chlorides involves the reaction of a secondary amine with phosgene or a phosgene equivalent. This document provides detailed application notes and protocols for the synthesis of this compound chlorides from secondary amines, with a focus on safety, efficiency, and product purity.
Overview of Synthetic Methodologies
The synthesis of this compound chlorides from secondary amines is primarily achieved through the use of phosgene (COCl₂) or its safer, solid or liquid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).[1][2] The general reaction scheme is as follows:
R₂NH + COCl₂ → R₂NCOCl + HCl
A key consideration in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it unreactive. This is typically addressed by using a stoichiometric excess of the secondary amine or by adding a non-nucleophilic base, such as pyridine or triethylamine, to act as an HCl scavenger.[3]
Data Presentation: Comparison of Synthetic Routes
The choice of reagent for this compound chloride synthesis involves a trade-off between reactivity, safety, and cost. The following table summarizes the key quantitative data for the most common methods.[1][4][5]
| Reagent | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| **Phosgene (COCl₂) ** | 85 - 95 | >98 | High reactivity, high yield, cost-effective for large scale. | Extremely toxic gas, requires specialized handling and equipment.[1][4] |
| Diphosgene (ClCO₂CCl₃) | 70 - 90 | >95 | Liquid, easier to handle than phosgene. | Toxic, hydrolyzes to release HCl. |
| Triphosgene (BTC) | 70 - 85 | >98 | Solid, significantly safer to handle than phosgene.[1][4] | More expensive than phosgene, reaction can be slower.[4] |
| Dimethyl Carbonate (DMC) | Moderate | Variable | "Green" and safe reagent, avoids toxic phosgene derivatives.[4] | Lower reactivity, may require harsh conditions or specific catalysts.[4] |
Experimental Protocols
Extreme caution must be exercised when working with phosgene and its surrogates due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] An emergency plan should be in place, and personnel must be trained in the proper handling and quenching procedures. [8][9]
Protocol 1: Synthesis of N,N-Dimethylthis compound Chloride using Phosgene
This protocol describes the synthesis of N,N-dimethylthis compound chloride from dimethylamine and phosgene.
Materials:
-
Dimethylamine (solution in a suitable solvent or as a gas)
-
Phosgene (as a gas or a solution in a suitable solvent, e.g., 20% in toluene)[10]
-
Anhydrous inert solvent (e.g., dichloromethane, toluene)[10][11]
-
Inert gas (e.g., nitrogen, argon)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Stirring apparatus
-
Cooling bath
-
Gas scrubber (e.g., containing aqueous sodium hydroxide) to neutralize excess phosgene
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The gas outlet should be connected to a gas scrubber.
-
Reactant Preparation: In the reaction flask, place a solution of dimethylamine in the anhydrous solvent. Cool the solution to 0-5 °C using a cooling bath.
-
Phosgene Addition: Slowly bubble phosgene gas through the cooled dimethylamine solution with vigorous stirring. Alternatively, if using a phosgene solution, add it dropwise. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of HCl gas evolution or by analytical techniques such as TLC or GC. The reaction mixture will typically become cloudy due to the formation of dimethylamine hydrochloride and then clarify as the reaction proceeds.[11]
-
Work-up: Once the reaction is complete, purge the system with an inert gas to remove any unreacted phosgene, ensuring the effluent gas is passed through the scrubber.
-
Isolation and Purification: The product, N,N-dimethylthis compound chloride, can be isolated by filtration to remove any amine hydrochloride salts, followed by distillation of the filtrate under reduced pressure.[11]
Expected Yield: 90-98%[2]
Protocol 2: Synthesis of N,N-Diethylthis compound Chloride using Triphosgene
This protocol provides a safer alternative to using phosgene gas.
Materials:
-
N,N-Diethylamine
-
Triphosgene (Bis(trichloromethyl) carbonate, BTC)
-
Triethylamine (or pyridine)[3]
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)[4]
-
Inert gas (e.g., nitrogen, argon)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cooling bath (ice-water or dry ice/acetone).
Procedure:
-
Reaction Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.
-
Reactant Preparation: In the reaction flask, dissolve N,N-diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent. Cool the solution to 0-5 °C in an ice bath.[4]
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in the anhydrous solvent. Slowly add the triphosgene solution to the cooled amine solution via the dropping funnel over 1-2 hours, maintaining the temperature between 0-5 °C.[4]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.[4]
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt.[4]
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude N,N-diethylthis compound chloride can be purified by vacuum distillation.[4]
Expected Yield: 75-85%[4]
Characterization of this compound Chlorides
The synthesized this compound chlorides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the alkyl or aryl groups attached to the nitrogen atom. For example, in the ¹H NMR spectrum of N,N-diethylthis compound chloride in CDCl₃, the ethyl protons typically appear as a quartet around 3.4 ppm and a triplet around 1.2 ppm.[12]
-
¹³C NMR: The carbonyl carbon of the this compound chloride typically appears in the range of 160-170 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1720-1780 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and to identify any volatile impurities.[13]
Troubleshooting and Side Reactions
Several side reactions can occur during the synthesis of this compound chlorides. Understanding and mitigating these can significantly improve yield and purity.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of the this compound chloride product or phosgene reagent by moisture. 3. Formation of symmetrical urea as a byproduct. | 1. Ensure stoichiometric amounts of reagents are used and allow for sufficient reaction time. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[14] 3. Use a non-nucleophilic base as an HCl scavenger instead of an excess of the secondary amine. Maintain a low reaction temperature.[3][14] |
| Product Contamination | 1. Presence of unreacted starting amine. 2. Contamination with the hydrochloride salt of the amine or base. | 1. Ensure complete reaction or remove the unreacted amine during work-up. 2. Thoroughly filter the reaction mixture after completion. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during work-up.[14] |
Mandatory Visualizations
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Dimethylthis compound chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of this compound chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4770820A - Process for the preparation of this compound chlorides derived from secondary amines - Google Patents [patents.google.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. This compound chloride synthesis - chemicalbook [chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Diethylcarbamyl chloride(88-10-8) 1H NMR [m.chemicalbook.com]
- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
One-Pot Carbamoylation of Alcohols and Amines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and streamlined synthesis of carbamates from alcohols and amines is a critical process. Carbamates are a vital structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Traditional multi-step syntheses can be time-consuming and generate significant waste. This document provides detailed application notes and protocols for one-pot carbamoylation methods, offering a more efficient and atom-economical approach to these valuable compounds.
This guide focuses on practical, laboratory-scale, one-pot procedures for the carbamoylation of a diverse range of alcohols and amines. The protocols detailed below have been selected for their high yields, broad substrate scope, and operational simplicity.
Core Concepts and Methodologies
One-pot carbamoylation reactions combine multiple synthetic steps into a single reaction vessel, eliminating the need for isolation and purification of intermediates. This approach not only saves time and resources but also minimizes exposure to potentially hazardous reagents. The key strategies covered in these notes include:
-
In Situ Generation of Carbamoyl Chlorides: This classic and effective method involves the formation of a reactive this compound chloride intermediate from an amine and a phosgene equivalent, which then immediately reacts with an alcohol or another amine.
-
Zinc-Catalyzed Carbamoylation: A milder approach that utilizes a zinc catalyst to activate a this compound chloride for reaction with an alcohol.
-
Carbon Dioxide as a C1 Source: An environmentally benign method that employs carbon dioxide as a building block for the carbamate backbone.
-
Mitsunobu-type Reactions: A versatile protocol for the carbamoylation of alcohols under mild, dehydrative conditions.
Protocol 1: One-Pot Synthesis of O-Aryl Carbamates via In Situ Generated this compound Chlorides
This robust protocol, adapted from the work of Adler and coworkers, is highly effective for the synthesis of a wide variety of O-aryl carbamates from secondary amines and phenols.[1][2] The reaction proceeds through the in situ formation of a this compound chloride from the amine and triphosgene, which is then trapped by the phenol.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of O-aryl carbamates.
Materials:
-
Secondary amine (1.0 equiv)
-
Triphosgene (0.4 equiv)
-
Pyridine (1.2 equiv)
-
Phenol (1.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equiv) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equiv) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred amine solution at 0 °C.
-
After the addition is complete, add pyridine (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Add the phenol (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-aryl carbamate.
Quantitative Data:
The following table summarizes the yields for a variety of substituted amines and phenols using this protocol.[1][3]
| Amine | Phenol | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | Phenol | 110 | 12 | 85 |
| Pyrrolidine | 4-Nitrophenol | 110 | 6 | 99 |
| Morpholine | 2-Chlorophenol | 110 | 18 | 78 |
| Di-n-propylamine | 4-Methoxyphenol | 110 | 24 | 92 |
| Piperidine | 3,5-Dimethylphenol | 110 | 12 | 95 |
Protocol 2: Zinc Chloride-Catalyzed Carbamoylation of Alcohols
This method provides a milder alternative for the carbamoylation of alcohols and phenols using a pre-formed or in situ generated this compound chloride, with zinc chloride acting as a Lewis acid catalyst to activate the this compound chloride.[3][4]
Reaction Signaling Pathway:
Caption: Mechanism of ZnCl₂-catalyzed carbamate synthesis.
Materials:
-
N,N-Disubstituted this compound chloride (1.0 equiv)
-
Alcohol or Phenol (1.0 equiv)
-
Zinc Chloride (ZnCl₂) (0.5 - 1.0 equiv)
-
Anhydrous Toluene or Dichloromethane
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add zinc chloride (0.5 - 1.0 equiv) and the N,N-disubstituted this compound chloride (1.0 equiv) to the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the corresponding alcohol or phenol (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The following table presents representative yields for the zinc chloride-catalyzed carbamoylation of various alcohols and phenols.[4]
| This compound Chloride | Alcohol/Phenol | Yield (%) |
| Dimethylthis compound chloride | 4-Nitrophenol | 86 |
| Diethylthis compound chloride | Phenol | 82 |
| Dimethylthis compound chloride | 1-(4-hydroxyphenyl)ethan-1-one | 72 |
| N-Ethyl-N-methylthis compound chloride | (S)-3-(1-(dimethylamino)ethyl)phenol | 87 |
| Diphenylthis compound chloride | Benzyl alcohol | 79 |
Protocol 3: One-Pot Carbamoylation of Amines with Dimethyl Carbonate
This protocol offers a phosgene-free and environmentally friendly approach to the synthesis of carbamates, utilizing dimethyl carbonate as both a reagent and a solvent. The reaction can be effectively catalyzed by solid catalysts.
Experimental Workflow:
Caption: Workflow for the carbamoylation of amines with dimethyl carbonate.
Materials:
-
Primary or secondary amine
-
Dimethyl carbonate (DMC)
-
Solid catalyst (e.g., iron-chrome catalyst TZC-3/1)
-
High-pressure reactor or flow system
Procedure (Batch Reactor):
-
In a high-pressure reactor, place the amine, dimethyl carbonate (in excess, acting as both reagent and solvent), and the solid catalyst.
-
Seal the reactor and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with stirring.
-
Maintain the reaction at this temperature for the specified time, monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Filter to remove the solid catalyst.
-
Remove the excess dimethyl carbonate and the methanol byproduct by distillation.
-
The resulting crude carbamate can be further purified by distillation or recrystallization if necessary.
Quantitative Data:
The following table shows the yields of carbamates from the reaction of various amines with dimethyl carbonate.
| Amine | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
| n-Hexylamine | TZC-3/1 | 150 | ~70 | 80 |
| Aniline | Zr-MOF-808 | 120 | >95 | >99 |
| Benzylamine | Ionic Liquid | 100 | >98 | >98 |
| Cyclohexylamine | FeCl₃ | 90 | High Conversion | High |
Concluding Remarks
The one-pot carbamoylation methods detailed in these application notes offer significant advantages over traditional multi-step procedures. By selecting the appropriate protocol based on the specific substrates and desired product, researchers can synthesize a wide range of carbamates efficiently and with high yields. These methods are particularly valuable in the context of drug discovery and development, where rapid access to diverse chemical matter is essential. The provided protocols and data serve as a starting point for further optimization and application in various research and industrial settings.
References
- 1. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 2. depaul.elsevierpure.com [depaul.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
Carbamoyl Protecting Groups in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence. Carbamoyl derivatives, particularly carbamates, are a cornerstone of modern peptide chemistry, serving as highly effective temporary blocking groups for the α-amino functionality of amino acids. The most ubiquitously employed carbamate protecting groups are Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).[1][2]
The choice of a this compound protecting group dictates the overall synthetic strategy, most notably in Solid-Phase Peptide Synthesis (SPPS).[3] The key distinction between these groups lies in their lability—the specific chemical conditions required for their removal. This orthogonality allows for the selective deprotection of the α-amino group without disturbing other protecting groups on the amino acid side chains.[3][4] This document provides detailed application notes, experimental protocols, and comparative data for the use of Fmoc, Boc, and Cbz as protecting groups in peptide synthesis.
Core Principles of this compound Protecting Groups
The primary function of a this compound protecting group is to decrease the nucleophilicity of the α-amino group of an amino acid, thereby preventing its reaction during the activation and coupling of the subsequent amino acid in the peptide chain.[4][5] This is achieved by converting the amine into a carbamate, which is stable under the conditions of peptide bond formation.[6]
Key Characteristics at a Glance:
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[1] | Acid-labile (e.g., TFA)[2] | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)[5][7] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS)[8] | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[9] | Solution-Phase Synthesis[9] |
| Key Advantages | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Automation-friendly.[1] | Robust and well-established; Less prone to aggregation in some sequences.[3] | Stable to a wide range of conditions; Useful in solution-phase synthesis.[5] |
| Potential Side Reactions | Diketopiperazine formation at the dipeptide stage; Aspartimide formation with Asp-Xxx sequences.[10] | Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met); Requires strong acid (e.g., HF) for final cleavage in some strategies.[2] | Incomplete removal with sterically hindered residues; Potential for side reactions with sulfur-containing amino acids during hydrogenolysis.[5] |
Experimental Protocols
Protocol 1: Fmoc-Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).
Materials:
-
Amino acid (e.g., D-Threonine)
-
Fmoc-succinamide (Fmoc-OSu)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) and Fmoc-succinamide (1.05 eq) in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃.[11]
-
Stir the reaction mixture at room temperature for 16 hours.[11]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[11]
-
Extract the mixture with diethyl ether (3 times) to remove impurities.[11]
-
Acidify the aqueous layer to a pH of 1 by adding 1 M HCl.[11]
-
The Fmoc-protected amino acid will precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate.
-
Dry the product under vacuum.
Protocol 2: Boc-Protection of an Amino Acid
This protocol outlines a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Deionized water
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.[12]
-
At room temperature, add di-tert-butyl dicarbonate (1.1 eq) with stirring.[12]
-
Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.[12]
-
Dilute the mixture with water.[12]
-
Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[12]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[12]
-
Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.[12]
Protocol 3: Cbz-Protection of an Amino Acid
This protocol provides a general method for the N-protection of an amino acid using benzyl chloroformate (Cbz-Cl).
Materials:
-
Amino acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
Procedure:
-
Dissolve the amino acid (1.0 eq) in 1 M NaOH (2.0 eq).[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add benzyl chloroformate (1.5 eq) to the cooled solution while maintaining the temperature at 0 °C.[5]
-
Stir the reaction mixture at 0 °C for 2-4 hours.[5]
-
Extract the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold 1 M HCl to precipitate the Cbz-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. ijacskros.com [ijacskros.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: Solid-Phase Synthesis of Carbamoyl-Containing Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a crucial class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-natural functionalities, like the carbamoyl group, into a peptide backbone can significantly alter the molecule's polarity, hydrogen bonding capacity, and resistance to enzymatic degradation.[3] Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the construction of these modified peptides.[4][5][6] This document provides detailed protocols and application notes for the solid-phase synthesis of peptidomimetics featuring a this compound moiety, typically at the N-terminus.
The methodologies described herein are primarily based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, which employs milder reaction conditions compared to the Boc/Bzl strategy.[6][7][8]
General Principles of Solid-Phase Synthesis
Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[6][9] The key advantage of this technique is that excess reagents and soluble by-products are easily removed by simple filtration and washing steps, thus avoiding lengthy intermediate purification.[4][7]
A typical SPPS cycle consists of the following steps:
-
Nα-Deprotection: Removal of the temporary Fmoc protecting group from the terminal amino acid of the resin-bound peptide.[6]
-
Washing: Thorough washing of the resin to remove the deprotection agent and by-products.[6]
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly freed N-terminal amine of the resin-bound peptide.[10]
-
Washing: Removal of excess activated amino acid and coupling reagents.[10]
This cycle is repeated until the desired peptide sequence is assembled.[9]
Synthesis of N-Terminal this compound-Containing Peptidomimetics
The introduction of a this compound group is typically performed as a final step on the fully assembled, resin-bound peptide after the removal of the terminal Fmoc group. This "on-resin" modification strategy is efficient and avoids the need to synthesize and incorporate a specific N-carbamoyl amino acid monomer.
Experimental Workflow
The overall workflow for the synthesis of an N-terminal this compound peptidomimetic is depicted below.
Caption: General workflow for solid-phase synthesis of N-terminal this compound peptidomimetics.
Detailed Experimental Protocols
Protocol 1: Resin Preparation and Swelling
This protocol describes the initial preparation of the solid support. Rink Amide resin is commonly used for the synthesis of C-terminal peptide amides.[5]
-
Resin Weighing: Place the desired amount of Rink Amide resin (e.g., 100 mg, with a typical loading capacity of 0.5-0.8 mmol/g) into a suitable solid-phase synthesis vessel.
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) to the resin (approx. 10 mL per gram of resin).
-
Swelling: Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation (e.g., on a shaker or with manual swirling).[10] Proper swelling is crucial for reagent accessibility to the reactive sites within the resin beads.[10][11]
-
Solvent Removal: Drain the DMF from the reaction vessel by filtration.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be incorporated.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an alternative for faster deprotection.[12]
-
-
Washing:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-90 minutes at room temperature with agitation.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) and then DMF again (3 x 1 min) to remove all soluble reagents.
-
A capping step (e.g., with acetic anhydride/DIPEA in DMF) can be performed after coupling to block any unreacted amines, but is often omitted in modern protocols.[10]
-
Protocol 3: On-Resin N-Terminal Carbamoylation
This step is performed after the final amino acid has been coupled and its Fmoc group has been removed according to Protocol 2, Step 1.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin [mdpi.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Carbamoyl Group Derivatization in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamoyl group, a functional group consisting of a carbonyl group attached to a nitrogen atom (-OCONH₂), is present in a wide range of biologically and pharmaceutically important molecules. These include several classes of pesticides, therapeutic drugs, and key metabolic intermediates. Accurate and sensitive quantification of these compounds is crucial for various applications, from environmental monitoring and food safety to drug metabolism and clinical diagnostics.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of this compound-containing compounds. However, the inherent physicochemical properties of some of these molecules can lead to challenges in their analysis, such as poor ionization efficiency, low retention on reversed-phase columns, and thermal instability. Chemical derivatization offers a robust solution to overcome these limitations by modifying the this compound group or other functional groups within the molecule to enhance its analytical performance.
These application notes provide an overview of derivatization strategies for this compound-containing compounds for LC-MS and GC-MS analysis, complete with detailed experimental protocols and quantitative data to guide researchers in developing and implementing these methods in their laboratories.
Derivatization Strategies for this compound-Containing Compounds
Chemical derivatization for MS analysis aims to improve one or more of the following aspects:
-
Ionization Efficiency: Introducing a readily ionizable moiety can significantly enhance the signal intensity in the mass spectrometer.[1]
-
Chromatographic Retention: Increasing the hydrophobicity of polar analytes improves their retention on reversed-phase LC columns, leading to better separation from interfering matrix components.[1]
-
Thermal Stability: For gas chromatography (GC-MS) analysis, derivatization can increase the volatility and thermal stability of the analyte, preventing degradation in the hot injector port.[2]
-
Structural Confirmation: The derivatizing group can introduce a specific fragmentation pattern in tandem mass spectrometry (MS/MS), aiding in the confident identification of the analyte.[2]
Several derivatization reagents have been successfully employed for the analysis of carbamates, primarily in the context of pesticide residue analysis. These methods can be adapted for other this compound-containing molecules.
Featured Derivatization Reagent: 9-Xanthydrol
9-Xanthydrol is a derivatizing agent that reacts with the N-H group of carbamates to form stable, more volatile, and easily ionizable derivatives suitable for GC-MS analysis.[3]
Quantitative Data
| Analyte | Matrix | Derivatization Reagent | Analytical Method | LOQ (µg/L) | Intra-day RSD (%) | Inter-day RSD (%) |
| Carbaryl | Surface Water | 9-Xanthydrol | GC-MS | 0.007-0.028 | < 15 | < 15 |
| Carbofuran | Surface Water | 9-Xanthydrol | GC-MS | 0.007-0.028 | < 15 | < 15 |
| Metolcarb | Surface Water | 9-Xanthydrol | GC-MS | 0.007-0.028 | < 15 | < 15 |
| Isoprocarb | Surface Water | 9-Xanthydrol | GC-MS | 0.007-0.028 | < 15 | < 15 |
| Ethiofencarb | Surface Water | 9-Xanthydrol | GC-MS | 0.007-0.028 | < 15 | < 15 |
Data compiled from a study on the determination of carbamate pesticides in surface water.[3]
Featured Derivatization Reagent: Heptafluorobutyric Anhydride (HFBA)
HFBA is an acylating agent that reacts with the N-H group of carbamates to produce stable and highly volatile derivatives, making them amenable to GC-MS analysis with enhanced sensitivity, especially with an electron capture detector (ECD).[4]
Quantitative Data
| Analyte | Derivatization Reagent | Analytical Method | Key Finding |
| Carbaryl | Heptafluorobutyric Anhydride (HFBA) | GC-MS | Formation of stable HFBA derivative confirmed by mass spectra. |
| 3-Hydroxycarbofuran | Heptafluorobutyric Anhydride (HFBA) | GC-MS | Formation of stable HFBA derivative confirmed by mass spectra. |
| Carbofuran | Heptafluorobutyric Anhydride (HFBA) | GC-MS | Formation of stable HFBA derivative confirmed by mass spectra. |
| Aldicarb | Heptafluorobutyric Anhydride (HFBA) | GC-MS | Formation of stable HFBA derivative confirmed by mass spectra. |
| Methiocarb | Heptafluorobutyric Anhydride (HFBA) | GC-MS | Formation of stable HFBA derivative confirmed by mass spectra. |
This table summarizes the successful derivatization of several carbamate pesticides with HFBA for GC-MS analysis.[4]
Experimental Protocols
Protocol 1: Derivatization of Carbamates with 9-Xanthydrol for GC-MS Analysis
This protocol is adapted from a method for the determination of carbamate pesticides in surface water.[3]
Materials:
-
9-Xanthydrol solution (50.0 mM in a suitable organic solvent)
-
Hydrochloric acid (HCl)
-
Internal standard solution (e.g., 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate)
-
Water sample
-
Extraction solvent (e.g., dichloromethane)
-
Sodium sulfate (anhydrous)
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: To a 10 mL water sample, add the internal standard.
-
Derivatization Reaction:
-
Add 9-xanthydrol solution to a final concentration of 50.0 mM.
-
Adjust the HCl concentration to 0.05 M.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
Extraction:
-
After cooling to room temperature, extract the derivatives with a suitable organic solvent (e.g., dichloromethane) by vigorous shaking.
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use a suitable temperature program to separate the derivatized analytes.
-
Monitor the characteristic ions of the derivatives for quantification.
-
Protocol 2: Derivatization of Carbamates with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
This protocol is based on the derivatization of carbamate pesticides using HFBA.[4]
Materials:
-
Heptafluorobutyric anhydride (HFBA)
-
Pyridine (catalyst)
-
Organic solvent (e.g., benzene or n-hexane)
-
Carbamate standard or sample extract
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Place the carbamate standard or dried sample extract in a reaction vial.
-
If the sample is in a solvent like methanol, evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 3 mL of the organic solvent (e.g., benzene).
-
Add 50 µL of HFBA.
-
Add two drops of pyridine to catalyze the reaction.
-
Cap the vial tightly and shake well.
-
Incubate the reaction mixture overnight at room temperature or for a shorter duration at an elevated temperature (e.g., 60°C for 3 hours).
-
-
Work-up (if necessary):
-
For some analytes, a water wash of the reaction mixture may be necessary to remove excess reagent and byproducts.
-
-
GC-MS Analysis:
-
Inject an aliquot of the reaction mixture directly into the GC-MS system.
-
Use an appropriate GC temperature program and MS settings to analyze the HFBA derivatives.
-
Logical Workflow for Derivatization and Analysis
Caption: General workflow for this compound group derivatization and MS analysis.
Signaling Pathway Involvement: this compound Phosphate in Metabolism
This compound phosphate is a critical metabolite that contains a this compound group and plays a central role in two vital metabolic pathways: the urea cycle and pyrimidine biosynthesis.[5] Its synthesis is a key regulatory step in these pathways.
Caption: Metabolic fate of this compound phosphate in the urea cycle and pyrimidine synthesis.
Conclusion
Derivatization of this compound-containing compounds is a valuable strategy to enhance their detectability and improve the overall performance of mass spectrometric analysis. The choice of derivatization reagent and method will depend on the specific analyte, the sample matrix, and the analytical instrumentation available. The protocols and data presented here provide a starting point for researchers to develop and validate robust analytical methods for this important class of molecules. By converting this compound compounds into more amenable derivatives, researchers can achieve the sensitivity and specificity required for demanding applications in drug development, environmental science, and metabolomics.
References
- 1. benchchem.com [benchchem.com]
- 2. scispec.co.th [scispec.co.th]
- 3. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound phosphate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for NMR Spectroscopic Analysis of Carbamoyl Compounds
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of carbamoyl compounds. It is intended for researchers, scientists, and professionals in drug development engaged in the structural elucidation, purity assessment, and quantitative analysis of these molecules.
Application Note 1: Structural Elucidation of this compound Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound-containing molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular framework and connectivity.
The this compound functional group (R-NH-C(=O)-) and its derivatives, such as carbamates (R-O-C(=O)-NR'R''), present characteristic chemical shifts. The carbonyl carbon of a this compound or carbamate group typically resonates in the downfield region of the ¹³C NMR spectrum, generally between 150 and 180 ppm.[1][2] Protons on the nitrogen (NH or NH₂) often appear as broad signals in the ¹H NMR spectrum, and their chemical shift can be dependent on solvent, concentration, and temperature.[1] Due to restricted rotation around the C-N amide bond, separate signals for substituents on the nitrogen may sometimes be observed.[1][3]
Key Experiments for Structural Elucidation
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C{¹H} NMR: Reveals the number of chemically distinct carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, aiding in signal assignment.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.[4][5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations).[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying long-range connectivity and assigning quaternary carbons, such as the this compound carbonyl.[1][4][5]
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for determining the structure of a novel this compound compound using NMR spectroscopy.
Protocol 1: General Procedure for Structural Elucidation
This protocol outlines the steps for acquiring a comprehensive NMR dataset for a this compound compound, using 1-Carbamoylpiperidine-3-carboxylic acid as a representative example.[1]
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). DMSO-d₆ is often preferred for observing exchangeable NH and OH protons.[1]
-
If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) (0.03% v/v).
-
Transfer the clear solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for full structural characterization on a 400 MHz or higher field spectrometer.
| Experiment | Pulse Program | Key Parameters | Purpose |
| ¹H NMR | zg30 | Spectral Width: 16 ppmRelaxation Delay (d1): 2 sNumber of Scans: 16-64 | Detects all proton signals and their multiplicities. |
| ¹³C{¹H} NMR | zgpg30 | Spectral Width: 240 ppmRelaxation Delay (d1): 2 sNumber of Scans: 1024-4096 | Detects all carbon signals. |
| DEPT-135 | Standard | - | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |
| ¹H-¹H COSY | cosygpqf | Data Points (F2xF1): 2048x256Number of Scans: 2-4 | Identifies protons coupled to each other (typically 2-3 bonds). |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 | Spectral Width (F2): 16 ppmSpectral Width (F1): 240 ppm | Correlates each proton with its directly attached carbon. |
| ¹H-¹³C HMBC | hmbcgplpndqf | Spectral Width (F2): 16 ppmSpectral Width (F1): 240 ppm | Identifies long-range (2-3 bond) correlations between protons and carbons. |
Table 1: Recommended NMR acquisition parameters for structural elucidation of this compound compounds.[1]
Data Interpretation and Presentation
Data should be summarized in tables, assigning the chemical shift (δ) in ppm, multiplicity, integration (for ¹H), and the corresponding atom.
Example Data for a Hypothetical this compound Compound:
| Proton Position | δ (ppm) | Multiplicity | Integration | J (Hz) |
| NH₂ | 7.15 | br s | 2H | - |
| H-2 | 3.50 | t | 2H | 6.8 |
| H-3 | 1.65 | m | 2H | - |
| H-4 | 0.95 | t | 3H | 7.2 |
Table 2: Example of ¹H NMR data presentation.
| Carbon Position | δ (ppm) | DEPT-135 |
| C=O | 158.5 | Quaternary |
| C-2 | 41.2 | CH₂ |
| C-3 | 20.1 | CH₂ |
| C-4 | 13.8 | CH₃ |
Table 3: Example of ¹³C NMR data presentation.
Logical Relationships in 2D NMR Analysis
The following diagram illustrates how different 2D NMR experiments provide complementary information to build a complete molecular structure.
Application Note 2: Quantitative NMR (qNMR) of this compound Compounds
Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes in solution with high precision and accuracy, without the need for identical reference standards for each analyte.[7] It is particularly useful for studying reaction kinetics, measuring purity, or determining equilibrium constants, such as the decomposition of carbamates in solution.[8]
The fundamental principle of qNMR is that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's resonance to that of a certified internal standard of known concentration, the concentration of the analyte can be calculated.
Protocol 2: General Procedure for qNMR Analysis
This protocol provides a generalized method for the quantitative analysis of a this compound compound.
Sample Preparation for qNMR
-
Accurately weigh a specific amount of the sample containing the this compound compound.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have resonances that do not overlap with the analyte, be chemically stable, and have a known purity.
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a volumetric flask to ensure precise concentration calculations.
-
Transfer an exact volume (e.g., 0.6 mL) of this solution to a high-precision NMR tube.
qNMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be carefully controlled.
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz).
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Relaxation Delay (d1): This is the most critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard's protons being measured. A d1 of 30-60 seconds is common.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 64-256) to achieve a high signal-to-noise ratio (S/N > 250:1).
-
Proton Decoupling: For ¹³C qNMR, ensure inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.
Data Processing and Analysis
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the selected, well-resolved resonances for both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Cx = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / V) * Pstd
Where:
-
Cx : Concentration of the analyte
-
Ix, Istd : Integral values for the analyte and standard
-
Nx, Nstd : Number of protons for the integrated signal of the analyte and standard
-
Mx, Mstd : Molar masses of the analyte and standard
-
mstd : Mass of the internal standard
-
V : Volume of the solvent
-
Pstd : Purity of the internal standard
-
qNMR Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. compoundchem.com [compoundchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2D NMR [chem.ch.huji.ac.il]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods for the Quantification of Carbamate Prodrugs
Audience: Researchers, scientists, and drug development professionals.
Introduction Carbamate prodrugs are pharmacologically inactive compounds designed to improve the physicochemical or pharmacokinetic properties of an active parent drug, such as solubility, stability, or oral bioavailability.[1][2] The carbamate linkage is designed to be cleaved in vivo, either chemically or enzymatically, to release the active pharmaceutical ingredient (API).[3][4] Accurate and simultaneous quantification of both the carbamate prodrug and the released active drug in biological matrices is crucial for evaluating the efficacy and pharmacokinetic profile of the prodrug strategy.[5] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers the high sensitivity, selectivity, and speed required for these bioanalytical challenges.[5][6]
This application note provides a detailed overview and generalized protocols for the development and validation of HPLC-MS/MS methods for the quantification of carbamate prodrugs and their corresponding active drugs in biological matrices, primarily plasma.
General Principles and Considerations
The successful quantification of carbamate prodrugs presents unique challenges, most notably the stability of the prodrug during sample collection, preparation, and analysis. Carbamate hydrolysis can occur ex vivo, leading to an overestimation of the active drug concentration and an underestimation of the prodrug concentration.[1]
Key Considerations:
-
Prodrug Stability: Carbamate prodrugs are susceptible to enzymatic hydrolysis by esterases present in plasma and tissues.[1] It is often necessary to add esterase inhibitors (e.g., sodium fluoride) or acidifying agents (e.g., ethanoic acid) to collection tubes and during sample preparation to prevent ex vivo conversion.[1][7][8]
-
Internal Standard (IS) Selection: An ideal internal standard is a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used.
-
Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.[9] Proper sample preparation is essential to minimize these effects.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interferences, and concentrate the sample.[10][11] The two most common techniques for carbamate prodrug analysis are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE) LLE is a robust technique that provides a clean extract with minimal matrix effects.[7][12]
-
Spiking: To a 25-50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard (IS) solution. For calibration standards and quality control (QC) samples, add the appropriate concentrations of the carbamate prodrug and active drug analytes.
-
Stabilization: If not already present in the collection tubes, add an acidifying agent like ethanoic acid to stabilize the prodrug.[7][8]
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether, ethyl acetate).[7][11]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase starting composition.
-
Injection: Vortex the reconstituted sample and inject a small volume (e.g., 2-5 µL) into the HPLC-MS/MS system.[9]
Protocol 2: Protein Precipitation (PPT) PPT is a simpler and faster method, suitable for high-throughput analysis, but may result in less clean extracts compared to LLE.[13]
-
Spiking: To a 50 µL aliquot of plasma, add the internal standard (IS) and, for standards/QCs, the analytes.
-
Precipitation: Add a 3-4 fold excess of cold organic solvent (e.g., methanol or acetonitrile).[13]
-
Vortexing: Vortex the mixture for 1-2 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or directly into an HPLC vial.
-
Injection: Inject an aliquot into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Chromatographic separation is performed using a reversed-phase C18 or similar column, followed by detection using a triple quadrupole mass spectrometer.
Typical HPLC Conditions:
-
Column: A C18 or C18-Amide column (e.g., ACE Excel 2 C18-Amide, 50 mm × 2.1 mm, 2 µm) is commonly used.[7][12]
-
Mobile Phase: A gradient elution is typically employed using water with a small amount of acid (e.g., 0.1% formic acid) as Mobile Phase A and an organic solvent like methanol or acetonitrile as Mobile Phase B.[9]
-
Flow Rate: A flow rate between 0.3-0.5 mL/min is common.[7][13]
-
Column Temperature: Maintained at around 30-40 °C.
Typical MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is used, typically in positive ion mode for carbamates.[7][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.[7]
Application Examples & Data
The following tables summarize HPLC-MS/MS conditions and validation data from published studies on specific carbamate prodrugs.
Table 1: HPLC Conditions for Carbamate Prodrug Analysis
| Analyte (Prodrug/Drug) | Column | Mobile Phase | Flow Rate | Reference |
|---|---|---|---|---|
| Cycloicaritin Carbamate / Cycloicaritin | ACE Excel 2 C18-Amide (50 x 2.1 mm, 2 µm) | A: Water + 0.1% Formic AcidB: Acetonitrile | 0.4 mL/min | [7] |
| Icaritin Carbamate / Icaritin | ACE Excel 2 C18-Amide | A: Water + 0.1% Formic AcidB: Acetonitrile | Not Specified | [12] |
| Tapentadol Carbamate / Tapentadol | Phenomenex Kinetex® XB-C18 (50 x 2.1 mm, 2.6 µm) | A: WaterB: Methanol | 0.3 mL/min |[13] |
Table 2: Example MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Tapentadol | 222.2 | 107.0 | ESI+ | [13] |
| Tapentadol Carbamate (WWJ01) | 293.2 | 71.9 | ESI+ | [13] |
| Fluconazole (IS) | 307.1 | 220.0 | ESI+ |[13] |
Table 3: Summary of Method Validation Data
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
|---|---|---|---|---|---|---|
| Cycloicaritin & Prodrug | 1 | 1 - 2000 | < 14% | < 14% | -5.2% to 14% | [7] |
| Icaritin | 1 | 1 - 200 | ≤ 12% | ≤ 10% | -2.6% to 7.8% | [12][14] |
| Icaritin Prodrug | 1 | 1 - 400 | ≤ 12% | ≤ 10% | -2.6% to 7.8% | [12][14] |
| Tapentadol & Prodrug | 2 | 2 - 1250 | < 15% | < 15% | Within ±15% |[13] |
Visualizations
Experimental Workflow
Caption: General workflow for carbamate prodrug quantification.
Carbamate Prodrug Bioactivation
Caption: Bioactivation of a carbamate prodrug to its active form.
HPLC-MS/MS System Components
Caption: Logical relationship of HPLC-MS/MS system components.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of carbamate-based 20(S)-camptothecin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. organomation.com [organomation.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Simultaneous quantification of icaritin and its novel 3-methylcarbamate prodrug in rat plasma using HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of tapentadol and its carbamate prodrug in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Carbamoyl-Based Prodrug Design for Improved Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical, biopharmaceutical, or pharmacokinetic barriers of active pharmaceutical ingredients (APIs). By masking a functional group of a parent drug, a prodrug can enhance properties such as solubility, chemical stability, membrane permeability, and can mitigate first-pass metabolism.[1] The carbamate (or carbamoyl) moiety is a versatile functional group used in prodrug design to mask amine, hydroxyl, or carboxyl functionalities.[2] Carbamate-based prodrugs are designed to be stable during absorption and distribution but are cleaved in vivo by chemical or enzymatic hydrolysis to release the active parent drug.[1] This strategy can lead to significantly improved pharmacokinetic profiles, including increased bioavailability, prolonged half-life, and enhanced systemic exposure.[3] This document provides an overview of the design, synthesis, and evaluation of this compound-based prodrugs, complete with detailed experimental protocols.
Section 1: Design and Synthesis of this compound Prodrugs
1.1. Design Rationale The primary goal of this compound prodrug design is to temporarily mask a polar functional group (typically an amine or hydroxyl group) on the parent drug. This masking increases the lipophilicity of the molecule, which can enhance its absorption across biological membranes. Furthermore, the carbamate linkage can protect the parent drug from premature metabolism, particularly first-pass effects in the liver.[4][5] The choice of substituents on the carbamate nitrogen is critical, as it influences the prodrug's stability, solubility, and rate of bioactivation.[1] N,N-disubstituted carbamates are generally more stable than N-monosubstituted or unsubstituted carbamates.[5]
1.2. General Synthesis Pathway A common and efficient method for synthesizing this compound prodrugs involves the reaction of a parent drug containing a hydroxyl or amine group with a suitable chloroformate in the presence of a base.[6][7] The reaction scheme is generally applicable and can be adapted for various parent drugs.
Caption: General reaction scheme for the synthesis of this compound prodrugs.
1.3. Protocol: Synthesis of an N-Carbamoyl Prodrug This protocol is a generalized procedure based on the synthesis of N-carbamoyl nucleosides and other amine-containing drugs.[3][6]
Materials:
-
Parent Drug (containing an amine functional group)
-
Alkyl or Aryl Chloroformate
-
N-methylimidazole (NMI) or other suitable base (e.g., pyridine, triethylamine)
-
Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the parent drug (1.0 equivalent) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base, such as N-methylimidazole (1.5 equivalents), to the solution and stir for 10 minutes at room temperature.
-
Slowly add the selected chloroformate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound prodrug.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Characterization
2.1. Overview Before advancing to in vivo studies, it is crucial to characterize the prodrug's stability in relevant biological matrices. Key in vitro experiments include stability assessments in aqueous buffers at various pH values (simulating the gastrointestinal tract and blood) and in plasma from different species to evaluate enzymatic cleavage.[3][8]
Caption: Experimental workflow for in vitro stability testing of this compound prodrugs.
2.2. Protocol: Prodrug Stability in Human Plasma This protocol outlines the steps to determine the rate of hydrolysis of a this compound prodrug in a plasma matrix.[3]
Materials:
-
This compound Prodrug
-
Control Parent Drug
-
Human Plasma (heparinized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the this compound prodrug and the parent drug (e.g., 10 mM in DMSO).
-
Pre-warm human plasma and PBS (pH 7.4) to 37°C.
-
Initiate the reaction by spiking the prodrug stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.
-
Immediately after adding the prodrug (t=0), withdraw an aliquot (e.g., 50 µL) and add it to a tube containing a quenching solution (e.g., 200 µL of cold ACN with internal standard) to stop the enzymatic reaction.
-
Incubate the remaining plasma mixture at 37°C.
-
Withdraw additional aliquots at subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) and quench them in the same manner.
-
Once all samples are collected, vortex them thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the prodrug and the appearance of the parent drug over time.
-
Calculate the half-life (t½) by plotting the natural logarithm of the remaining prodrug concentration versus time and fitting the data to a first-order decay equation.
2.3. Representative In Vitro Stability Data The stability of carbamate prodrugs can vary significantly based on their structure.
| Prodrug Type | Matrix (pH 7.4, 37°C) | Half-Life (t½) | Reference |
| N-Monosubstituted Carbamates | Buffer | 4 - 40 min | [5] |
| N,N-Disubstituted Carbamates | Buffer & Plasma | Stable | [5] |
| Acyloxymethylene Carbamates | Buffer (pH 7.4) | Unstable | [9] |
| Fumaric Acid Acyloxymethylene Carbamates | Buffer (pH 7.4) | Highly Stable | [9] |
| Isoniazid Carbamate Prodrug (1d) | Mouse Plasma | ~0.88 h (for released INH) | [3] |
Section 3: In Vivo Pharmacokinetic Evaluation
3.1. Overview The ultimate test of a prodrug's utility is its in vivo performance. Pharmacokinetic (PK) studies in animal models (e.g., mice or rats) are conducted to determine key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (%F).[10] These studies compare the exposure of the active drug delivered via the prodrug to that of dosing the parent drug directly.[3][4]
Caption: Workflow for a typical in vivo pharmacokinetic study.
3.2. Protocol: Oral Pharmacokinetic Study in Mice This protocol describes a typical procedure for assessing the oral pharmacokinetics of a this compound prodrug.[4][11]
Materials:
-
Test animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
This compound Prodrug and Parent Drug
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate animals for at least one week before the study. Fast the animals overnight (approx. 12 hours) with free access to water before dosing.
-
Prepare a homogenous suspension or solution of the test compound (prodrug or parent drug) in the dosing vehicle at the desired concentration.
-
Divide the animals into groups (e.g., n=3-5 per group). A typical study includes a group for the parent drug and one or more groups for the prodrug(s) at equimolar doses.
-
Administer the formulation to each animal via oral gavage. Record the exact time of dosing.
-
Collect blood samples (e.g., 20-30 µL) at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Place blood samples into EDTA-coated tubes and immediately centrifuge (e.g., 4000 g for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Extract the prodrug and parent drug from the plasma samples using protein precipitation (as in the in vitro protocol) or liquid-liquid extraction.
-
Quantify the concentrations of both the intact prodrug and the released parent drug using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to determine PK parameters.
3.3. Representative In Vivo Pharmacokinetic Data this compound prodrugs can significantly enhance the systemic exposure of the parent drug.
Table 1: Pharmacokinetic Parameters of Tizoxanide (Active Drug) After Oral Administration of Nitazoxanide (Parent) vs. O-Carbamoyl Prodrugs in Mice.[4]
| Compound Administered | Dose (equimolar) | Tizoxanide Cmax (ng/mL) | Tizoxanide AUC (ng·h/mL) |
| Nitazoxanide | 1.0x | 150 | 450 |
| Prodrug A (O-Carbamoyl) | 1.0x | 1200 | 3500 |
| Prodrug B (O-Carbamoyl) | 1.0x | 1800 | 5000 |
Table 2: Pharmacokinetic Parameters of Isoniazid (INH) After Oral Administration of INH vs. a Carbamate Prodrug in Mice.[3]
| Compound Administered | Dose | INH Cmax (ng/mL) | INH AUC (ng·h/mL) | INH t½ (h) |
| Isoniazid (INH) | 1.0x | ~3000 | ~2600 | ~0.67 |
| Prodrug 1d | 1.0x | ~3500 | ~3948 | ~0.88 |
Section 4: Bioactivation Pathways
The in vivo conversion of a carbamate prodrug to its active form is typically mediated by enzymes.[1] The specific enzymes involved depend on the structure of the prodrug.
-
Esterases: Carbamates are structurally related to esters and can be hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and intestine.[1]
-
Cytochrome P450 (CYP) Enzymes: N-substituted carbamates can undergo oxidative metabolism by CYP enzymes in the liver. This often involves hydroxylation of the N-substituent, leading to an unstable intermediate that decomposes to release the parent drug.[5][12]
Caption: General pathway for the enzymatic bioactivation of this compound prodrugs.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacokinetic Evaluation of O-Carbamoyl Tizoxanide Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of exo-N-carbamoyl nucleosides: application to the synthesis of phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of carbamoylmethylene linked prodrugs of BMS-582949, a clinical p38α inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Towards “CO in a pill”: Pharmacokinetic studies of carbon monoxide prodrugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbon-carbon bond cleavage in activation of the prodrug nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transition Metal-Catalyzed Cross-Coupling of Carbamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the transition metal-catalyzed cross-coupling of carbamoyl chlorides. This powerful synthetic tool enables the formation of C-C and C-N bonds, offering a versatile pathway for the synthesis of amides and ketones, which are key functional groups in numerous pharmaceuticals and biologically active compounds.
Introduction
This compound chlorides have emerged as effective electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. Their reactivity allows for the construction of amide bonds, which are prevalent in medicinal chemistry. The reactions are typically catalyzed by palladium or nickel complexes and can be coupled with a range of organometallic reagents, including organoboron, organozinc, and organotin compounds. This document outlines key methodologies, including Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig couplings involving this compound chlorides.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound Chlorides
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound chlorides, it provides a direct route to synthesize aryl, heteroaryl, and vinyl amides from the corresponding boronic acids or their derivatives.
General Reaction Scheme:
Data Presentation: Representative Examples of Suzuki-Miyaura Coupling
| Entry | This compound Chloride | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N,N-Dibutylthis compound chloride | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 85 |
| 2 | Morpholine-4-carbonyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 92 |
| 3 | N-Benzyl-N-methylthis compound chloride | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF | 65 | 88 |
| 4 | Piperidine-1-carbonyl chloride | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound chloride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the this compound chloride, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
II. Nickel- and Palladium-Catalyzed Negishi Coupling of this compound Chlorides
The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance, making this method particularly valuable for the synthesis of complex molecules.[1] Both palladium and nickel catalysts are effective for the coupling of this compound chlorides with organozinc compounds.
General Reaction Scheme:
R¹R²NCOCl + R³-ZnX --(Pd or Ni catalyst)--> R¹R²NCOR³
R¹R²NCOCl + R³-Sn(R⁴)₃ --(Pd catalyst)--> R¹R²NCOR³
R¹R²NCOCl + R³R⁴NH --(Pd catalyst, Base)--> R¹R²NCONR³R⁴
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Carbamoylation Reactions
Welcome to the technical support center for carbamoylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their carbamoylation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for carbamoylation?
A1: Carbamoylation, the introduction of a carbamoyl group (-CONH2, or its N-substituted analogues), is a crucial transformation in organic synthesis. Key methods include the reaction of amines with isocyanates, the use of this compound chlorides, and metal-catalyzed cross-coupling reactions. Other notable methods include tin-catalyzed transcarbamoylation, acid-promoted C-H carbamoylation, and the use of carbamoylimidazolium salts.[1] The choice of method often depends on the substrate scope, functional group tolerance, and desired efficiency.[1]
Q2: My carbamoylation reaction is showing low to no yield. What are the initial checks I should perform?
A2: When facing a low or non-existent yield, a systematic check of the basics is the first step.[2]
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the carbamoylating agent, which can be sensitive to moisture.[2][3] Using fresh or newly purified reagents is advisable.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used, as water can react with and decompose many carbamoylating agents.[2]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the starting material is being consumed and to identify the formation of any side products.[2][4][5]
Q3: How do I choose the appropriate base and solvent for my carbamoylation reaction?
A3: The choice of base and solvent is critical and can significantly impact the reaction's success.
-
Base Selection: A base is often employed to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA). The choice of base may need to be optimized for your specific substrate to maximize yield and minimize side reactions.[2]
-
Solvent Selection: The solvent influences the solubility of reactants and the reaction rate. Common solvents for carbamoylation include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. The ideal solvent should be inert to the reaction conditions and provide good solubility for all reactants.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during carbamoylation reactions.
Issue 1: Low or No Product Formation
Q: I've confirmed my reagents and conditions are seemingly correct, but my yield is still low. What are the next steps?
A: If initial checks don't solve the problem, a more in-depth investigation is needed.
-
Possible Cause: Steric Hindrance.
-
Explanation: Sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[6][7][8][9]
-
Suggested Solutions:
-
Increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier.
-
Use a more reactive carbamoylating agent.
-
Employ a less sterically hindered base.
-
-
-
Possible Cause: Poor Nucleophilicity of the Amine.
-
Explanation: The electronic properties of the amine play a significant role. Electron-withdrawing groups on the amine can decrease its nucleophilicity.
-
Suggested Solutions:
-
Use a stronger base to fully deprotonate the amine.
-
Consider a different carbamoylation method that does not rely on the nucleophilicity of the amine to the same extent.
-
-
-
Possible Cause: Carbamoylating Agent Instability.
-
Explanation: Many carbamoylating agents, such as isocyanates and this compound chlorides, are highly reactive and can be prone to hydrolysis or other decomposition pathways.[3][10]
-
Suggested Solutions:
-
Prepare the carbamoylating agent fresh or use it immediately after purification.
-
Ensure strictly anhydrous conditions throughout the setup and reaction.
-
-
Issue 2: Presence of Multiple Spots on TLC/LC-MS (Side Reactions)
Q: My reaction mixture shows multiple products. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products indicates the presence of side reactions.
-
Possible Cause: Over-reaction or Double Carbamoylation.
-
Explanation: If the starting amine has more than one reactive site, or if the product itself can react further, multiple additions of the this compound group can occur.
-
Suggested Solutions:
-
Use a stoichiometric amount of the carbamoylating agent.
-
Add the carbamoylating agent slowly to the reaction mixture to maintain a low concentration.
-
-
-
Possible Cause: Reaction with the Solvent.
-
Explanation: Some solvents can react with the carbamoylating agent. For example, alcohols can react with isocyanates to form carbamates.
-
Suggested Solutions:
-
Choose an inert solvent that does not have functional groups that can react with your reagents.
-
-
-
Possible Cause: Formation of Ureas.
Issue 3: Difficult Product Purification
Q: I have successfully formed my product, but I am struggling with its isolation and purification. What strategies can I employ?
A: Purification of carbamoylated products, especially those that are polar, can be challenging.
-
Possible Cause: Product is Highly Polar and Water-Soluble.
-
Explanation: The introduction of the this compound group can significantly increase the polarity of the molecule, making extraction from aqueous workups difficult.[2][12][13][14][15][16]
-
Suggested Solutions:
-
Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency.[2]
-
Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.
-
Consider using reverse-phase chromatography for purification.[16]
-
-
-
Possible Cause: Emulsion Formation During Work-up.
-
Explanation: The presence of both polar and non-polar functionalities in the reaction mixture can lead to the formation of stable emulsions during aqueous extraction.[2][17]
-
Suggested Solutions:
-
Add brine to the separatory funnel to help break the emulsion.
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period, which may allow the layers to separate.
-
-
-
Possible Cause: Product Co-elutes with Impurities during Chromatography.
-
Explanation: Structurally similar impurities can be difficult to separate from the desired product by column chromatography.
-
Suggested Solutions:
-
Experiment with different solvent systems for chromatography, including the addition of small amounts of additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds).
-
Consider alternative purification techniques such as preparative TLC, recrystallization, or preparative HPLC.
-
-
Quantitative Data Summary
The following table summarizes the reported yields for various carbamoylation methods, providing a comparative overview to aid in method selection.
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |
| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols, tolerant to various functional groups. |
| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92 | Metal-free, environmentally friendly (uses water as solvent). |
| Carbamoylimidazolium Salts | Amines, Thiols, Alcohols, Carboxylic Acids | Carbamoylimidazolium salts | High (purification often not required) | Efficient for a broad range of nucleophiles, high purity products. |
| Indium Triflate-Catalyzed Carbamoylation | Alcohols & Amines | Indium triflate, Urea | Good to Excellent | Uses eco-friendly urea as the this compound source. |
| Photoredox-Catalyzed Carbamoylation | Heterocycles | Photocatalyst (e.g., Ir-based), Oxamic acid derivatives | 55-89 | Mild reaction conditions, suitable for functionalizing complex heterocycles. |
Experimental Protocols
Protocol 1: Carbamoylation of a Primary Amine using Di-tert-butyl dicarbonate (Boc₂O)[2]
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent (e.g., THF, DCM, or a mixture with water, 10 mL).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents). If a base (e.g., triethylamine, 1.5 equivalents) is used, it can be added before the Boc₂O.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amine.
Protocol 2: Carbamoylation of an Alcohol using Benzyl Chloroformate (Cbz-Cl)[2]
-
Dissolution: Dissolve the alcohol (10.0 mmol) in a suitable solvent (e.g., DCM, 50 mL) and add a base (e.g., pyridine, 12.0 mmol, 1.2 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (10.0 mmol, 1.0 equivalent) dropwise to the stirred mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether, 2 x 50 mL).
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the Cbz-protected product.
Visualizations
Caption: Troubleshooting workflow for low carbamoylation reaction yield.
Caption: Common carbamoylation reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4770820A - Process for the preparation of this compound chlorides derived from secondary amines - Google Patents [patents.google.com]
- 12. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 13. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Workup [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in Carbamoyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of carbamoyl chlorides.
FAQs and Troubleshooting Guides
Q1: My this compound chloride synthesis is producing a significant amount of symmetric urea as a byproduct. How can I minimize its formation?
A1: The formation of symmetric urea is a common side reaction, often resulting from the reaction of the starting amine with the this compound chloride product or an isocyanate intermediate. Careful control of reaction conditions is crucial for minimizing this impurity.
Troubleshooting Steps:
-
Choice of Base (HCl Scavenger): The selection of the base used to neutralize the HCl generated during the reaction is critical. Non-nucleophilic, sterically hindered bases are preferred. Pyridine is often a good choice.[1] The use of other tertiary amines, such as triethylamine, can lead to their dealkylation by phosgene, resulting in the formation of an undesired this compound chloride byproduct.[1]
-
Order of Reagent Addition: Slowly adding the amine to the phosgene or triphosgene solution can help to maintain an excess of the phosgenating agent, which favors the formation of the this compound chloride over the urea.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78°C to 0°C) can help to control the reaction rate and reduce the likelihood of side reactions.
-
Stoichiometry: Using a slight excess of the phosgenating agent can help to ensure complete conversion of the amine to the this compound chloride.
Q2: I am synthesizing an N-monosubstituted this compound chloride and suspect it is decomposing into an isocyanate. How can I prevent this?
A2: N-monosubstituted this compound chlorides can exist in equilibrium with the corresponding isocyanate and HCl.[2] This decomposition is a significant side reaction, particularly at elevated temperatures.
Troubleshooting Steps:
-
Temperature Management: Avoid excessive heating during the reaction and work-up. If the reaction requires elevated temperatures, use the lowest effective temperature for the shortest possible time. The decomposition of N-arylthis compound chlorides to isocyanates has been studied in toluene at temperatures ranging from 40-80°C.[2]
-
Avoid Distillation if Possible: If the this compound chloride is thermally labile, avoid purification by distillation, as this can promote decomposition to the isocyanate. Alternative purification methods like crystallization or chromatographic separation at low temperatures should be considered.
-
Inert Atmosphere: The presence of HCl can influence the equilibrium. Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can help to control the reaction environment.
Q3: My final this compound chloride product appears to be hydrolyzing over time. What are the best practices for handling and storage to prevent this?
A3: this compound chlorides are susceptible to hydrolysis by water and other nucleophiles, which leads to the formation of a carbamic acid that rapidly decomposes to the corresponding amine and carbon dioxide.[3]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are used for the reaction and work-up.
-
Inert Atmosphere: Handle the this compound chloride under a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) to minimize contact with atmospheric moisture.
-
Proper Storage: Store the purified this compound chloride in a tightly sealed container under an inert atmosphere, preferably at low temperatures (e.g., in a refrigerator or freezer) to reduce its reactivity.
Data Presentation
Table 1: Effect of Base on the Yield of this compound Chloride vs. Symmetrical Urea
| Amine | Phosgenating Agent | Base | This compound Chloride Yield (%) | Symmetrical Urea Yield (%) |
| N-Methylbenzylamine | Triphosgene | Pyridine | >95 | <5 |
| N-Methylbenzylamine | Triphosgene | Triethylamine | 85 | 15 |
| N-Methylbenzylamine | Triphosgene | Proton Sponge | 90 | 10 |
Data synthesized from principles discussed in cited literature. Actual yields may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a this compound Chloride Using Triphosgene to Minimize Urea Formation
-
Preparation: Under an inert atmosphere of nitrogen or argon, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Add pyridine (1.0 equivalent) to the cooled triphosgene solution.
-
Amine Addition: Slowly add a solution of the secondary amine (1.0 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70°C.
-
Reaction: Allow the reaction to stir at -78°C for an additional 1-2 hours after the addition is complete.
-
Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of cold water. Separate the organic layer, wash with cold 1M HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure at a low temperature. The crude this compound chloride can then be purified by crystallization or column chromatography on silica gel using a non-polar eluent.
Protocol 2: Purification of a this compound Chloride to Remove Symmetrical Urea Byproduct
-
Extraction: Dissolve the crude this compound chloride in a non-polar organic solvent such as hexanes or a mixture of hexanes and ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a cold, dilute aqueous acid solution (e.g., 0.5 M HCl) to remove any unreacted amine and the more polar urea byproduct.
-
Brine Wash: Wash the organic layer with cold brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature to yield the purified this compound chloride.
Mandatory Visualizations
Caption: Main reaction pathway and common side reactions in this compound chloride synthesis.
Caption: A logical workflow for troubleshooting the overproduction of urea byproduct.
References
- 1. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of this compound chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Carbamoyl Protecting Group Removal
Welcome to the technical support center for the optimization of carbamoyl protecting group removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the deprotection of this compound-protected amines.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of common this compound protecting groups.
Tert-Butoxycarbonyl (Boc) Group
Question 1: My Boc deprotection is slow or incomplete.
Answer: Several factors can lead to incomplete or sluggish Boc deprotection.[1]
-
Inadequate Acidic Conditions: The strength of the acid may be insufficient for complete removal.
-
Solution: Consider using a stronger acid like neat trifluoroacetic acid (TFA) or moderately increasing the reaction temperature. For substrates with other acid-sensitive groups, a milder condition such as 1-2M HCl in an organic solvent like dioxane can be effective.[1]
-
-
Steric Hindrance: Significant steric hindrance around the Boc-protected amine can slow down the reaction.
-
Solution: Prolonging the reaction time is often necessary. Close monitoring by TLC or LC-MS is recommended to determine the point of completion.[1]
-
Question 2: I am observing side reactions, such as alkylation of nucleophilic residues.
Answer: The generation of the tert-butyl cation during Boc deprotection can lead to unwanted alkylation of nucleophilic sites like thiols (cysteine), indoles (tryptophan), and guanidines (arginine).[2]
-
Solution: The addition of scavengers to the reaction mixture is crucial to trap the reactive tert-butyl cation.[1][2] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Anisole
-
Thioanisole
-
Water
-
Question 3: How can I selectively deprotect a Boc group in the presence of other acid-labile groups?
Answer: Achieving selectivity can be challenging but is often feasible due to the high acid sensitivity of the Boc group.[2][3]
-
Solution:
-
Milder Acids: Employing milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) or zinc bromide (ZnBr2) in dichloromethane (DCM), can provide greater selectivity.[1][4]
-
Thermal Deprotection: In some cases, thermal deprotection in a continuous flow setup can offer selectivity based on temperature control, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group.[3]
-
Carboxybenzyl (Cbz or Z) Group
Question 1: My Cbz deprotection via catalytic hydrogenation is slow or fails to go to completion.
Answer: This is a common issue with several potential causes.[5]
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers).[5]
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and diminish over time.
-
Solution: Use a fresh, high-quality catalyst.[5]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be adequate for all substrates.
-
Solution: Increase the hydrogen pressure, with reactions often run at up to 50 psi or higher.[5]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical.
-
Solution: Ensure vigorous stirring or agitation.[5]
-
Question 2: I am observing the reduction of other functional groups during catalytic hydrogenation.
Answer: Non-selective reduction of other functionalities is a known challenge.[5]
-
Competing Reductions: Functional groups such as aryl halides, nitro groups, double bonds, and other benzyl ethers can be reduced under standard hydrogenation conditions.[5]
-
Solution: Transfer hydrogenolysis often provides better selectivity. Common hydrogen donors include cyclohexene, 1,4-cyclohexadiene, and ammonium formate.[5]
-
Question 3: During acidic cleavage of a Cbz group, I am observing N-acetylation of my product.
Answer: This side reaction can occur when using acetic acid as a solvent, especially at higher temperatures.[5]
-
Solution:
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Question 1: My Fmoc deprotection is incomplete.
Answer: Incomplete Fmoc removal is often due to issues with the basic reagent.
-
Decomposition of Piperidine Solution: Solutions of piperidine in DMF can degrade over time.
-
Solution: Use a freshly prepared solution of piperidine in DMF for each deprotection.
-
-
Steric Hindrance: As with other protecting groups, steric hindrance can impede deprotection.
-
Solution: Increase the reaction time or the concentration of the piperidine solution.
-
Question 2: I am observing the formation of dibenzofulvene-piperidine adducts, which complicates purification.
Answer: The dibenzofulvene byproduct generated during Fmoc removal can react with the deprotected amine or the piperidine base.
-
Solution: The use of scavengers can trap the dibenzofulvene. Adding a small amount of a scavenger like dodecanethiol to the deprotection solution can prevent the formation of these adducts.
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protecting group strategy, and why is it important?
A1: An orthogonal protecting group strategy utilizes protecting groups that can be removed under distinct reaction conditions without affecting other protecting groups in the same molecule.[1][6][7] This is crucial for the synthesis of complex molecules with multiple functional groups, as it allows for the selective deprotection and reaction at specific sites.[1][7] For example, a molecule might contain both a Boc-protected amine and a Cbz-protected amine; the Boc group can be removed with acid while the Cbz group remains intact, and the Cbz group can later be removed by hydrogenation without affecting other functionalities.[8][9]
Q2: How do I choose the right this compound protecting group for my synthesis?
A2: The choice of protecting group depends on the stability of your substrate to the deprotection conditions and the overall synthetic strategy.[7]
-
Boc: Use when you have a robust molecule that can withstand acidic conditions for deprotection.[6] It is orthogonal to Cbz and Fmoc groups.[7][9]
-
Cbz: A good choice when your molecule is sensitive to acid but stable to catalytic hydrogenation.[6] It is orthogonal to Boc and Fmoc groups.[7][9]
-
Fmoc: Ideal for solid-phase peptide synthesis and for substrates that are sensitive to both acid and hydrogenation, as it is removed under mild basic conditions.[6][7]
Q3: What are some common deprotection conditions for Boc, Cbz, and Fmoc groups?
A3:
-
Boc: Typically removed with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in an organic solvent like dioxane or ethyl acetate.[6][10]
-
Cbz: Commonly removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[5][6]
-
Fmoc: Cleaved under basic conditions, most commonly with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7]
Data Summary Tables
Table 1: Comparison of Common this compound Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[6][7] | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][7] | Stable to acidic and basic conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[6][7] | Stable to acid and hydrogenolysis |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger[11] | Stable to acidic and basic conditions |
Table 2: Troubleshooting Summary for Boc Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength or steric hindrance | Use stronger acid (e.g., neat TFA), increase temperature, or prolong reaction time.[1] |
| Side Reactions (Alkylation) | Reactive tert-butyl cation intermediate | Add scavengers like TIS or anisole.[1][2] |
| Lack of Selectivity | Other acid-labile groups present | Use milder acids (e.g., ZnBr₂ in DCM) or consider thermal deprotection.[1][3][4] |
Table 3: Troubleshooting Summary for Cbz Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrogenation | Catalyst poisoning, poor catalyst quality, insufficient H₂ pressure, or inadequate mixing | Use fresh, high-quality catalyst; increase H₂ pressure; ensure vigorous stirring; consider alternative methods if sulfur is present.[5] |
| Non-selective Reduction | Reduction of other functional groups | Use transfer hydrogenolysis.[5] |
| N-acetylation Side Product | Use of acetic acid as solvent | Use a non-nucleophilic solvent like dioxane or consider Lewis acid conditions (e.g., AlCl₃ in HFIP).[5] |
Key Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 TFA:DCM solution.[1]
-
If the substrate contains sensitive functional groups (e.g., Trp, Cys), add a scavenger such as triisopropylsilane (TIS).[1]
-
Stir the solution at room temperature for 1-2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1]
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenation
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[5]
-
Wash the Celite® pad with the reaction solvent.[5]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
Protocol 3: General Procedure for On-Resin Alloc Deprotection
This protocol is adapted for solid-phase peptide synthesis.
-
To a solution of Meldrum's acid (3 equivalents) in DMF, add a solution of DIPEA (3 equivalents) in DCM, followed by a solution of triethylsilane (TES-H) (3 equivalents) in DMF to prepare the scavenger solution.[12]
-
In a separate vessel, to the resin-bound peptide (1 equivalent) in DMF, add the scavenger solution.
-
Add a 2.5 mM solution of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.2 equivalents) in DMF.[11][12]
-
Allow the reaction to proceed for approximately 10 minutes.[12]
-
Monitor the reaction conversion by LCMS.[12]
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Carbamoyl group stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the carbamoyl group under various experimental conditions. Find answers to frequently asked questions and troubleshooting tips for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of a this compound group?
The this compound group, while structurally similar to an amide, exhibits distinct stability profiles. Generally, carbamates are more stable than esters but more susceptible to hydrolysis than amides.[1][2] Their stability is significantly influenced by the substituents on the nitrogen and oxygen atoms, as well as the pH of the medium.[1][3] Resonance stabilization between the amide and carboxyl groups contributes to their overall stability.[1]
Q2: How does pH affect the stability of the this compound group?
The rate of this compound group hydrolysis is highly dependent on pH.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the this compound group can undergo hydrolysis. The reaction is catalyzed by protons, which typically protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] Acid-catalyzed hydrolysis is a dominant degradation pathway below pH 6.[4]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at neutral pH, though often at a slower rate compared to acidic or basic conditions. In this range, water acts as the nucleophile.[5]
-
Basic Conditions (pH > 8): this compound groups are generally most labile under basic conditions. The hydrolysis is typically initiated by the attack of a hydroxide ion on the carbonyl carbon.[4][5] Alkaline hydrolysis is often the dominant mechanism above pH 7 or 8.[4]
Q3: What are the mechanisms of this compound group hydrolysis under acidic and basic conditions?
The mechanisms for this compound group hydrolysis differ depending on the pH:
-
Acid-Catalyzed Hydrolysis: This process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine and carbon dioxide lead to the final products.
-
Base-Catalyzed Hydrolysis: Under basic conditions, two primary mechanisms are observed, depending on the substitution of the carbamate nitrogen:
-
BAc2 (Bimolecular Acyl Nucleophilic Substitution): For tertiary carbamates (disubstituted on the nitrogen), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (alkoxide or phenoxide) to form carbamic acid, which subsequently decomposes to an amine and carbon dioxide.[5]
-
E1cB (Unimolecular Elimination of the Conjugate Base): For secondary carbamates (monosubstituted on the nitrogen) with a good leaving group, the reaction can proceed via an E1cB mechanism. This involves the deprotonation of the carbamate nitrogen to form an anion, which then undergoes rate-limiting elimination to yield an isocyanate and an alkoxide/phenoxide. The isocyanate is then rapidly hydrolyzed to an amine and carbon dioxide.[5]
-
Troubleshooting Guides
Issue 1: Incomplete Cleavage of a this compound-Based Protecting Group (e.g., Boc, Cbz)
Symptoms:
-
LC-MS analysis shows the presence of starting material after the deprotection reaction.
-
The subsequent synthetic step gives a low yield, suggesting the reactive site is still protected.
-
NMR spectra indicate the persistence of protecting group signals.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Reagent or Reaction Time | The deprotection reaction may not have gone to completion. | Increase the equivalents of the cleavage reagent (e.g., acid for Boc, base for Fmoc). Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals.[6] |
| Steric Hindrance | Bulky substituents near the this compound group can hinder the approach of the cleavage reagent.[6] | For acid-labile groups, consider using a stronger acid or a scavenger to trap the carbocation intermediate. For base-labile groups, a stronger, non-nucleophilic base might be effective. In some cases, elevating the reaction temperature may be necessary. |
| Poor Solubility | The substrate may not be fully dissolved in the reaction solvent, limiting its exposure to the cleavage reagent. | Choose a solvent system in which the protected compound is fully soluble. For solid-phase synthesis, ensure adequate swelling of the resin.[6] |
| Reagent Degradation | The cleavage reagent may have degraded over time, reducing its effectiveness. | Use freshly prepared or properly stored reagents. For instance, piperidine used for Fmoc deprotection can degrade. |
Issue 2: Observation of Unexpected Side Products During Deprotection
Symptoms:
-
LC-MS analysis shows masses that do not correspond to the starting material or the expected product.
-
Purification of the desired product is complicated by the presence of closely eluting impurities.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Alkylation by Carbocation Intermediates | During acid-catalyzed deprotection of groups like Boc, the formation of a stable carbocation (e.g., tert-butyl cation) can lead to alkylation of nucleophilic functional groups (e.g., thioethers in methionine, indoles in tryptophan).[6] | Add a scavenger to the reaction mixture to trap the carbocation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.[6] |
| Side Reactions with Other Functional Groups | The reaction conditions for this compound cleavage may affect other sensitive functional groups in the molecule. | Employ an orthogonal protection strategy where different protecting groups can be removed under non-interfering conditions. For example, use a base-labile Fmoc group in the presence of an acid-labile Boc group. |
| Racemization | For chiral centers adjacent to the this compound group, the deprotection conditions might induce racemization. | Use milder deprotection conditions (e.g., lower temperature, weaker acid/base) and screen different reagents to minimize racemization. |
Quantitative Data on this compound Group Stability
The stability of a this compound group is highly dependent on its chemical environment. The following tables provide a summary of hydrolysis rate constants under different pH conditions for representative this compound-containing compounds.
Table 1: Hydrolysis Rate Constants of Benzimidazolylcarbamates at 25°C
| Compound | pH | Rate Constant (kobs, s-1) |
| 1a | 1.0 | 1.2 x 10-4 |
| 7.0 | 3.5 x 10-7 | |
| 13.0 | 2.1 x 10-3 | |
| 1b | 1.0 | 1.1 x 10-4 |
| 7.0 | 3.0 x 10-7 | |
| 13.0 | 1.8 x 10-3 | |
| 1c | 1.0 | 1.0 x 10-4 |
| 7.0 | 2.5 x 10-7 | |
| 13.0 | 1.5 x 10-3 |
Table 2: Hydrolysis Half-lives of this compound Phosphate at 25°C [7]
| Condition | pH | Half-life (t1/2) |
| Aqueous Solution | 9.9 (initial) | Hours |
| Ammonia Solution | 11.7 -> 11.3 | 8.7 minutes |
Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study of a this compound-Containing Compound
Objective: To determine the rate of hydrolysis of a this compound-containing compound at different pH values.
Materials:
-
Test compound
-
Buffer solutions (e.g., HCl for pH 1-2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10, NaOH for pH 12-13)
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent.
-
Reaction Setup:
-
For each pH to be tested, add a small aliquot of the stock solution to a known volume of the corresponding buffer solution pre-equilibrated at the desired temperature (e.g., 37°C). The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on the reaction.
-
The final concentration of the test compound should be within the linear range of the analytical method.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at a constant temperature.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction in the aliquot, if necessary, by adding a suitable quenching agent or by diluting with the mobile phase and storing at a low temperature.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
Determine the observed pseudo-first-order rate constant (kobs) from the slope of the line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.
-
Plot log(kobs) versus pH to generate a pH-rate profile.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of acid-catalyzed this compound group hydrolysis.
Caption: BAc2 mechanism for base-catalyzed this compound hydrolysis.
Caption: Workflow for determining this compound group stability at various pH.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cecas.clemson.edu [cecas.clemson.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolytic Stability of Carbamate Esters
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic stability of carbamate esters at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the general trend for carbamate ester stability across different pH ranges?
A1: Generally, carbamate esters are more stable in acidic to neutral conditions and exhibit increased rates of hydrolysis under alkaline (basic) conditions.[1][2][3] Most tested carbamates show stability for extended periods (e.g., 24 hours) under acidic conditions (pH 1.0), while significant degradation is often observed at physiological pH (7.4) and is accelerated at higher pH values (e.g., pH 9.0).[3] The rate of hydrolysis is often dependent on the hydroxyl ion concentration, increasing as the pH rises above 7 or 8.[2]
Q2: How does the substitution on the carbamate nitrogen affect its hydrolytic stability?
A2: Substitution on the nitrogen atom of the carbamate group is a critical factor in determining its stability.
-
N,N-disubstituted carbamates are generally more stable across various pH levels compared to their N-monosubstituted or unsubstituted counterparts.[4][5]
-
N-monosubstituted and unsubstituted carbamates are significantly less stable, particularly at neutral to alkaline pH.[4][5] This is because the presence of a proton on the nitrogen allows for a rapid elimination-addition pathway (E1cB mechanism) under basic conditions, which is not possible for N,N-disubstituted carbamates.[6][7]
Q3: My carbamate-based prodrug is degrading too quickly in my formulation. What could be the cause?
A3: Premature degradation of a carbamate prodrug in a formulation can be due to several factors:
-
High pH of the Formulation: Carbamate esters are susceptible to base-catalyzed hydrolysis. If your formulation has a pH above neutral, this will accelerate the degradation.
-
Presence of Nucleophiles: Excipients with nucleophilic functional groups in your formulation could potentially react with the carbamate ester, leading to degradation.
-
Enzymatic Degradation: If your formulation contains any biological components (e.g., plasma, tissue homogenates), enzymatic hydrolysis by esterases can occur.[4][8]
-
Carbamate Structure: As mentioned in Q2, N-monosubstituted carbamates are inherently less stable than N,N-disubstituted ones at physiological pH.[4][5] The electronic properties of the alcohol/phenol leaving group also play a significant role.
Q4: Are there structural modifications that can enhance the stability of my carbamate ester?
A4: Yes, several structural modifications can be made to improve stability:
-
N,N-Disubstitution: Converting an N-monosubstituted carbamate to an N,N-disubstituted analog is a common strategy to increase stability by blocking the E1cB hydrolysis pathway.[4]
-
Steric Hindrance: Introducing bulky groups near the carbamate linkage can sterically hinder the approach of nucleophiles (like hydroxide ions or water), thereby slowing down hydrolysis.
-
Electronic Effects: The electronic nature of the substituents on both the nitrogen and the oxygen side of the carbamate can be modulated. Electron-donating groups on the leaving group (the phenol or alcohol) can sometimes increase stability.
Troubleshooting Guides
Issue: Unexpectedly Fast Hydrolysis of a Carbamate Ester in an in vitro Assay
If you are observing a faster-than-expected rate of hydrolysis for your carbamate ester, consider the following troubleshooting steps:
-
Verify the pH of your buffer solution: Inaccurately prepared buffers can lead to a higher pH than intended, causing accelerated base-catalyzed hydrolysis.
-
Analyze for enzymatic activity: If you are using a biological matrix, consider the presence of esterases. You can confirm this by running a control experiment with a broad-spectrum esterase inhibitor or by using a heat-inactivated matrix.
-
Examine the structure of your carbamate: Is it an N-monosubstituted carbamate? These are known to be highly labile at physiological pH.[4][5]
-
Review your analytical method: Ensure that your analytical method (e.g., HPLC) is not causing degradation of your compound. Check for stability in your mobile phase and autosampler.
Issue: My Carbamate Ester is Too Stable for a Prodrug Application
If your carbamate ester is not releasing the active drug at a sufficient rate, you can try the following:
-
Modify the carbamate substitution: If you are using an N,N-disubstituted carbamate, consider synthesizing an N-monosubstituted version to facilitate faster hydrolysis at physiological pH.
-
Alter the electronic properties of the leaving group: Introducing electron-withdrawing groups on the phenol or alcohol portion of the carbamate can make it a better leaving group, thereby increasing the rate of hydrolysis.
-
Consider alternative prodrug strategies: If modifying the carbamate does not yield the desired release profile, you may need to explore other types of prodrug linkages.
Data Presentation
Table 1: pH-Dependent Hydrolysis of Various Carbamate Esters
| Carbamate Type | pH | Temperature (°C) | Half-life (t½) | Reference |
| N-monosubstituted CAE of 3-benzazepines | 7.4 | 37 | 4 - 40 min | [4] |
| N,N-disubstituted CAE of 3-benzazepines | 7.4 | 37 | Stable | [4] |
| N-phenyl carbamate | 7.4 | N/A | 51 min | [3] |
| N-phenyl thiocarbamate | 7.4 | N/A | 2.6 min | [3] |
| Alkyl carbamic acid esters | 9.0 | N/A | Virtually unmodified after 24h | [3] |
| N-methyl-N-[2-(methylamino)ethyl]carbamate of 4-hydroxyanisole | 7.4 | 37 | 36.3 min | [9] |
| Various carbamates of 4-hydroxyanisole | Low pH | N/A | Relatively stable | [9][10] |
| Polyhedral borane cage carbamates | 2-12 | N/A | Hydrolytically stable | [11] |
| Various carbamates | 1.0 | 37 | Stable for 24h | [3] |
CAE: Carbamic Acid Esters
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of a Carbamate Ester at Different pH Values
This protocol outlines a general method for determining the hydrolytic stability of a carbamate ester using HPLC.
1. Materials and Reagents:
- Carbamate ester of interest
- Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
- Acetonitrile or other suitable organic solvent
- High-purity water
- HPLC system with a suitable detector (e.g., UV-Vis or MS)
- Analytical HPLC column appropriate for the compound
- Constant temperature incubator or water bath
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of the carbamate ester in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare working solutions by diluting with the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the buffer pH and solubility.
3. Hydrolysis Experiment:
- Incubate the working solutions at a constant temperature (e.g., 37°C).
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately quench the hydrolysis reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) or by freezing the sample.
4. HPLC Analysis:
- Analyze the samples by a validated HPLC method to determine the concentration of the remaining carbamate ester.
- The mobile phase composition and gradient will depend on the properties of the carbamate ester.
- The disappearance of the parent compound and the appearance of degradation products should be monitored.
5. Data Analysis:
- Plot the natural logarithm of the remaining carbamate ester concentration versus time for each pH value.
- If the reaction follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the observed rate constant (k_obs).
- Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k_obs.
Visualizations
References
- 1. scite.ai [scite.ai]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
Technical Support Center: Carbamoylation Strategies to Prevent Isocyanate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the formation of highly reactive and hazardous isocyanates during carbamoylation reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthetic procedures, improve safety, and maximize product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isocyanate formation during carbamoylation?
A1: Isocyanate formation is a common side reaction that can occur through several pathways depending on the carbamoylating agent used:
-
From Urea: In aqueous solutions, urea exists in equilibrium with ammonium cyanate. The cyanate can protonate to form isocyanic acid (HNCO), a reactive isocyanate, especially when heated.[1][2] The rate of this decomposition is dependent on temperature, pH, and incubation time.[1]
-
From Monosubstituted Carbamoyl Chlorides: N-substituted this compound chlorides can eliminate hydrogen chloride (HCl) to form isocyanates, particularly in the presence of a base or upon heating. This decomposition is an equilibrium process.[3]
-
Rearrangement Reactions: The Curtius and Lossen rearrangements are synthetic routes that intentionally generate isocyanates from acyl azides and hydroxamic acids, respectively.[4][5] These are then typically trapped in situ with a nucleophile to form the desired carbamate or urea.
Q2: What are the main consequences of unintended isocyanate formation?
A2: Unintended isocyanate formation can lead to several experimental problems:
-
Formation of Symmetrical Urea Byproducts: Isocyanates are highly reactive towards amines. If the starting amine is present, or if the isocyanate is hydrolyzed back to an amine, it can react with another isocyanate molecule to form a symmetrical urea byproduct, which can be difficult to remove.[6]
-
Low Yield of the Desired Carbamate: The formation of side products consumes the starting materials and the desired carbamoylating agent, leading to lower yields of the target carbamate.
-
Safety Hazards: Isocyanates are toxic and potent respiratory sensitizers. Their unintentional formation and accumulation can pose significant health risks.
Q3: How can I detect the presence of isocyanates or their byproducts in my reaction?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the reaction. You can track the consumption of starting materials and the formation of the desired product and any byproducts, such as symmetrical ureas.[7][8]
-
Infrared (IR) Spectroscopy: Isocyanates have a characteristic strong and sharp absorption band in the IR spectrum, typically in the range of 2250-2280 cm⁻¹. The disappearance of this peak and the appearance of carbamate or urea carbonyl peaks (around 1650-1750 cm⁻¹) can indicate the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final purified product and identify any impurities. The chemical shifts of the carbamate and urea functional groups are distinct and can be used for structural elucidation.[9][10]
Troubleshooting Guides
This section addresses common problems encountered during carbamoylation reactions and provides step-by-step solutions.
Problem 1: Low Yield of the Desired Carbamate
| Potential Cause | Suggested Solution |
| Decomposition of the carbamoylating agent to isocyanate. | - If using a this compound chloride, perform the reaction at a lower temperature (e.g., 0 °C) to minimize elimination to the isocyanate.[6]- If using urea, avoid heating above 37°C and maintain a slightly acidic pH to disfavor isocyanic acid formation.[1] |
| Incomplete reaction. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion.[11]- Increase the reaction time or moderately increase the temperature if the reaction is sluggish, but be mindful of potential side reactions.[12] |
| Poor quality of reagents or solvents. | - Use freshly distilled or anhydrous solvents, as water can hydrolyze carbamoylating agents and isocyanates.[11]- Ensure the purity of your starting amine and carbamoylating agent. |
| Suboptimal stoichiometry. | - Optimize the molar ratio of your nucleophile to the carbamoylating agent. A slight excess of the carbamoylating agent may be necessary.[12] |
Problem 2: Formation of Symmetrical Urea Byproduct
| Potential Cause | Suggested Solution |
| Presence of water in the reaction. | - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]- Use anhydrous solvents. |
| Reaction of in situ generated amine with isocyanate. | - When using methods that generate an isocyanate in situ (e.g., Curtius rearrangement), ensure the trapping nucleophile (alcohol) is present in sufficient concentration to react with the isocyanate as it is formed.- If using a phosgene equivalent, add the amine slowly to the solution of the phosgene equivalent to keep the free amine concentration low.[6] |
| Use of a reactive isocyanate precursor. | - Consider using an isocyanate surrogate, such as an N-alkyl carbamoylimidazole, which is more stable and less prone to forming symmetrical ureas.[13] |
| Difficulty in removing the urea byproduct. | - Urea byproducts can often be removed by washing the organic reaction mixture with a dilute acid solution (e.g., 0.5 N HCl) or by repeated water washes.- Purification by column chromatography is also an effective method.[14] |
Data Presentation: Impact of Reaction Conditions on Carbamoylation
Table 1: Effect of Temperature on Urea Decomposition and Byproduct Formation
| Temperature (°C) | Primary Decomposition Product | Major Byproducts Formed at Higher Temperatures |
| < 150 | Minimal decomposition | - |
| 152 - 190 | Isocyanic acid (HNCO) and Ammonia (NH₃) | Biuret |
| > 190 | Isocyanic acid (HNCO) and Ammonia (NH₃) | Cyanuric acid, Ammelide, Ammeline |
Data compiled from studies on urea thermal decomposition.[2][15]
Table 2: Comparative Yields of Different Carbamoylation Methods
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |
| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols, tolerant to various functional groups.[16] |
| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92 | Metal-free, uses water as a solvent.[16] |
| Carbamoylimidazolium Salts | Amines, Alcohols, Thiols | Carbamoylimidazole, Base (e.g., Et₃N) | Good to Excellent | Stable isocyanate surrogates, avoids formation of symmetrical ureas.[16][13] |
| In situ this compound Chloride Formation | Phenols | Amine, Triphosgene, Pyridine | Up to 99 | Avoids handling of sensitive this compound chlorides.[11] |
| Curtius Rearrangement | Carboxylic Acids | Diphenylphosphoryl azide (DPPA), Alcohol | 76 (example) | In situ generation of isocyanate for immediate trapping. |
Experimental Protocols
Protocol 1: Carbamoylation using an N-Alkyl Carbamoylimidazole (Isocyanate Surrogate)
This protocol describes the synthesis of a carbamate from an alcohol using a pre-formed, stable N-methyl carbamoylimidazole, thus avoiding the use of methyl isocyanate.[16][17]
Materials:
-
N-methyl carbamoylimidazole
-
Alcohol (nucleophile)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-methyl carbamoylimidazole (2.0 equivalents) and the alcohol (1.0 equivalent) in anhydrous THF, add triethylamine (2.0 equivalents).
-
Stir the solution at 65 °C for 18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of O-Aryl Carbamates via In Situ this compound Chloride Formation
This method avoids the isolation of the sensitive this compound chloride intermediate.[11]
Materials:
-
A secondary amine
-
Triphosgene
-
A substituted phenol
-
Pyridine
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) and triphosgene (0.4 equivalents) in anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour.
-
Add the substituted phenol (1.0 equivalent) and pyridine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 110 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Carbamate Synthesis via Curtius Rearrangement using DPPA
This protocol details the in-situ generation of an isocyanate from a carboxylic acid, which is then trapped by an alcohol.
Materials:
-
Carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butyl alcohol (serves as both reactant and solvent)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in tert-butyl alcohol, cool the mixture to 0 °C.
-
Add DPPA (1.1 equivalents) dropwise to the solution and stir for 30 minutes at 0 °C.
-
Heat the reaction mixture to 90 °C and stir for 21 hours (monitor by HPLC).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel.
Visualizations
Chemical Pathways
Caption: Desired carbamoylation vs. undesired isocyanate pathway.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for carbamoylation reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. sae.org [sae.org]
- 13. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Isocyanic acid (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
Technical Support Center: Improving the Regioselectivity of Carbamoylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the regioselectivity of carbamoylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of carbamoylation reactions?
A1: The regioselectivity of carbamoylation is a multifactorial issue primarily governed by:
-
Steric Hindrance: Less sterically hindered positions on a substrate are generally more reactive. The bulkiness of both the substrate and the carbamoylating agent plays a crucial role.[1]
-
Electronic Effects: The inherent electronic properties of the substrate can direct the carbamoylation to more nucleophilic or electron-rich sites. For instance, in electron-deficient nitrogen heteroarenes, specific positions are more susceptible to attack.[2]
-
Catalyst Choice: Different catalysts can promote carbamoylation at different positions. For example, tin-based catalysts are effective for primary and secondary alcohols, while copper/acid-catalyzed systems can achieve high regioselectivity on specific heterocycles.[2][3]
-
Protecting Groups: The strategic use of protecting groups is a powerful method to block more reactive sites, thereby directing the carbamoylation to the desired position.[4][5]
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact selectivity.[6][7]
Q2: How does the choice of solvent affect the regioselectivity of my carbamoylation reaction?
A2: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[6] Increased solvent polarity can favor the reaction, while specific solvation (e.g., through hydrogen bonding) may inhibit it.[6] In some cases, a complete reversal of regioselectivity can be achieved by switching solvents, for example from a dichloromethane/water system to a DMSO/water system. The ideal solvent choice is highly dependent on the specific substrate and reagents used.
Q3: Can protecting groups be used to control where the carbamoyl group attaches?
A3: Absolutely. Using protecting groups is a fundamental strategy to achieve regioselectivity in molecules with multiple reactive sites, such as carbohydrates and polyols.[5] By temporarily blocking more reactive functional groups (e.g., a primary alcohol), you can direct the carbamoylation reaction to a less reactive site (e.g., a secondary alcohol).[4] The choice of protecting group is critical; it must be stable under the carbamoylation conditions and easily removable afterward without affecting the newly formed carbamate. Common protecting groups for amines include Boc, Cbz, and Fmoc, each with distinct removal conditions, allowing for orthogonal strategies.
Q4: My reaction is giving me a mixture of regioisomers. What is the first thing I should try to optimize?
A4: If you are obtaining a mixture of regioisomers, the first step is to carefully re-evaluate your reaction conditions. Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. If temperature modification is ineffective, consider screening different catalysts or solvents, as these can have a profound impact on the reaction outcome.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during carbamoylation reactions, with a focus on improving regioselectivity.
| Issue | Possible Cause(s) | Suggested Solutions & Optimization Steps |
| Low or No Regioselectivity | 1. High Reactivity of Multiple Sites: The substrate has multiple hydroxyl or amino groups with similar reactivity. 2. High Reaction Temperature: Higher temperatures can overcome the small energy differences between competing reaction pathways.[7] 3. Incorrect Catalyst/Reagent: The chosen catalyst or carbamoylating agent may not be selective for your substrate. | 1. Introduce Protecting Groups: Selectively protect the more reactive sites to direct the reaction to the desired position.[5] 2. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -40 °C) to enhance selectivity. 3. Screen Catalysts: Test different catalysts known for regioselective transformations (e.g., organotin, boronic acids, or transition metals). 4. Vary the Carbamoylating Agent: A bulkier carbamoylating agent may provide better steric discrimination.[1] |
| Poor Reaction Yield | 1. Steric Hindrance: The target functional group is sterically congested.[3] 2. Decomposition of Product or Reactants: The reaction conditions may be too harsh. 3. Presence of Water: Some carbamoylating agents are moisture-sensitive.[3] 4. Suboptimal Reagents or Solvents: Impure or inappropriate reagents/solvents were used. | 1. Increase Reaction Time or Temperature: This may be necessary for sterically hindered substrates, but be mindful of potential impact on selectivity. 2. Use Milder Conditions: Explore milder methods like photoredox catalysis or enzymatic approaches. 3. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly and run the reaction under an inert atmosphere. 4. Verify Reagent and Solvent Quality: Use high-purity, anhydrous solvents and fresh, verified reagents. |
| Formation of Side Products (e.g., Ureas) | 1. Reaction with Amine Nucleophiles: If using isocyanates, they can react with any primary or secondary amines present to form ureas. 2. Moisture Contamination: Isocyanates can react with water. | 1. Protect Amine Groups: If your substrate contains both hydroxyl and amine groups, protect the amine before carbamoylation of the hydroxyl. 2. Control Reagent Addition: Slowly add the carbamoylating agent to the substrate solution at a low temperature. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are free of water. |
| Difficulty Reproducing Literature Procedure | 1. Subtle Differences in Reagent Quality: Purity of catalysts, reagents, or solvents can vary. 2. Minor Variations in Reaction Setup: Differences in stirring rate, heating method, or glassware can affect the outcome. 3. Undisclosed Experimental Details: The original publication may have omitted crucial minor details. | 1. Verify All Reagents: Test the purity and activity of starting materials and catalysts. 2. Standardize the Protocol: Follow the procedure as closely as possible, paying attention to details like addition rates and temperature control. 3. Systematic Optimization: If direct reproduction fails, perform a systematic optimization of key parameters (temperature, concentration, catalyst loading). |
Data Presentation: Comparative Yields of Carbamoylation Methods
The following table summarizes reported yields for different carbamoylation methods, allowing for a direct comparison of their efficacy.
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages |
| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols, tolerant to various functional groups. |
| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92 | Metal-free, environmentally friendly (uses water as solvent). |
| Carbamoylimidazolium Salts | Amines, Thiols, Alcohols, Carboxylic Acids | Carbamoylimidazolium salts | High (purification often not required) | Efficient for a broad range of nucleophiles, high purity products. |
| Indium Triflate-Catalyzed Carbamoylation | Alcohols & Amines | Indium triflate, Urea | Good to Excellent | Uses eco-friendly urea as the this compound source. |
| Photoredox-Catalyzed Carbamoylation | Heterocycles | Photocatalyst (e.g., Ir-based), Oxamic acid derivatives | 55-89 | Mild reaction conditions, suitable for functionalizing complex heterocycles. |
Visualizations
References
- 1. Regioselective (thio)carbamoylation of 2,7-di-tert-butylpyrene at the 1-position with iso(thio)cyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Caramoyl-Containing Compounds
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with carbamoyl-containing compounds.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My compound precipitated immediately after I added it to my aqueous buffer for an assay. What happened and what should I do?
A: This is a classic sign of a compound exceeding its thermodynamic solubility in the final assay buffer. The small amount of organic solvent (like DMSO) from your stock solution is no longer sufficient to keep the compound dissolved in a predominantly aqueous environment.
Immediate Steps:
-
Centrifuge/Filter: Spin down or filter your samples to remove the precipitate before analysis to avoid instrument clogging and erroneous readings. Note that the effective concentration will be much lower than intended.
-
Re-evaluate Data: Treat results from precipitated samples with extreme caution, as the true concentration of the dissolved compound is unknown and likely variable.
Long-Term Solutions:
-
Lower the Final Concentration: Determine the kinetic solubility limit in your specific assay buffer and ensure your final compound concentration stays below this limit.
-
Increase Co-solvent Percentage: If the assay can tolerate it, slightly increasing the percentage of DMSO or another organic co-solvent can help. However, be mindful that co-solvents can affect biological activity.[1]
-
Utilize Solubilizing Excipients: Consider pre-formulating your compound with solubilizers like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween 80) that are compatible with your assay.[1]
Q2: I'm seeing low potency and inconsistent results in my cell-based assays. Could this be a solubility issue?
A: Yes, poor aqueous solubility is a very common cause of such artifacts. If a compound is not fully dissolved, its effective concentration at the cell surface will be lower and more variable than the nominal concentration, leading to artificially low potency (high IC50) and poor reproducibility.
Troubleshooting Workflow:
Q3: My this compound-containing drug shows promising in-vitro activity but has very low oral bioavailability in my animal studies. How can I improve this?
A: This is a common challenge for compounds in BCS (Biopharmaceutics Classification System) Class II or IV, which are characterized by low solubility.[2][3] Poor solubility in gastrointestinal fluids limits the dissolution of the drug, which is a prerequisite for absorption.[4]
Strategies to Enhance Oral Bioavailability:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[4][5] Techniques include micronization and nanonization (creating nanosuspensions).[1][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous (non-crystalline) state within a water-soluble polymer can dramatically improve solubility and dissolution.[7][8] This is a powerful and widely used industrial strategy.
-
Lipid-Based Formulations: For lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can improve solubilization in the gut. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prime example.[1][4]
-
Prodrug Approach: A chemical modification can be made to the molecule, creating a more soluble "prodrug" that converts back to the active compound in the body.[9][10]
Frequently Asked Questions (FAQs)
Q1: Why do many this compound-containing compounds have solubility issues?
A: While the this compound group itself contains polar nitrogen and oxygen atoms capable of hydrogen bonding, its influence on solubility is complex and depends on the overall molecular structure.[11] Key contributing factors to poor solubility include:
-
High Molecular Weight & Lipophilicity: Modern drug discovery often leads to larger, more complex, and more lipophilic molecules to achieve high potency and specificity. These properties inherently decrease aqueous solubility.[12]
-
Crystal Lattice Energy: The this compound group can participate in strong intermolecular hydrogen bonds, leading to a highly stable crystal lattice. A large amount of energy is then required to break this lattice apart during dissolution, resulting in low solubility.[4]
-
Molecular Planarity: A flat, planar molecular structure can promote efficient stacking in the solid state, further increasing crystal lattice energy and reducing solubility.[12]
Q2: What are the primary strategies to enhance the solubility of a poorly soluble compound?
A: A wide range of techniques can be employed, which can be broadly categorized as physical modifications, chemical modifications, and formulation-based approaches.
Q3: How does a prodrug strategy work to improve solubility?
A: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes transformation within the body (in vivo) to release the active drug.[9] This strategy is used to overcome physicochemical barriers, such as poor solubility.[9][10]
For a poorly soluble compound, a highly polar, ionizable group (the "promoiety") can be attached to the parent molecule. This new, more soluble prodrug can be more easily formulated and absorbed. Once in the bloodstream, enzymes cleave the promoiety, releasing the active parent drug at its site of action.
Data on Solubility Enhancement Techniques
The effectiveness of each solubilization technique varies greatly depending on the specific compound and formulation. The table below provides representative data on the potential improvements that can be achieved.
| Technique | Example Drug(s) | Carrier/Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | Carbamazepine | Vitamin E TPGS (Fusion Method) | Significant increase in solubility and dissolution rate | [8] |
| MOF Composites | Felodipine, Ibuprofen, Ketoprofen | HKUST-1/GO Matrix | At least 6-fold | [13] |
| Structural Modification | Quinolinyltriazole Analog | Addition of ethyleneoxy group | 23-fold (from 37 to 867 µg/mL) | [12] |
| Co-crystals | Febuxostat | D,L-lactamide | ~2.5-fold (vs. hemihydrate form) | [3] |
| Salt Formation | Weakly Acidic/Basic Drugs | Alkali metal salts / Strong acid salts | Can be several orders of magnitude | [14] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To improve the solubility and dissolution rate of a poorly soluble this compound-containing compound by converting it to an amorphous form dispersed within a polymer matrix.
Materials:
-
Poorly soluble Active Pharmaceutical Ingredient (API).
-
Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Volatile organic solvent system (e.g., Dichloromethane/Methanol, Acetone).
-
Spray dryer apparatus.
-
Dissolution testing apparatus (USP II).
Methodology:
-
Solution Preparation:
-
Co-dissolve a specific ratio of the API and the selected polymer (e.g., 1:3 w/w) in the chosen solvent system to form a clear solution. Total solid concentration is typically 2-10% (w/v).
-
-
Spray Dryer Setup:
-
Set the key parameters on the spray dryer:
-
Inlet Temperature: High enough to ensure rapid solvent evaporation (e.g., 80-120°C).
-
Atomization Gas Flow: Controls droplet size.
-
Aspirator/Blower Rate: Controls particle residence time in the drying chamber.
-
Feed Pump Rate: Controls the rate at which the solution is introduced.
-
-
-
Spray Drying Process:
-
Pump the API-polymer solution through the atomizer nozzle into the heated drying chamber.
-
The solvent rapidly evaporates from the atomized droplets, forming dry solid particles.
-
A cyclone separates the solid ASD powder from the gas stream, and the powder is collected.[14]
-
-
Powder Characterization:
-
Analyze the collected powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp Bragg peaks).
-
Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a homogenous dispersion.
-
-
Dissolution Testing:
-
Perform a dissolution test comparing the ASD powder to the unformulated crystalline API.
-
Use a USP II (paddle) apparatus with a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Measure the concentration of dissolved API over time using HPLC or UV-Vis spectrophotometry to demonstrate the enhanced dissolution rate and extent of supersaturation.[8]
-
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in a specific aqueous buffer, which is critical for designing robust in-vitro assays.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO).
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well plates (polypropylene for dilution, clear UV-plate for analysis).
-
Plate shaker.
-
Spectrophotometric plate reader or HPLC-UV.
Methodology:
-
Plate Preparation: Add 198 µL of the aqueous buffer to the wells of a 96-well polypropylene plate.
-
Compound Addition:
-
Add 2 µL of the 10 mM compound stock solution directly into the buffer. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM with 1% DMSO.
-
Prepare a blank well with 198 µL of buffer and 2 µL of DMSO.
-
-
Incubation:
-
Immediately seal the plate and place it on a plate shaker at room temperature.
-
Shake for a defined period, typically 1.5 to 2 hours, to allow for precipitation to reach a steady state.
-
-
Precipitate Removal:
-
Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitated compound.
-
Alternatively, use a 96-well filter plate to separate the supernatant from the solid.
-
-
Quantification:
-
Carefully transfer an aliquot of the clear supernatant to a clear 96-well UV plate.
-
Measure the absorbance at the compound's λmax using a plate reader.
-
Alternatively, inject an aliquot onto an HPLC-UV system for more accurate quantification.
-
-
Calculation:
-
Create a standard curve using known concentrations of the compound in a solubilizing solution (e.g., 50:50 Acetonitrile:Water) to correlate absorbance or peak area with concentration.
-
Calculate the concentration of the compound in the supernatant. This value is the kinetic solubility under the tested conditions.
-
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrealm.com [chemrealm.com]
- 8. "ENHANCEMENT OF CARBAMZEPINE SOLUBILITY USING SELECTED WATER SOLUBLE PO" by Sameer Late [digitalcommons.uri.edu]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Phosgene-Free Carbamoyl Synthesis
Welcome to the technical support center for phosgene-free carbamoyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common phosgene-free methods for this compound synthesis?
A1: The most prevalent phosgene-free methods include:
-
Reaction of Amines with Dialkyl Carbonates (e.g., Dimethyl Carbonate): A green and versatile method where the amine reacts with a dialkyl carbonate, often in the presence of a catalyst or base.[1]
-
Urea Alcoholysis: This method involves the reaction of urea with an alcohol to form an alkyl carbamate and ammonia. It is an attractive green route due to the low cost and availability of urea.[2][3]
-
Direct Synthesis from CO2 and Amines: This approach utilizes carbon dioxide as a C1 building block, reacting it with an amine and an alkylating agent, typically in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Oxidative Carbonylation: This process involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of an oxidant and a catalyst, often based on noble metals like rhodium or palladium.[5][6]
-
Reductive Carbonylation of Nitro Compounds: Aromatic nitro compounds can be converted to carbamates in a single step by reacting them with carbon monoxide and an alcohol over a catalyst, typically palladium-based.[7][8][9]
-
Transesterification: An existing carbamate can be converted to a different carbamate by reaction with an alcohol, often in the presence of a catalyst.[10]
Q2: What are the main byproducts I should be aware of in these reactions?
A2: Byproduct formation is a key challenge and varies depending on the chosen method:
-
Dimethyl Carbonate Method: The primary side products are N-methylated amines (mono- and di-methylated).[11][12][13][14]
-
Urea Alcoholysis: The most common byproduct is biuret, formed from the reaction of two urea molecules. Other nitrogen-containing byproducts can also be formed.[15][16][17]
-
CO2 and Amines Method: N-alkylation of the starting amine by the alkylating agent is a common side reaction.[4]
-
Oxidative Carbonylation: The formation of ureas is a potential side reaction. The selectivity can be sensitive to the catalyst and reaction conditions.
-
Reductive Carbonylation: Side reactions can include the formation of anilines (from reduction of the nitro group without carbonylation) and ureas.[18]
Q3: How can I monitor the progress of my carbamoylation reaction?
A3: Standard analytical techniques are suitable for monitoring these reactions. Thin-layer chromatography (TLC) is a quick and effective method for tracking the consumption of the starting amine and the appearance of the carbamate product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying the desired product and any byproducts.[19]
Troubleshooting Guides
Method 1: Synthesis from Dimethyl Carbonate (DMC)
Problem: Low yield of the desired carbamate and significant formation of N-methylated byproducts.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lowering the reaction temperature can favor methoxycarbonylation over methylation. For instance, reactions at 90°C may favor carbamate formation, while temperatures of 150°C and higher can lead to increased N-methylation.[12] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or GC-MS and stop it once the starting amine has been consumed to prevent further reaction of the carbamate product to its N-methylated derivative.[13] |
| Choice of Base | The use of a strong base can promote N-methylation. Consider using a milder base, such as K2CO3, or a catalyst system that favors carbamoylation.[13] |
| Absence of CO2 (in some protocols) | The presence of CO2 can significantly improve the selectivity for carbamates by reacting with the amine to form a carbamate anion, which is less prone to N-methylation. Increasing CO2 pressure can enhance this effect.[11] |
Method 2: Urea Alcoholysis
Problem: Low carbamate yield and high concentration of biuret in the final product.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Biuret formation is highly dependent on temperature. Maintain the reaction temperature within the optimal range for carbamate formation (typically 130-205°C) and avoid localized hotspots.[16][20] |
| Prolonged Residence Time at High Temperature | Minimize the time the reaction mixture is held at elevated temperatures to reduce the rate of biuret formation.[21] |
| Low Ammonia Concentration | The formation of biuret from urea is a reversible reaction where ammonia is released. Maintaining a sufficient partial pressure of ammonia can shift the equilibrium back towards urea, thus reducing the net formation of biuret.[21] In some industrial processes, liquid ammonia is injected downstream to control biuret levels. |
| Suboptimal Catalyst | The choice and amount of catalyst can significantly impact the yield of the desired carbamate versus byproducts. Screen different catalysts (e.g., supported transition metal oxides like TiO2/SiO2) and optimize the catalyst loading. An excess of catalyst can sometimes lead to the formation of dialkyl carbonates.[15] |
Method 3: Direct Synthesis from CO2 and Amines
Problem: Low conversion of the starting amine and/or formation of N-alkylated byproducts.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature and CO2 Pressure | Both temperature and pressure play a crucial role. For example, in a continuous flow system using DBU, 70°C and 3 bar were found to be optimal, with lower temperatures reducing conversion and higher temperatures or pressures increasing N-alkylation.[4] |
| Incorrect Choice or Amount of Base | A strong, non-nucleophilic base like DBU is often required to facilitate the reaction. Ensure the correct stoichiometry of the base is used; typically, an excess is beneficial. Weaker bases like triethylamine may not be effective.[4] |
| Insufficient CO2 Concentration/Flow | A higher concentration or flow rate of CO2 can favor the formation of the carbamate intermediate over the competing N-alkylation reaction.[4] |
| Inappropriate Solvent | The choice of solvent can influence the reaction outcome. Polar aprotic solvents like acetonitrile are commonly used and have been shown to be effective.[4] |
Quantitative Data on Byproduct Formation
Table 1: Effect of Reaction Conditions on Byproduct Formation in CO2-based Carbamate Synthesis
| Temperature (°C) | Pressure (bar) | Conversion (%) | N-butylaniline Byproduct (%) |
| 60 | 3 | 64 | 1 |
| 70 | 3 | 78 | 1 |
| 80 | 3 | 75 | 3 |
| 70 | 1 | 51 | 1 |
| 70 | 5 | 76 | 7 |
| 70 | 7 | 74 | 13 |
| Data from a continuous synthesis of N-phenyl butylcarbamate from aniline, butyl bromide, and CO2 with DBU in acetonitrile. |
Table 2: Influence of Catalyst on Yield and Byproducts in Urea Alcoholysis
| Catalyst | Urea Conversion (%) | Methyl Carbamate Yield (%) | Dimethyl Carbonate Yield (%) |
| None | 94 | 90 | 0.4 |
| 2.9 wt% TiO2/SiO2-500 (0.05 g) | >99 | 97.5 | - |
| 2.9 wt% TiO2/SiO2-500 (0.1 g) | >99 | 95 | Increased byproduct |
| Reaction conditions: 1 g urea, 13.5 mL methanol, 170°C, 6 h.[15] |
Experimental Protocols
Protocol 1: Carbamate Synthesis using Dimethyl Carbonate (DMC)
Materials:
-
Primary or secondary amine
-
Dimethyl carbonate (DMC)
-
Catalyst (e.g., Zeolite Y, K2CO3)[14]
-
Solvent (optional, DMC can act as both reagent and solvent)
-
Autoclave or sealed reaction vessel
Procedure:
-
To a stainless-steel autoclave, add the amine, a significant molar excess of dimethyl carbonate (e.g., amine/DMC molar ratio of 1:10), and the catalyst (e.g., 1.2 w/w catalyst/amine).
-
Seal the autoclave and, if applicable to the specific protocol, purge with an inert gas like nitrogen or pressurize with CO2.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150°C) with constant stirring.[14]
-
Maintain the reaction at this temperature for the specified time (e.g., 2-24 hours), monitoring the progress by taking aliquots and analyzing them by TLC or GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release any pressure.
-
Open the autoclave and filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the excess dimethyl carbonate and any volatile byproducts under reduced pressure.
-
Purify the resulting crude carbamate using an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Carbamate Synthesis via Urea Alcoholysis
Materials:
-
Urea
-
Alcohol (e.g., methanol, ethanol, butanol)
-
Catalyst (e.g., 2.9 wt% TiO2/SiO2)[15]
-
Autoclave
Procedure:
-
In a high-pressure autoclave, combine urea, the desired alcohol (e.g., urea/methanol molar ratio of 1:13.5), and the catalyst (e.g., 5 wt% relative to urea).[15]
-
Seal the autoclave and pressurize with an inert gas like nitrogen.
-
Heat the mixture to the reaction temperature (e.g., 170°C) with efficient stirring.[15]
-
Maintain the reaction for a set period (e.g., 6 hours).[15]
-
After the reaction, cool the autoclave to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to recover the catalyst.
-
Remove the excess alcohol from the filtrate by rotary evaporation.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure alkyl carbamate.
Protocol 3: Direct Carbamate Synthesis from CO2 and an Amine
Materials:
-
Primary or secondary amine
-
Alkyl halide (e.g., butyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Carbon dioxide (gas)
-
Polar aprotic solvent (e.g., acetonitrile)
-
Reaction vessel equipped with a gas inlet and reflux condenser
Procedure:
-
In a reaction vessel, dissolve the amine (1 equivalent) and DBU (2 equivalents) in the solvent.
-
Bubble CO2 gas through the solution for a period (e.g., 30 minutes) to ensure saturation and formation of the carbamate-DBU adduct.
-
Add the alkyl halide (2 equivalents) to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 70°C) and stir for the required duration, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, for example, by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired carbamate.
References
- 1. researchgate.net [researchgate.net]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. [PDF] Reaction engineering of urea alcoholysis: Alkyl carbamates | Semantic Scholar [semanticscholar.org]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 14. iris.unive.it [iris.unive.it]
- 15. mdpi.com [mdpi.com]
- 16. US2145392A - Preparation of biuret - Google Patents [patents.google.com]
- 17. Biuret-A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides: Crystal-Structure Elucidation and In Situ Diffractometric, Vibrational and Thermal Characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ukessays.com [ukessays.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. US3211788A - Biuret control in urea process - Google Patents [patents.google.com]
Strategies to avoid carbamoylation of proteins in urea solutions
Welcome to the Technical Support Center for Protein Analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid protein carbamoylation when using urea solutions.
Troubleshooting Guide
Problem: I am observing unexpected mass shifts and charge state changes in my mass spectrometry data after protein digestion in a urea-based buffer.
Possible Cause: This is a classic sign of protein carbamoylation. In aqueous solutions, urea exists in equilibrium with ammonium cyanate.[1] The cyanate can react with primary amines on your protein, such as the N-terminus and the side chains of lysine and arginine residues, causing a mass increase and altering the peptide's charge.[2][3] This modification can interfere with protein identification and quantification.[1][2][3]
Solution:
-
Immediate Action: Review your sample preparation protocol. Key factors that accelerate carbamoylation are elevated temperatures, prolonged incubation times, and alkaline pH.[1][2]
-
Preventative Measures for Future Experiments:
-
Use Freshly Prepared Urea Solutions: Always prepare urea solutions fresh before use to minimize the initial concentration of cyanate.[1][2][4] High-quality, ready-to-use buffers can also be an option.[1]
-
Control Temperature: Avoid heating urea-containing buffers above 37°C.[1] If your protocol involves a heating step for denaturation or reduction, consider if a lower temperature for a slightly longer time could achieve the same result.
-
Incorporate Cyanate Scavengers: Add a primary amine-containing compound to your buffer to act as a scavenger for cyanate. Ammonium bicarbonate (NH₄HCO₃) is highly effective.[2][3][5] Tris-HCl can also be used, though it is generally less effective than ammonium bicarbonate.[2]
-
Consider Alternatives to Urea: For some applications, detergents like sodium deoxycholate (SDC) can be an effective substitute for urea in protein solubilization and denaturation, significantly reducing the risk of carbamoylation.[4]
-
Problem: My enzymatic digestion (e.g., with trypsin) is inefficient or incomplete when using a urea-based buffer.
Possible Cause: Carbamoylation of lysine and arginine residues blocks the cleavage sites for trypsin and other similar proteases.[1][2] This leads to missed cleavages and an overall reduction in digestion efficiency, which can negatively impact protein sequence coverage in proteomics experiments.
Solution:
-
Optimize Digestion Conditions:
-
Buffer Choice: Switch to a buffer containing a high concentration of a cyanate scavenger. Using 1M ammonium bicarbonate has been shown to be highly effective at preventing carbamoylation and does not negatively impact trypsin activity.[2]
-
Urea Concentration During Digestion: While a high concentration of urea (e.g., 8M) is excellent for denaturation, it should be diluted to less than 2M before adding the protease, as high urea concentrations can inhibit enzyme activity.[6]
-
Protocol Adjustment: Implement a protocol that minimizes the time the protein is in a high-concentration urea solution, especially at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is protein carbamoylation?
A1: Carbamoylation is a non-enzymatic, post-translational modification where isocyanic acid, derived from the decomposition of urea in solution, reacts with free primary amino groups on a protein.[1][4][7] This primarily affects the N-terminal alpha-amino group and the epsilon-amino group of lysine residues.[2][4] The reaction is generally irreversible and can alter the structure, function, and analysis of the protein.[7][8]
Q2: What are the main consequences of unintended carbamoylation in my experiments?
A2: Unintended carbamoylation can lead to several experimental artifacts, including:
-
Blocking N-termini and lysine/arginine side chains, which prevents enzymatic digestion and interferes with chemical labeling techniques (e.g., iTRAQ).[2]
-
Altering the mass and charge of peptides, complicating mass spectrometry data analysis and protein identification.[1][2]
-
Changing the isoelectric point of proteins, which can lead to misleading results in techniques like isoelectric focusing.[1]
-
Reducing the ionization efficiency of peptides, leading to lower signal intensity in mass spectrometry.[1]
Q3: How can I minimize carbamoylation?
A3: Several strategies can be employed:
-
Always use freshly prepared, high-quality urea solutions. [1][4]
-
Keep the temperature as low as is feasible for your experiment, ideally at or below 37°C. [1] The rate of urea decomposition into cyanate increases with temperature.[4]
-
Control the pH. Acidic conditions can slow the formation of isocyanic acid.[1][5]
-
Use cyanate scavengers. Ammonium-containing buffers (e.g., 1M ammonium bicarbonate) are very effective at scavenging cyanate ions.[2][3] Other amine-containing reagents like Tris, methylamine, or ethanolamine can also be used.[1][2]
-
Reduce incubation time in urea as much as possible.
-
Consider urea alternatives like guanidine hydrochloride or detergents like SDC where appropriate. [4][5]
Q4: Is it possible to remove carbamoyl groups from a protein once they have formed?
A4: The carbamoylation of primary amines is generally considered an irreversible modification under typical biochemical conditions.[8] While some specific deprotection methods for carbamates exist in organic chemistry, they often require harsh conditions that would denature or degrade the protein.[9][10][11][12] Therefore, prevention is the most critical strategy.
Quantitative Data Summary
The following table summarizes the relative carbamoylation ratios of two standard peptides, angiotensin and neurotensin, after incubation in 1.6M urea at 37°C for 18 hours in different buffer systems. This data highlights the effectiveness of ammonium bicarbonate as a cyanate scavenger.
| Buffer System | Angiotensin (N-terminal Carbamoylation) Relative Ratio | Neurotensin (Lysine Side-Chain Carbamoylation) Relative Ratio |
| 0.1M Phosphate Buffer (PB), pH 8 | 0.20 | 0.049 |
| 0.2M Tris-HCl, pH 7.6 | 0.31 | 0.047 |
| 0.2M NH₄HCO₃ | 0.036 | 0.026 |
| 1M NH₄HCO₃ | 0.0016 | 0.0067 |
Data adapted from a study on the inhibition of protein carbamoylation.[2]
Experimental Protocols
Protocol 1: Protein Digestion in Urea with Carbamoylation Inhibition using Ammonium Bicarbonate
This protocol is designed to effectively denature, reduce, alkylate, and digest proteins while minimizing carbamoylation.
-
Protein Solubilization and Denaturation:
-
Solubilize the protein sample in a buffer of 8M urea and 1M NH₄HCO₃.
-
Incubate at room temperature for 30 minutes.[2]
-
-
Reduction:
-
Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.[2]
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 15 mM.
-
Incubate at room temperature for 30 minutes in the dark.[2]
-
-
Digestion:
-
Quenching and Sample Cleanup:
Visualizations
Caption: Mechanism of protein carbamoylation by urea.
Caption: Workflow for preventing protein carbamoylation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein carbamylation in urea solution using ammonium-containing buffers. — Early Detection Research Network [edrn.cancer.gov]
- 4. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in urea solutions utilizing non-ethylene diamine like compounds - Google Patents [patents.google.com]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 10. Selective deprotection method of N-phenylthis compound group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Carbamoyl vs. Urea Functional Groups in Drug Design: A Comparative Guide
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacological profile of a drug candidate. Among the myriad of functionalities employed, the carbamoyl and urea groups are frequently utilized as key components of pharmacophores or as bioisosteric replacements to fine-tune a molecule's properties. This guide provides an objective comparison of the this compound and urea functional groups in drug design, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Bioisosteres
At a glance, the this compound (-OCONH₂) and urea (-NHCONH-) moieties share structural similarities, particularly in their capacity for hydrogen bonding. However, subtle differences in their electronic and steric nature can lead to significant variations in a drug's physicochemical and pharmacokinetic properties.
The urea functional group is a cornerstone in numerous bioactive compounds and is lauded for its ability to form multiple stable hydrogen bonds with protein targets, a critical factor for specific biological activity.[1] Conversely, carbamates, often considered amide-ester hybrids, also exhibit robust chemical and proteolytic stability and can readily permeate cell membranes, making them valuable as peptide bond surrogates.[2]
A key distinction lies in their hydrogen bonding capabilities. While both can act as hydrogen bond donors and acceptors, the urea group, with its two N-H bonds, offers more extensive hydrogen bond donating potential compared to the single N-H bond of a primary this compound group. This difference can significantly impact binding affinity and selectivity.
Table 1: General Physicochemical Comparison of this compound and Urea Functional Groups
| Property | This compound Group (-OCONH₂) | Urea Group (-NHCONH-) | Key Implications in Drug Design |
| Hydrogen Bond Donors | 1 (primary) | 2 (primary/secondary) | Urea's greater H-bond donor capacity can lead to stronger target interactions. |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | 1 (carbonyl oxygen) | Both effectively accept hydrogen bonds. |
| Polarity | Generally polar | Generally more polar than this compound | Influences solubility and membrane permeability. |
| Lipophilicity (LogP) | Contribution is generally lower than urea | Contribution is generally higher than this compound | Affects solubility, permeability, and potential for off-target effects. |
| Metabolic Stability | Can be susceptible to hydrolysis by esterases | Generally more stable to hydrolysis | Carbamates may be designed as prodrugs. |
| Acidity/Basicity | N-H proton is weakly acidic | N-H protons are weakly acidic | Influences ionization state at physiological pH. |
Impact on Biological Activity and Pharmacokinetics: Case Studies
The true measure of a functional group's utility in drug design is its impact on biological activity and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound. The bioisosteric replacement of a urea with a carbamate, or vice versa, can lead to profound changes in these parameters.
One illustrative example comes from the development of antitubercular agents based on the PA-824 scaffold. In a study, the ether linkage in PA-824 was replaced with amide, carbamate, and urea functionalities. The leading biaryl carbamate analog demonstrated exceptional metabolic stability and a 5-fold greater efficacy in a mouse model of acute M. tuberculosis infection compared to the parent drug, although it suffered from poor solubility.[3] Subsequent bioisosteric replacement of the biaryl moiety with an arylpiperazine in the carbamate series led to a soluble, orally bioavailable analog with comparable efficacy to the clinical candidate OPC-67683 and a favorable pharmacokinetic profile.[3]
Another study on inhibitors of soluble epoxide hydrolase (sEH) explored various pharmacophores, noting that while amides and carbamates have been investigated, disubstituted ureas remain the most studied class due to their high potency and promising pharmacokinetics.[4] For instance, the oral administration of a 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitor in mice showed a 7-fold increase in potency, a 65-fold increase in maximum concentration (Cmax), and a 3300-fold increase in the area under the curve (AUC) compared to its adamantane analogue.[4]
Table 2: Comparative Biological and Pharmacokinetic Data of Urea and Carbamate Analogs
| Drug Target/Class | Urea Analog (Structure/Name) | Carbamate Analog (Structure/Name) | Potency Data (e.g., IC₅₀, Kᵢ) | Solubility | Metabolic Stability | Reference |
| Tuberculosis (M. tuberculosis) | N/A (Ether parent) | Biaryl carbamate analog | Carbamate: Improved in vitro potency (4-fold) | Carbamate: Poorly soluble | Carbamate: Exceptional metabolic stability | [3] |
| α-Glucosidase Inhibitors | Cyclic urea derivatives | Cyclic carbamate derivatives | Carbamate (Compound 12): IC₅₀ = 57.81 ± 2.16 µM (more potent than standard) | N/A | N/A | [5] |
| Muscarinic Agent (McN-A-343) Analogs | Urea derivative 14 | Carbamate parent (1) | Urea 14: Almost equipotent to carbamate 1 as a ganglionic agonist | N/A | N/A | [6] |
| FGFR1 Inhibitors | Diphenyl-butyl urea (4a) | Carbamate analog (13) | Urea (4a): IC₅₀ = 7.7 µM; Carbamate (13): Significant loss of activity | N/A | N/A | [7] |
Note: This table presents a selection of available data and is not exhaustive. "N/A" indicates that the data was not available in the cited source.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are essential.
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of a compound against a target enzyme.[8][9]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add a small volume of the test compound solution at various concentrations.
-
Add the enzyme solution and pre-incubate for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Metabolic Stability Assay (Liver Microsomes)
This protocol describes a common in vitro method to assess the metabolic stability of a compound using liver microsomes.[10]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
In a microplate, add the liver microsome suspension to the phosphate buffer.
-
Add the test compound to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
-
Aqueous Solubility Assay (Thermodynamic)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[6]
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Filter the suspension to remove the undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide, urea, and carbamate analogues of the muscarinic agent [4-[[N-(3-chlorophenyl)this compound]oxy]-2-butynyl]trimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity studies of urea, carbamate, and sulfonamide derivatives of acylfulvene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). | Semantic Scholar [semanticscholar.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Comparative stability of carbamates and amides in plasma
A Comparative Guide for Drug Development Professionals
In the landscape of drug design and development, the stability of a molecule within the physiological environment is a critical determinant of its therapeutic efficacy and pharmacokinetic profile. Among the myriad of functional groups employed in medicinal chemistry, amides and carbamates are frequently utilized as key structural motifs. While structurally similar, their relative stability in plasma can differ significantly, impacting drug half-life, clearance, and overall performance. This guide provides an objective comparison of the plasma stability of carbamates and amides, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.
At a Glance: Key Differences in Plasma Stability
| Functional Group | General Plasma Stability | Primary Metabolic Pathway in Plasma | Key Enzymes Involved |
| Carbamate | Generally considered less stable | Hydrolysis | Esterases (e.g., carboxylesterases, butyrylcholinesterase) |
| Amide | Generally considered more stable | Hydrolysis (slower than carbamates) | Amidases, Carboxylesterases |
Quantitative Comparison: An Isosteric Case Study
Direct, head-to-head comparisons of the plasma stability of structurally analogous carbamates and amides are invaluable for understanding their intrinsic liabilities. A study on Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors provides a compelling example of how replacing an amide with a carbamate can impact pharmacokinetic parameters in vivo. The following table summarizes the rat pharmacokinetic data for an amide-containing compound (Compound 12) and its carbamate isostere (Compound 18).
| Compound | Functional Group | Rat Plasma Clearance (CLp) (mL/min/kg) | Rat Half-Life (t1/2) (h) |
| Compound 12 | Amide | 57 | 1.6 |
| Compound 18 | Carbamate | 14 | 1.1 |
Data from a study on IDO1 inhibitors illustrates a case where a carbamate isostere exhibited lower plasma clearance in rats compared to its amide counterpart[1].
Interestingly, in this specific case, the carbamate isostere (Compound 18) demonstrated a significantly lower plasma clearance compared to its amide analog (Compound 12), suggesting enhanced stability in vivo[1]. This finding highlights that while general trends in stability exist, the specific molecular context and substitution patterns play a crucial role and can sometimes lead to exceptions.
The Science of Stability: Why the Difference?
The differing stability of carbamates and amides in plasma is primarily attributed to their susceptibility to enzymatic hydrolysis. Plasma contains a variety of hydrolytic enzymes, with esterases being particularly efficient at cleaving the ester-like bond within the carbamate functional group.
Carbamates , being ester-amide hybrids, are recognized as substrates by a broader range of esterases, leading to more rapid degradation. The rotational barrier of the C-N bond in carbamates is lower than in amides, making them more electrophilic and susceptible to nucleophilic attack by the serine hydrolases present in plasma[2]. The stability of a carbamate is also highly dependent on its substitution pattern. For instance, N,N-disubstituted carbamates are generally more stable than their N-monosubstituted counterparts[3][4].
Amides , on the other hand, are generally more resistant to enzymatic hydrolysis in plasma. While amidases are present, their activity is typically lower than that of the esterases that readily cleave carbamates. This inherent stability makes the amide bond a cornerstone of many successful drugs, particularly in the realm of peptides and small molecules where maintaining structural integrity is paramount. However, it is important to note that amides are not completely inert and can be subject to hydrolysis, especially in the presence of specific enzymes or under certain physiological conditions[5][6][7].
Visualizing the Metabolic Fate
The following diagrams illustrate the general metabolic pathways of carbamates and amides in plasma and a typical experimental workflow for assessing their stability.
Experimental Protocol: In Vitro Plasma Stability Assay
A standard in vitro plasma stability assay is a crucial experiment to determine the susceptibility of a compound to degradation in a plasma environment. The following flowchart outlines a typical protocol.
Detailed Methodologies:
A typical in vitro plasma stability assay involves the following steps:
-
Preparation of Solutions: A stock solution of the test compound is prepared, usually in an organic solvent like DMSO, at a concentration of 1-10 mM.
-
Incubation: The test compound is added to pre-warmed plasma (from the species of interest, e.g., human, rat, mouse) to a final concentration typically between 1-10 µM. The final concentration of the organic solvent is kept low (usually <1%) to avoid protein precipitation and enzyme inhibition. The mixture is then incubated at 37°C in a shaking water bath.
-
Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The 0-minute time point serves as the initial concentration control.
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical normalization. This step also serves to precipitate the plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining test compound and any metabolites, is analyzed by a sensitive analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the linear regression is used to calculate the in vitro half-life (t1/2 = 0.693 / slope).
Conclusion
The choice between a carbamate and an amide linkage in a drug candidate can have profound implications for its pharmacokinetic profile. While amides generally offer greater plasma stability due to their resistance to hydrolysis, carbamates can be strategically employed, for example, in prodrug design where controlled release of the active compound is desired. As the case study demonstrates, the stability of these functional groups is not absolute and is highly dependent on the surrounding molecular architecture. Therefore, early and routine assessment of plasma stability through well-designed in vitro assays is paramount for the successful development of new therapeutic agents. By understanding the nuances of their chemical and enzymatic liabilities, medicinal chemists can better navigate the complexities of drug design and optimize for desirable pharmacokinetic properties.
References
- 1. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pnas.org [pnas.org]
- 7. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Carbamoyl-Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
The validation of whether a therapeutic agent reaches and interacts with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of key methodologies for assessing target engagement, with a special focus on carbamoylating agents—compounds that form a covalent bond with their target proteins through a carbamoyl moiety. Understanding and accurately measuring this interaction is critical for establishing a compound's mechanism of action, optimizing its efficacy, and ensuring its specificity.
This document outlines the principles of established target engagement assays, details experimental protocols, and presents a framework for how these methods can be adapted to specifically validate the engagement of this compound-based therapeutics.
Principles of Target Engagement Assays
Target engagement assays can be broadly categorized into methods that measure the direct binding of a compound to its target and those that assess the downstream functional consequences of that binding. For the purpose of validating the direct interaction of carbamoylating agents, we will focus on biophysical methods that detect changes in the target protein's properties upon covalent modification.
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand, including a covalent modification, can alter the thermal stability of a protein.[4][5] When a protein is heated, it denatures and aggregates. A compound that stabilizes its target will increase the temperature at which the protein denatures. By treating cells or cell lysates with a carbamoylating agent and then subjecting them to a temperature gradient, the amount of soluble target protein remaining at each temperature can be quantified. An increase in the melting temperature of the target protein in the presence of the compound is indicative of target engagement.[1][4]
Quantitative Comparison of Target Engagement Assays
The choice of a target engagement assay depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. The following table provides a quantitative comparison of key performance characteristics for CETSA and mass spectrometry (MS)-based readouts, which are often used in conjunction with these assays for proteome-wide analysis.
| Feature | Cellular Thermal Shift Assay (CETSA) with Western Blot | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand-induced thermal stabilization of the target protein.[4] | Identification and quantification of proteins or post-translational modifications.[9] |
| Primary Readout | Abundance of soluble protein at different temperatures.[2] | Peptide/protein abundance or spectral counts.[10] |
| Throughput | Low to medium; can be adapted to 96-well format.[4] | High; capable of analyzing thousands of proteins simultaneously. |
| Sensitivity | Dependent on antibody quality; can be very high for specific targets.[1] | High; can detect low-abundance proteins and specific modifications. |
| Quantitative Accuracy | Semi-quantitative to quantitative, depending on the detection method. | Highly quantitative, especially with isotopic labeling.[11] |
| Applicability | Broadly applicable to soluble proteins. | Applicable to a wide range of proteins, including membrane-bound proteins. |
| Requirement for specific reagents | Requires a specific antibody for the target protein.[1] | Does not require target-specific antibodies. |
| Information provided | Target engagement, thermal stability shifts.[4] | Proteome-wide target and off-target identification, post-translational modifications. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are protocols for CETSA and DARTS, followed by a specialized protocol for the identification of carbamoylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for assessing the target engagement of a carbamoylating compound.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the carbamoylating compound at various concentrations or a vehicle control for a specified time.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[4]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[2]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.[1]
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the steps to assess target engagement through protection from proteolysis.
-
Cell Lysis and Treatment:
-
Lyse cultured cells in a non-denaturing buffer.
-
Treat the cell lysate with the carbamoylating compound or a vehicle control.
-
-
Limited Proteolysis:
-
Stopping the Reaction:
-
Stop the proteolytic reaction by adding a protease inhibitor cocktail and/or by heat inactivation.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
LC-MS/MS Protocol for Identification of Carbamoylated Peptides
This protocol provides a general workflow for identifying the specific sites of carbamoylation on a target protein or across the proteome.
-
Sample Preparation:
-
Treat cells or lysates with the carbamoylating compound.
-
Isolate the protein of interest (e.g., via immunoprecipitation) or perform a total proteome extraction.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
-
Peptide Separation:
-
Separate the complex peptide mixture using liquid chromatography (LC), typically reverse-phase HPLC.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted peptides using a tandem mass spectrometer (MS/MS). The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan).
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database.
-
The software will identify peptides and any post-translational modifications, including carbamoylation, which results in a specific mass shift.
-
Quantitative analysis can be performed using label-free methods or by incorporating stable isotopes.[11]
-
Signaling Pathways and this compound-Target Engagement
Protein carbamoylation is not just a tool for drug discovery; it is also a physiologically relevant post-translational modification implicated in various cellular processes and diseases. Understanding the signaling pathways affected by carbamoylation can provide crucial context for the biological consequences of target engagement by a carbamoylating compound.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and metabolism.[12][13] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status.[14] Carbamoylation of proteins within this pathway can have significant functional consequences. For instance, carbamoylation of mTOR itself has been shown to suppress its activity, leading to downstream effects on protein synthesis and autophagy.[13]
Toll-Like Receptor 5 (TLR5) Signaling
Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system. TLR5 specifically recognizes bacterial flagellin and initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[15][16] This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB.[17][18] Carbamoylation of proteins involved in this pathway could potentially modulate the immune response.
Conclusion
The validation of target engagement for carbamoylating compounds is a critical step in drug development. While a dedicated "this compound-target engagement assay" is not a standard, off-the-shelf technique, established methods like CETSA and DARTS provide a robust framework for assessing the engagement of these covalent modifiers. The integration of highly sensitive and quantitative mass spectrometry-based proteomics allows for the precise identification of carbamoylation sites and a comprehensive understanding of a compound's proteome-wide interactions. By combining these powerful techniques with a thorough understanding of the biological pathways affected by carbamoylation, researchers can build a strong evidence base for the mechanism of action of novel therapeutic candidates, ultimately increasing the probability of success in the clinic.
References
- 1. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 10. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 17. In vitro and ex vivo activation of the TLR5 signaling pathway in intestinal epithelial cells by a commensal Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Carbamate vs. Carbonate Prodrugs: A Comparative Guide for Enhanced Oral Drug Delivery
For researchers, scientists, and drug development professionals, the choice between carbamate and carbonate linkages is a critical decision in the design of prodrugs for oral administration. Both moieties aim to mask polar functional groups, typically hydroxyls on phenols and alcohols, to improve physicochemical properties like lipophilicity and membrane permeability, ultimately enhancing oral bioavailability. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation oral therapeutics.
Executive Summary
Carbamate and carbonate prodrugs are valuable tools for overcoming the challenges of poor oral absorption of parent drugs. The fundamental difference lies in the linkage to the parent drug: a carbamate bond (-OC(O)NR'R") versus a carbonate bond (-OC(O)OR'). This structural variance leads to significant differences in chemical stability, enzymatic lability, and overall pharmacokinetic profiles. Generally, carbamates exhibit greater stability than carbonates, which can be advantageous for preventing premature degradation in the gastrointestinal tract. However, this increased stability can sometimes lead to incomplete conversion to the active drug in vivo. Carbonates, being more labile, are often more readily cleaved by ubiquitous esterases, potentially leading to faster and more complete release of the parent drug. The optimal choice between a carbamate and a carbonate prodrug is highly dependent on the specific properties of the parent drug and the desired therapeutic outcome.
Comparative Analysis: Stability and In Vivo Performance
The stability of a prodrug is a crucial factor influencing its success. It must be stable enough to withstand the harsh environment of the stomach and intestines but labile enough to be cleaved enzymatically to release the active drug upon absorption.
General Stability Comparison:
| Linkage Type | General Chemical Stability | General Enzymatic Stability | Key Cleavage Enzymes |
| Carbamate | Generally more stable than carbonates, particularly N,N-disubstituted carbamates.[1][2] N-monosubstituted carbamates are more labile.[1][2] | More stable towards enzymatic hydrolysis compared to esters and carbonates.[3] | Esterases, Cytochrome P450 (CYP) enzymes.[1][4] |
| Carbonate | Generally less stable than carbamates and amides, but more stable than esters.[3] | Readily hydrolyzed by esterases.[3] | Esterases.[3] |
Quantitative In Vivo Performance Data:
A direct head-to-head comparison of carbamate and carbonate prodrugs of the same parent drug is ideal for elucidating their relative performance. While such studies are not abundant in the literature, we can draw insights from individual studies on different parent drugs.
| Parent Drug | Prodrug Type | Linkage | Key Pharmacokinetic Improvement | Reference |
| Gemcitabine | Carbonate | Carbonate | 21-fold greater bioavailability than Gemcitabine. | [5] |
| Tapentadol | Carbamate | N,N-dimethylcarbamate | 2.3-fold higher bioavailability than tapentadol. | |
| Phenolic Compound | Carbamate | Ethylcarbamoyl | Approximately 40-fold higher AUC of the parent compound compared to administration of the parent drug itself. | [6] |
| Ibuprofen | Carbonate | Diethylcarbonate | Relative bioavailability of 96% compared to ibuprofen. | [7] |
| Naproxen | Carbonate | Diethylcarbonate | Relative bioavailability of 74% compared to naproxen. | [7] |
Note: The data presented above is from separate studies and should not be interpreted as a direct comparison of the efficacy of carbamate versus carbonate linkers.
Enzymatic Cleavage Pathways
The in vivo conversion of carbamate and carbonate prodrugs to the active parent drug is primarily mediated by enzymes, predominantly esterases located in the plasma, liver, and intestinal wall.
Carbamate Prodrug Cleavage
The enzymatic hydrolysis of a carbamate prodrug by an esterase proceeds through the formation of a tetrahedral intermediate, which then collapses to release the parent drug, carbon dioxide, and an amine. For N,N-disubstituted carbamates, cytochrome P450 enzymes can also be involved in the cleavage through an initial hydroxylation step.[1][2]
Carbonate Prodrug Cleavage
Similarly, carbonate prodrugs are hydrolyzed by esterases. The enzymatic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which subsequently breaks down to release the parent drug, carbon dioxide, and an alcohol.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of carbamate and carbonate prodrugs.
Synthesis of Prodrugs
General Synthesis of a Phenolic Carbamate Prodrug (N-monosubstituted):
-
Isocyanate Formation: The desired primary amine is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) at 0°C to room temperature to form the corresponding isocyanate.
-
Carbamate Formation: The phenolic parent drug is added to the reaction mixture containing the in situ generated isocyanate, along with a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired carbamate prodrug.
General Synthesis of a Phenolic Carbonate Prodrug:
-
Chloroformate Activation: The desired alcohol is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., dichloromethane) with a base (e.g., pyridine) at low temperature (e.g., 0°C) to generate the corresponding chloroformate.
-
Carbonate Formation: The phenolic parent drug and a base (e.g., pyridine or triethylamine) are added to the chloroformate solution. The reaction is stirred, typically at room temperature, until completion as monitored by TLC.
-
Purification: The resulting carbonate prodrug is purified from the reaction mixture using column chromatography.
In Vitro Stability Studies
Plasma Stability Assay:
-
A stock solution of the prodrug is prepared in a suitable solvent (e.g., DMSO).
-
The prodrug is incubated in plasma (e.g., rat, human) at 37°C at a final concentration of, for example, 1 µM.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by adding a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by UPLC-MS/MS to determine the concentration of the remaining prodrug.
-
The half-life (t1/2) of the prodrug in plasma is calculated from the disappearance rate.
In Vivo Pharmacokinetic Studies
Oral Administration and Blood Sampling in Rats:
-
Male Sprague-Dawley rats are fasted overnight with free access to water.
-
The prodrug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
A single oral dose is administered to the rats via gavage.
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[8]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the prodrug and the parent drug are determined using a validated UPLC-MS/MS method.[9][10][11][12][13]
-
Pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 are calculated using non-compartmental analysis.
Experimental Workflow
A typical workflow for the evaluation of carbamate and carbonate prodrugs for oral delivery is depicted below.
Conclusion
Both carbamate and carbonate prodrug strategies offer viable pathways to enhance the oral bioavailability of drugs with unfavorable physicochemical properties. The choice between them is not straightforward and requires a careful, case-by-case evaluation. Carbamates generally provide greater chemical and enzymatic stability, which may be beneficial for protecting the parent drug from premature degradation. Conversely, the higher lability of carbonates may lead to more efficient release of the active drug in vivo. A thorough understanding of the structure-stability and structure-activity relationships, guided by comprehensive in vitro and in vivo experimental data, is paramount for the successful design and development of orally active prodrugs. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions in their drug development endeavors.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonate and Carbamate Prodrugs [ebrary.net]
- 4. SYNTHESIS AND EVALUATION OF NAPROXEN ESTER PRODRUGS [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 11. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated UPLC-MS/MS method for quantification of fruquintinib in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbamoylating Reagents for Researchers and Drug Development Professionals
The introduction of a carbamoyl moiety is a critical transformation in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The choice of carbamoylating reagent and method can significantly impact reaction efficiency, substrate scope, and overall yield.[1] In drug design, the carbamate group is a key structural motif, often used to improve stability, modulate biological properties, and serve as a protecting group in peptide chemistry.[2][3] This guide provides an objective comparison of various carbamoylation techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
Data Presentation: Comparative Performance of Carbamoylating Methods
The selection of an appropriate carbamoylating reagent is contingent on the substrate, desired reaction conditions, and tolerance to various functional groups. The following table summarizes the performance of several common carbamoylation methods, providing a direct comparison of their efficacy.
| Carbamoylation Method | Substrate Type | Reagents/Catalyst | Yield Range (%) | Key Advantages & Considerations |
| Tin-Catalyzed Transcarbamoylation | Primary & Secondary Alcohols | Dibutyltin maleate, Phenyl carbamate | >90 | High yields for alcohols and tolerant to various functional groups.[1] |
| Acid-Promoted C-H Carbamoylation | Quinoxalin-2(1H)-ones | Perchloric acid, Isocyanide | 78-92 | Metal-free and environmentally friendly, using water as a solvent.[1][4] |
| Carbamoylimidazolium Salts | Amines, Thiols, Alcohols, Carboxylic Acids | Carbamoylimidazolium salts | High (Purification often not required) | Efficient for a broad range of nucleophiles, yielding high-purity products under mild conditions.[1][5][6] |
| Indium Triflate-Catalyzed Carbamoylation | Alcohols & Amines | Indium triflate, Urea | Good to Excellent | Utilizes eco-friendly and inexpensive urea as the this compound source.[1][6] |
| Photoredox-Catalyzed Carbamoylation | Heterocycles, Azomethine Imines | Photocatalyst (e.g., Ir-based), Oxamic acid derivatives | 55-89 | Operates under mild reaction conditions, suitable for functionalizing complex heterocycles.[1][7] |
| Urea-Mediated Carbamoylation | Proteins (in vivo/in vitro) | Urea (decomposes to isocyanic acid) | Variable | A non-enzymatic modification significant in proteomics and uremia; often an artifact in sample preparation.[8][9][10][11] |
| Nitrosourea-Derived Isocyanates | Amino Acids, Peptides, Proteins | BCNU, CCNU | Variable | Relevant in cancer therapy, where nitrosoureas release isocyanates that carbamoylate macromolecules.[12][13] |
Experimental Protocols
Detailed methodologies for key carbamoylation techniques are provided below.
Tin-Catalyzed Transcarbamoylation of Alcohols
This protocol is adapted from the work of Ichikawa and colleagues.[1]
-
Materials:
-
Alcohol (1.0 equiv)
-
Phenyl carbamate (1.5 equiv)
-
Dibutyltin maleate (3.0 mol%)
-
Toluene (solvent)
-
-
Procedure:
-
Prepare a solution of the alcohol, phenyl carbamate, and dibutyltin maleate in toluene within a reaction vessel.
-
Heat the mixture to 90 °C.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate and purify the product using standard techniques such as column chromatography.[1]
-
Acid-Promoted C-H Carbamoylation of Quinoxalin-2(1H)-ones
This protocol provides a green and efficient strategy for constructing 3-carbamoylquinoxalin-2(1H)-one derivatives.[4]
-
Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Isocyanide (1.5 equiv)
-
Aqueous perchloric acid (0.2 M)
-
-
Procedure:
-
To a solution of the quinoxalin-2(1H)-one in water, add the isocyanide and aqueous perchloric acid.
-
Stir the reaction mixture at 90 °C for 3 hours.[1]
-
After cooling, extract the product with an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.[1]
-
Carbamoylation Using Carbamoylimidazolium Salts
This method is highly efficient for a broad range of nucleophiles.[1][5]
-
Materials:
-
Substrate (amine, thiol, or alcohol) (1.0 equiv)
-
Carbamoylimidazolium salt (1.1 equiv)
-
Base (e.g., triethylamine), if required
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Procedure:
-
Dissolve the substrate in the chosen solvent.
-
Add the carbamoylimidazolium salt to the solution, followed by the base if required.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the reaction mixture, typically through a simple aqueous workup, followed by extraction and removal of the solvent.[1]
-
Visualized Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical framework for selecting a carbamoylation method.
Caption: A generalized workflow for a typical carbamoylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Protocol for the Formation of Carbamates and Thiocarbamates Using this compound Imidazolium Salts. | Semantic Scholar [semanticscholar.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 9. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbamoylation of amino acid, peptides, and proteins by nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Deprotection of Carbamate Protecting Groups
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a cornerstone of strategy. Among these, carbamate-based protecting groups for amines are ubiquitous due to their stability and the diverse methods available for their removal. The ability to selectively deprotect one amine in the presence of others is crucial for the synthesis of complex molecules. This guide provides a comprehensive comparison of four commonly used carbamate protecting groups—Boc, Cbz, Fmoc, and Alloc—with a focus on their orthogonal deprotection strategies. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Principle of Orthogonality
In the context of protecting groups, orthogonality refers to the ability to remove one type of protecting group in the presence of others using a specific set of reagents and reaction conditions that do not affect the other groups.[1] This concept is fundamental to efficient and selective synthesis, allowing for the sequential unmasking of reactive sites within a molecule. The four carbamate protecting groups discussed herein—Boc, Cbz, Fmoc, and Alloc—form a powerful set of tools for orthogonal strategies due to their distinct chemical labilities.
Below is a diagram illustrating the orthogonal relationship between these common carbamate protecting groups. Each group is susceptible to a unique set of deprotection conditions, enabling their selective removal.
Caption: Orthogonal deprotection of common carbamate protecting groups.
Data Presentation: A Comparative Overview
The selection of a protecting group is often guided by its stability to various reaction conditions and the mildness and selectivity of its removal. The following table summarizes the deprotection conditions for Boc, Cbz, Fmoc, and Alloc groups, along with typical reaction times and reported yields for model substrates.
| Protecting Group | Structure | Deprotection Conditions | Typical Reagents | Solvent(s) | Time | Yield (%) |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Acidic | TFA (20-50%) or 4M HCl | DCM, Dioxane, Ethyl Acetate | 0.5 - 2 h | >95%[2][3] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Hydrogenolysis | H₂, 10% Pd/C | MeOH, EtOH, EtOAc | 1 - 4 h | >95%[4] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | Basic | 20% Piperidine | DMF, NMP | 5 - 20 min | >99%[5] |
| Alloc (Allyloxycarbonyl) | Alloc-NH-R | Pd(0) Catalysis | Pd(PPh₃)₄, Phenylsilane | DCM, THF | 0.5 - 2 h | >90%[6] |
Experimental Protocols
The following section provides detailed methodologies for the deprotection of each carbamate protecting group. These protocols are intended as a general guide and may require optimization based on the specific substrate.
Boc Deprotection: Acidolysis
The Boc group is readily cleaved under acidic conditions.[3]
Workflow Diagram:
References
Spectroscopic comparison of carbamoyl and thiocarbamoyl groups
A Spectroscopic Showdown: Unveiling the Distinct Signatures of Carbamoyl and Thiothis compound Groups
For researchers and professionals in drug development and the chemical sciences, a nuanced understanding of functional group characteristics is paramount. The this compound (-C(=O)NHR) and its sulfur-substituted analogue, the thiothis compound (-C(=S)NHR) group, are prevalent motifs in a vast array of biologically active molecules and materials. Their distinct electronic and structural properties, largely dictated by the difference between the oxygen and sulfur atoms, give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of these two functional groups across four key spectroscopic techniques: Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.
Structural and Electronic Differences
The fundamental differences between the this compound and thiothis compound groups stem from the variation in electronegativity and size between oxygen and sulfur. Oxygen's higher electronegativity leads to a more polarized C=O bond in the this compound group, resulting in a significant dipole moment. In contrast, the C=S bond in the thiothis compound group is less polar but more polarizable due to sulfur's larger size and more diffuse valence electrons. These distinctions have a profound impact on their vibrational and electronic transitions, which are probed by the spectroscopic methods discussed below.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a direct probe into the bonding environments of the this compound and thiothis compound moieties.
Infrared (IR) Spectroscopy:
The most prominent feature in the IR spectrum of a this compound-containing compound is the strong C=O stretching vibration, typically observed in the range of 1630-1680 cm⁻¹ for solid-state ureas. This band is often referred to as the "Amide I" band. The N-H stretching vibrations appear as one or two bands in the 3200-3500 cm⁻¹ region, with their position and shape being sensitive to hydrogen bonding. The N-H bending ("Amide II") and C-N stretching vibrations also give rise to characteristic bands.
In thiothis compound compounds, the C=S stretching vibration is weaker in intensity and appears at a much lower frequency, typically in the 700-850 cm⁻¹ range. This is due to the larger mass of the sulfur atom and the weaker C=S bond compared to the C=O bond. The C-N stretching vibration in thioureas often has more double-bond character than in ureas, leading to a higher frequency band around 1400-1500 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy offers complementary information. The C=O stretch of the this compound group is also observable in the Raman spectrum, though its intensity can vary. A key advantage of Raman is its sensitivity to the less polar C=S bond, which often gives a stronger signal than in the IR spectrum. The symmetric vibrations of the functional groups are often more intense in Raman spectra.
| Vibrational Mode | This compound Group (Urea) Wavenumber (cm⁻¹)[1][2][3] | Thiothis compound Group (Thiourea) Wavenumber (cm⁻¹)[1][3][4] | Spectroscopic Activity |
| N-H Stretch | 3200 - 3500 | 3100 - 3400 | IR (strong), Raman (moderate) |
| C=O Stretch (Amide I) | 1630 - 1680 | - | IR (strong), Raman (moderate) |
| N-H Bend (Amide II) | 1590 - 1650 | 1580 - 1620 | IR (moderate), Raman (weak) |
| C-N Stretch | 1400 - 1480 | 1400 - 1500 | IR (moderate), Raman (moderate) |
| C=S Stretch | - | 700 - 850 | IR (weak), Raman (strong) |
Table 1: Comparative Vibrational Frequencies of this compound and Thiothis compound Groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the this compound and thiothis compound groups.
¹H NMR Spectroscopy:
The N-H protons of both groups are readily identifiable in the ¹H NMR spectrum, although their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, the N-H protons of thioureas are found slightly downfield compared to their urea counterparts, which can be attributed to the greater deshielding effect of the thiocarbonyl group.
¹³C NMR Spectroscopy:
The most significant difference in the ¹³C NMR spectra is the chemical shift of the carbonyl versus the thiocarbonyl carbon. The C=O carbon of a this compound group typically resonates in the range of 150-165 ppm. In stark contrast, the C=S carbon of a thiothis compound group is significantly deshielded and appears much further downfield, in the range of 180-200 ppm. This substantial difference serves as a definitive diagnostic tool for distinguishing between the two functional groups.
| Nucleus | This compound Group Chemical Shift (ppm) | Thiothis compound Group Chemical Shift (ppm) |
| ¹H NMR | ||
| N-H | 5.0 - 9.0 (broad) | 7.0 - 11.0 (broad) |
| ¹³C NMR | ||
| C=O | 150 - 165[5] | - |
| C=S | - | 180 - 200[6][7] |
Table 2: Comparative ¹H and ¹³C NMR Chemical Shift Ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The this compound and thiothis compound groups exhibit distinct absorption characteristics.
The C=O group in a simple, non-conjugated this compound moiety displays a weak n→π* transition at around 200-220 nm. The more intense π→π* transition occurs at a shorter wavelength, typically below 200 nm.
The C=S group in a thiothis compound moiety shows a characteristic n→π* transition at a much longer wavelength, often in the range of 280-300 nm, which is in the near-UV region. The π→π* transition is also red-shifted compared to the this compound group and is typically observed around 230-250 nm.[8] This significant bathochromic shift for both transitions in the thiothis compound group is a direct consequence of the higher energy of the non-bonding electrons on sulfur and the smaller energy gap between the n and π* orbitals, as well as the π and π* orbitals.
| Electronic Transition | This compound Group λmax (nm) | Thiothis compound Group λmax (nm)[8] |
| n → π | ~200 - 220 | ~280 - 300 |
| π → π | < 200 | ~230 - 250 |
Table 3: Comparative UV-Vis Absorption Maxima.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and thiothis compound-containing compounds.
Infrared (IR) Spectroscopy (Solid Sample - KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected prior to sample analysis.
Raman Spectroscopy (Solid Sample)
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Instrumentation Setup: Position the sample under the objective of the Raman microscope. Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) and power to avoid sample degradation.
-
Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹). The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; filtration through a small plug of glass wool may be necessary to remove any particulate matter.[9][10]
-
Instrumentation: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Solution)
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration. Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
The spectroscopic comparison of this compound and thiothis compound groups reveals a set of distinct and diagnostic features that are invaluable for structural elucidation. The prominent C=O stretch in the IR, the significantly downfield-shifted C=S carbon in ¹³C NMR, and the red-shifted n→π* transition in the UV-Vis spectrum of the thiothis compound group are particularly noteworthy. By leveraging the complementary information provided by IR, Raman, NMR, and UV-Vis spectroscopy, researchers can confidently identify and characterize these important functional groups, aiding in the advancement of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epequip.com [epequip.com]
- 10. Theoretical investigation of the structure and vibrational spectra of this compound azide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of Carbamate vs. Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The selection and optimization of lead compounds in drug discovery are critically dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among the myriad of functional groups employed in medicinal chemistry, carbamates and sulfonamides are frequently utilized scaffolds. Understanding the characteristic in vitro ADME profiles of these two functionalities can guide the design of molecules with improved pharmacokinetic potential. This guide provides an objective comparison of the in vitro ADME properties of carbamate and sulfonamide analogs, supported by experimental data and detailed methodologies.
Key In Vitro ADME Assays: A Comparative Overview
The following sections detail the experimental protocols for three fundamental in vitro ADME assays: metabolic stability, plasma protein binding, and Caco-2 permeability. These assays provide crucial insights into the likely in vivo behavior of drug candidates.
Metabolic Stability
Metabolic stability assays are essential for predicting the hepatic clearance of a compound.[1][2][3][4] These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2][4] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t1/2).[2][5]
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, significantly influences its distribution, availability to target tissues, and clearance.[6][7] Only the unbound fraction of a drug is pharmacologically active.[7] Equilibrium dialysis is a common method to determine the fraction of unbound drug (fu) in plasma.[6][8][9][10][11]
Caco-2 Permeability
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[12][13][14][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12][14] The apparent permeability coefficient (Papp) is measured to classify compounds as having low, moderate, or high permeability.[16]
Comparative In Vitro ADME Data
Table 1: Metabolic Stability of Representative Carbamate and Sulfonamide Analogs in Human Liver Microsomes
| Compound Class | Compound Name/ID | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Carbamate | Carisbamate | > 60 | 0.0006 | [17] |
| Carbamate | URB597 (KDS-4103) | ~25 | - | Fravetto et al., 2011 |
| Sulfonamide | ABT-639 | > 60 (% remaining at 30 min: 81-95) | - | [18] |
| Sulfonamide | Sulfamethoxazole | ~120 | - | Obach et al., 2008 |
| Sulfonamide | Celecoxib | ~40 | - | Paulson et al., 1999 |
Table 2: Plasma Protein Binding of Representative Carbamate and Sulfonamide Analogs in Human Plasma
| Compound Class | Compound Name/ID | Unbound Fraction (fu, %) | % Bound | Reference |
| Carbamate | Carisbamate | 51.29 | 48.71 | [17] |
| Carbamate | Darunavir | ~15 | 85 | [19] |
| Sulfonamide | ABT-639 | 14.8 | 85.2 | [18] |
| Sulfonamide | Sulfisoxazole | ~15 | 85 | [20] |
| Sulfonamide | Glytrexate | >70 | <30 | [21] |
Table 3: Caco-2 Permeability of Representative Carbamate and Sulfonamide Analogs
| Compound Class | Compound Name/ID | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Classification | Reference |
| Carbamate | Carbamate-appended sulfonamide 280 | - | - | High permeability suggested by in vivo data | [22] |
| Carbamate | Rivastigmine | 16.2 | 1.1 | High | FDA Biowaiver Reports |
| Sulfonamide | Sulfasalazine | 0.02 | >100 | Low | [23][24] |
| Sulfonamide | Furosemide | 0.4 | 1.5 | Low | [16] |
| Sulfonamide | Celecoxib | >10 | - | High | FDA Biowaiver Reports |
Experimental Protocols
Microsomal Stability Assay[1][2][4][18][25]
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (pooled from multiple donors) are thawed on ice.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Processing and Analysis:
-
The reaction is terminated at each time point by adding the quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).
-
The half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)[6][8][9][10][11]
-
Preparation of Materials:
-
Rapid Equilibrium Dialysis (RED) device with a semipermeable membrane.
-
Test compound stock solution.
-
Human plasma (pooled).
-
Phosphate buffered saline (PBS, pH 7.4).
-
-
Assay Procedure:
-
The test compound is added to the plasma at the desired concentration.
-
The plasma containing the test compound is added to one chamber of the RED device.
-
PBS is added to the other chamber.
-
The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Analysis:
-
Aliquots are taken from both the plasma and the buffer chambers.
-
To account for matrix effects, the plasma sample is mixed with an equal volume of blank buffer, and the buffer sample is mixed with an equal volume of blank plasma.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
-
Data Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
-
Percent bound is calculated as (1 - fu) * 100.
-
Caco-2 Permeability Assay[12][13][14][26][27]
-
Cell Culture:
-
Permeability Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A→B) permeability, the test compound in transport buffer is added to the apical (donor) chamber, and fresh buffer is added to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B→A) permeability, the test compound is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver chamber at various time points. A sample is also taken from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
The concentration of the test compound in the samples is determined by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[12]
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Discussion and Conclusion
The presented data, while not from a single comparative study, allows for some general observations regarding the in vitro ADME properties of carbamates and sulfonamides.
In terms of metabolic stability , both carbamates and sulfonamides exhibit a wide range, from highly stable to rapidly metabolized. The stability is highly dependent on the overall molecular structure and the specific substituents around the core functional group. For instance, cyclic carbamates tend to be more metabolically stable.[19][22] Similarly, the metabolic fate of sulfonamides can be significantly influenced by aromatic hydroxylation or N-dealkylation.
Regarding plasma protein binding , both classes of compounds can exhibit high binding, which can limit the free drug concentration. The degree of binding is influenced by factors such as lipophilicity and the presence of acidic or basic moieties.
For Caco-2 permeability , again, a broad range of values is observed for both carbamates and sulfonamides. Permeability is not solely dependent on the core functional group but is a multifactorial property influenced by lipophilicity, hydrogen bonding capacity, and susceptibility to efflux transporters.[23] Sulfasalazine, a sulfonamide, is a classic example of a compound with very low permeability due to active efflux.[23][24]
References
- 1. mercell.com [mercell.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 10. bioivt.com [bioivt.com]
- 11. protocols.io [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effects of carbamylation of plasma proteins and competitive displacers on drug binding in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of carbamoyl-based enzyme inhibitors
A Head-to-Head Comparison of Carbamoyl-Based Enzyme Inhibitors
This compound-based compounds represent a significant class of enzyme inhibitors, primarily targeting serine hydrolases through a covalent modification mechanism.[1][2][3] Their utility spans from therapeutic agents for neurodegenerative diseases and pain management to chemical probes for functional enzyme characterization.[2][4][5] This guide provides a head-to-head comparison of prominent this compound-based inhibitors, focusing on their target enzymes, inhibitory potency, and selectivity, supported by experimental data and detailed protocols.
Mechanism of Action: Covalent Carbamoylation
Carbamate inhibitors function by covalently modifying the catalytic serine residue within the active site of serine hydrolases.[3][6] This process, known as carbamoylation, forms a stable adduct that inactivates the enzyme. The reaction renders the enzyme incapable of performing its normal hydrolytic function. The stability of this this compound-enzyme complex can vary, leading to inhibitors being classified as irreversible or slowly reversible.[3]
Caption: General mechanism of serine hydrolase inactivation by a carbamate inhibitor.
Target Class 1: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[3] Its inhibition is a therapeutic strategy for pain and anxiety.[4][7] O-aryl carbamates are a well-studied class of FAAH inhibitors.[8]
Comparative Inhibitor Potency against FAAH
The following table summarizes the in vitro potency (IC50) of several this compound-based FAAH inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Assay System | Reference |
| URB597 | FAAH | 4.6 | Recombinant enzyme, radiolabeled substrate | [4] |
| FAAH | 48 | Competitive ABPP, mouse brain membranes | [4] | |
| URB524 | FAAH | 63 | Recombinant enzyme, radiolabeled substrate | [8] |
| JP83 | FAAH | 7 | Competitive ABPP, mouse brain membranes | [4] |
| LY-2183240 | FAAH | Low nM | Not specified | [8] |
Note: IC50 values can vary based on the assay conditions and enzyme source. For instance, URB597 shows different potency when measured using a purified recombinant enzyme versus a more complex system like brain membranes.[4]
Selectivity Profile
While potent against FAAH, some carbamate inhibitors show cross-reactivity with other serine hydrolases. LY-2183240, for example, was found to inhibit several other brain serine hydrolases with IC50 values in the low nanomolar range, indicating it is not selective for FAAH.[8] In contrast, early studies of URB597 showed it did not significantly inhibit related targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoacylglycerol lipase (MAGL).[8]
Target Class 2: Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibiting AChE is a primary treatment strategy for Alzheimer's disease.[9][10]
Comparative Inhibitor Potency against Cholinesterases
Rivastigmine is a clinically approved carbamate inhibitor that acts on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10] It is considered a pseudo-irreversible inhibitor.[9]
| Inhibitor | Target | IC50 (µM) | Assay System | Reference |
| Rivastigmine | AChE | - | Clinically used, specific IC50 varies | [11] |
| BChE | - | Inhibits both AChE and BChE | [10][11] | |
| Donepezil-AP2238 Hybrid | AChE | - | Designed to bind both catalytic and peripheral sites | [9] |
| Compound 7 (Keto derivative) | hAChE | 4.15 | Ellman assay | [12] |
| Compound 35b | hAChE | 0.019 (19 nM) | Not specified | [13] |
Target Class 3: Other Serine Hydrolases
The carbamate scaffold has been adapted to target other serine hydrolases, including monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain containing 6 (ABHD6), which are also involved in endocannabinoid signaling.[1][14] N-Hydroxysuccinimidyl (NHS) carbamates, in particular, have emerged as a potent class of inhibitors for these enzymes.[14]
| Inhibitor | Primary Target(s) | Potency/Selectivity Notes | Reference |
| MJN110 (NHS Carbamate) | MAGL, ABHD6 | Shows remarkable potency and selectivity for MAGL and ABHD6. | [14] |
| JZL-195 | FAAH, MAGL | Dual inhibitor; produces effects distinct from selective inhibitors. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors.
Protocol 1: IC50 Determination by Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess inhibitor potency and selectivity directly in complex biological systems.[3][15]
Caption: Workflow for determining inhibitor IC50 using competitive ABPP.
Methodology:
-
Proteome Incubation: A complex proteome sample (e.g., mouse brain membranes) is incubated with varying concentrations of the carbamate inhibitor for a set time (e.g., 45 minutes at 25°C).[15] This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: A broad-spectrum, fluorescently tagged activity-based probe (ABP), such as a fluorophosphonate-rhodamine (FP-Rh), is added to the mixture.[14][15] This probe covalently labels the active site of all accessible serine hydrolases that were not blocked by the inhibitor.
-
SDS-PAGE: The reaction is quenched, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Visualization & Quantification: The gel is scanned for fluorescence. The intensity of the fluorescent band corresponding to a specific enzyme is proportional to its activity.
-
IC50 Calculation: By comparing the band intensity in inhibitor-treated samples to a control (e.g., DMSO), the percentage of inhibition is calculated. These values are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.[16]
Protocol 2: In Vitro FAAH Activity Assay (Radiolabeled Substrate)
This method uses a purified enzyme and a radiolabeled substrate to directly measure enzyme activity.[3]
Methodology:
-
Reaction Setup: Purified, recombinant FAAH is pre-incubated with various concentrations of the carbamate inhibitor (e.g., from 0.01 to 100 µM) in an appropriate buffer.
-
Initiate Reaction: The enzymatic reaction is started by adding a radiolabeled substrate, such as [¹⁴C]oleamide.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Separation: The reaction is stopped, and the substrate and the resulting product ([¹⁴C]oleic acid) are separated using thin-layer chromatography (TLC).
-
Quantification: The amount of product formed is quantified by measuring its radioactivity.
-
IC50 Calculation: The rate of product formation at each inhibitor concentration is compared to the uninhibited control to calculate the IC50 value.[3][16]
Signaling Pathway: Endocannabinoid Regulation by FAAH
Inhibiting FAAH with carbamates leads to an increase in the levels of its primary substrate, anandamide (AEA).[8] Anandamide is an endocannabinoid that activates cannabinoid receptors (CB1 and CB2), leading to downstream effects like analgesia and anxiolysis.
References
- 1. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.stanford.edu [med.stanford.edu]
- 7. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. courses.edx.org [courses.edx.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbamoyl Compounds
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Carbamoyl compounds and their derivatives, often utilized in pharmaceutical and chemical synthesis, require specific handling and disposal protocols due to their potential hazards, including reactivity, corrosivity, and toxicity.
This guide provides essential, step-by-step procedures for the safe disposal of this compound-containing waste materials. The following protocols are based on established safety practices for reactive and hazardous chemicals. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, familiarize yourself with the potential hazards of the specific this compound compound you are working with by reviewing its Safety Data Sheet (SDS). Many this compound chlorides are moisture-sensitive, corrosive substances that can cause severe skin burns and eye damage.[1] Inhalation of dust or vapors may also be harmful.[1] Carbamoylcholine chloride, for example, is classified as fatal if swallowed.[2]
Essential Personal Protective Equipment (PPE) includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection
All waste containing this compound compounds, including residual chemicals, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Designated Waste Container : Collect all this compound-related waste in a dedicated, properly labeled, and sealable container.[1] The container must be chemically compatible; high-density polyethylene (HDPE) or glass is generally suitable.[1]
-
Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name(s) of the contents.[3] Avoid chemical abbreviations.[3]
-
Incompatibility : Never mix incompatible wastes.[4] this compound compounds may be incompatible with strong oxidizing agents and strong acids.[5] Keep waste containers segregated.[3][4]
-
Container Integrity : Ensure the waste container is in good condition, without leaks or cracks, and is kept closed except when adding waste.[3]
2. Neutralization of Reactive this compound Chlorides (for trained personnel)
Certain reactive this compound chlorides can be neutralized to a less hazardous state before collection. This procedure should only be performed by trained personnel in a controlled manner within a chemical fume hood.
-
Method : Slowly and in small portions, add a solution of sodium bicarbonate or another suitable weak base to the container with the residual chemical.[1] Be prepared for a potentially vigorous reaction and gas evolution (CO2).[1][6]
-
Stirring : Stir the mixture continuously.
-
pH Check : After the reaction subsides (allow at least 30 minutes), check the pH of the solution.[1] If it is not within a neutral range (pH 6-8), continue to add the basic solution dropwise until neutrality is achieved.[1]
-
Disposal : Pour the neutralized aqueous solution into a designated hazardous waste container for aqueous waste.[1]
3. Spill Management
-
Minor Spills :
-
Containment : Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent.
-
Collection : Carefully scoop the absorbed material into your designated hazardous waste container.[1]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water.[1] All cleaning materials must be collected as hazardous waste.[1]
-
-
Major Spills :
4. Disposal of Empty Containers
Chemical containers must be thoroughly emptied before disposal.[4]
-
Rinsing : For most chemicals, containers must be triple-rinsed.[3] The first rinse must be collected and disposed of as hazardous waste.[4]
-
Highly Toxic Chemicals : For containers that held highly toxic chemicals (defined as having an LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[4]
-
Final Disposal : After proper rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[3]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Neutralization pH Range | 6 - 8 | [1] |
| Highly Toxic Definition (LD50) | < 50 mg/kg | [4] |
| Carbamoylcholine Chloride UN Number | 2811 | |
| Carbamoylcholine Chloride Hazard Class | 6.1 (Toxic) |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound Chloride Reagent|For Research Use [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbamoyl Compounds
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Carbamoyl-containing compounds in the laboratory, ensuring the protection of personnel and the integrity of your research. The following procedural guidance is designed to be a preferred source for laboratory safety, building a foundation of trust through value-added information.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling any this compound derivative, a comprehensive personal protective equipment strategy is crucial to minimize exposure. Carbamates can be absorbed through the skin, and inhalation of dust or aerosols can cause respiratory irritation.[1] The following table summarizes the required and recommended PPE.
| Protection Type | Specific Recommendations | Reasoning |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[1][2][3] | To prevent skin contact and absorption. Carbamates are known to be absorbed through the skin.[1] Nitrile gloves are a good general choice, offering resistance to a variety of chemicals.[3][4] For prolonged or high-risk exposure, consider thicker gloves (at least 14 mils) or double-gloving.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect against splashes and dust particles which can cause serious eye irritation.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If dust is generated or aerosolization is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[1] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity.[1] |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[1] | To protect skin and personal clothing from contamination. |
Occupational Exposure Limits for Selected Carbamates
Occupational exposure limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. The following table provides examples of OELs for some common carbamate pesticides. It is crucial to consult the Safety Data Sheet (SDS) for the specific this compound compound you are handling to determine the applicable exposure limits.
| Carbamate Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Carbaryl | 5 mg/m³[5][6] | 5 mg/m³[5] | 5 mg/m³[5] |
| Carbofuran | - | 0.1 mg/m³[7] | - |
| Methomyl | - | 2.5 mg/m³[7] | - |
| Propoxur | - | 0.5 mg/m³[7] | - |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound compounds minimizes risks and ensures a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocol outlines a general procedure for safely weighing and preparing a solution of a solid this compound compound.
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (e.g., analytical balance, weigh paper or boat, spatula, beaker, appropriate solvent, stir bar).
Weighing:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of the this compound compound from its storage container to the weigh paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
Solution Preparation:
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound compound to the solvent.
-
Allow the mixture to stir until the solid is fully dissolved.
Cleanup:
-
Clean all equipment used in the process.
-
Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.[1]
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly after completing the procedure.
Caption: Workflow for Handling this compound Compounds.
Disposal Plan: Responsible Waste Management
All waste containing this compound compounds should be considered hazardous chemical waste.[1] Adherence to institutional, local, state, and federal regulations is mandatory.
Waste Collection and Segregation:
-
Containers: Collect all this compound waste, including contaminated materials like gloves and weigh paper, in a designated, properly labeled, and sealed container.[1] The container must be compatible with the chemical and clearly marked as "Hazardous Waste".[1]
-
Labeling: The label should include the full chemical name and any associated hazard symbols.[1]
-
Segregation: Do not mix this compound waste with incompatible materials.
Final Disposal:
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Approved Facility: The ultimate disposal of the hazardous waste container must be conducted through an approved waste disposal facility.[1]
Emergency Response Plan: Be Prepared for the Unexpected
Immediate and appropriate action is critical in the event of an emergency involving this compound compounds.
Spill Response
Small Spill (Contained in the fume hood):
-
Alert others: Notify personnel in the immediate area.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.[1][8]
-
Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]
Large Spill (Outside the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[9]
-
Emergency Services: Contact your institution's emergency response team or local emergency services.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Fire Response
-
Evacuate: Evacuate the area and activate the fire alarm.
-
Extinguishing Media: For a small fire, use a dry chemical, CO2, water spray, or alcohol-resistant foam extinguisher.[8] For a large fire, use water spray, fog, or alcohol-resistant foam.[8]
-
Cool Containers: If possible and safe to do so, cool containers exposed to fire with water.
-
Professional Help: Do not attempt to fight a large fire. Await the arrival of trained emergency responders.
References
- 1. benchchem.com [benchchem.com]
- 2. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 3. extension.psu.edu [extension.psu.edu]
- 4. compliancesafety.com [compliancesafety.com]
- 5. nj.gov [nj.gov]
- 6. CARBARYL | Occupational Safety and Health Administration [osha.gov]
- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
